Fmoc-L-4-Phosphonomethylphenylalanine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO7P/c27-24(28)23(13-16-9-11-17(12-10-16)15-34(30,31)32)26-25(29)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,26,29)(H,27,28)(H2,30,31,32)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRYXGOVBZKHLL-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375798 | |
| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229180-64-7 | |
| Record name | Fmoc-L-4-Phosphonomethylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-4-Phosphonomethylphenylalanine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of peptide chemistry and drug discovery. Its unique structure, featuring a phosphonomethyl group on the phenyl ring, allows for the introduction of a stable phosphate mimic into peptide sequences. This modification can enhance the biological activity and stability of peptides, making it a valuable tool for the development of novel therapeutics, including enzyme inhibitors and receptor antagonists. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine enables its direct use in standard solid-phase peptide synthesis (SPPS) protocols. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound.
Core Chemical Properties
This compound is a white to yellow powder or solid.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid | [2][3] |
| Synonyms | Fmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-4-(phosphonomethyl)-L-phenylalanine, N-α-(9-Fluorenylmethoxycarbonyl)-4-phosphonomethyl-L-phenylalanine | [4] |
| CAS Number | 229180-64-7 | [2][4] |
| Molecular Formula | C25H24NO7P | [2][4] |
| Molecular Weight | 481.43 g/mol | [4] |
| Purity | ≥98% (HPLC) | [5] |
| Appearance | White to yellow powder/solid | [1] |
| Optical Rotation | [α]D25 = -12 ± 9° (c=1 in DMF) | [1] |
| Storage Conditions | 2-8°C, Sealed in dry, Keep in dark place | [5][6] |
Spectroscopic Data
While detailed spectral assignments are not widely published, a representative ¹H NMR spectrum is available.
¹H NMR Spectrum:
A reference ¹H NMR spectrum for this compound is provided by ChemicalBook.[7] Detailed peak assignments and coupling constants would require experimental determination.
Mass Spectrometry:
-
[M+H]⁺: 482.14 m/z
-
[M-H]⁻: 480.13 m/z
Experimental Protocols
Synthesis of this compound
A simple and efficient synthesis for N(α)-Fmoc-4-(phosphonomethyl)-L-phenylalanine has been described, starting from the commercially available L-phenylalanine. The general approach involves the introduction of the phosphonomethyl group onto the phenyl ring, followed by the protection of the α-amino group with the Fmoc moiety.
A generalized experimental workflow for the synthesis is as follows:
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. This compound | C25H24NO7P | CID 2761489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-Phe-OH(35661-40-6) 13C NMR spectrum [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. This compound(229180-64-7) 1H NMR spectrum [chemicalbook.com]
- 8. N-ALFA-FMOC-4-(PHOSPHONODIFLUOROMETHYL)-L-PHENYLALANINE(160751-44-0) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to Fmoc-L-4-Phosphonomethylphenylalanine: Structure, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a crucial synthetic amino acid derivative that serves as a non-hydrolyzable analog of phosphotyrosine. Its structural similarity to phosphorylated tyrosine, combined with its resistance to phosphatases, makes it an invaluable tool in the design and synthesis of peptide-based inhibitors of signal transduction pathways. This technical guide provides a comprehensive overview of the structure, synthesis, and biological applications of this compound, with a focus on its role in modulating protein-protein interactions within cellular signaling cascades.
Structure and Properties
This compound is characterized by an L-phenylalanine core, functionalized at the para position of the phenyl ring with a phosphonomethyl group (-CH₂PO(OH)₂). The α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).
The key structural features include:
-
L-Phenylalanine backbone: Provides the core amino acid structure for incorporation into peptide chains.
-
Phosphonomethyl group: Mimics the phosphate group of phosphotyrosine, enabling interaction with phosphotyrosine-binding domains such as SH2 domains. The methylene bridge (-CH₂-) between the phenyl ring and the phosphorus atom renders the group resistant to enzymatic hydrolysis by phosphatases.
-
Fmoc protecting group: Allows for the stepwise and controlled assembly of peptides using standard Fmoc-based solid-phase synthesis protocols.
Chemical Structure:
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(phosphonomethyl)phenyl]propanoic acid[1] |
| Molecular Formula | C₂₅H₂₄NO₇P[1][2] |
| Molecular Weight | 481.43 g/mol [3] |
| CAS Number | 229180-64-7[1][2] |
| Appearance | White to yellow powder/solid[2] |
| Purity | ≥ 98% (HPLC)[2] |
| Optical Rotation | [α]D²⁵ = -12 ± 9° (c=1 in DMF)[2] |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the introduction of the phosphonomethyl group onto a phenylalanine precursor, followed by the protection of the α-amino group with the Fmoc moiety. A representative synthetic workflow is illustrated below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Diethyl (4-bromobenzyl)phosphonate (Arbuzov Reaction)
This initial step introduces the phosphonate group onto the aromatic ring precursor.
-
Materials: 4-Bromobenzyl bromide, triethyl phosphite.
-
Procedure:
-
Combine 4-bromobenzyl bromide (1.0 eq) and an excess of triethyl phosphite (e.g., 10 eq).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 150-160 °C) for several hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.[4][5]
-
Purify the crude product by column chromatography on silica gel to yield diethyl (4-bromobenzyl)phosphonate.[5]
-
Stage 2: Enantioselective Synthesis of L-4-(Phosphonomethyl)phenylalanine
This stage involves the asymmetric formation of the amino acid backbone. Various methods for enantioselective synthesis of α-amino acids can be employed. A common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile derived from the product of Stage 1.
-
Materials: Diethyl (4-bromobenzyl)phosphonate, a chiral glycine equivalent (e.g., a Schiff base derived from glycine and a chiral auxiliary), a strong base (e.g., LDA or n-BuLi), and an electrophile precursor.
-
Procedure (General Outline):
-
The diethyl (4-bromobenzyl)phosphonate is converted to a suitable electrophile, such as diethyl (4-(bromomethyl)benzyl)phosphonate.
-
The chiral glycine equivalent is deprotonated with a strong base at low temperature (e.g., -78 °C) to form the chiral enolate.
-
The electrophile is added to the enolate solution, and the reaction is allowed to proceed to form the protected amino acid derivative.
-
The reaction is quenched, and the product is isolated and purified.
-
The chiral auxiliary is cleaved to yield the L-amino acid ester.
-
The phosphonate esters are hydrolyzed to the corresponding phosphonic acid.
-
Stage 3: Fmoc Protection of L-4-Phosphonomethylphenylalanine (Schotten-Baumann Reaction)
The final step is the protection of the α-amino group with the Fmoc moiety.
-
Materials: L-4-Phosphonomethylphenylalanine, 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent system (e.g., dioxane/water or acetone/water).
-
Procedure:
-
Dissolve L-4-Phosphonomethylphenylalanine (1.0 eq) in an aqueous solution of the base (e.g., 10% sodium bicarbonate).[6][7]
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl (a slight excess, e.g., 1.05-1.1 eq) in a water-miscible organic solvent like dioxane or acetone.[6][7]
-
Slowly add the Fmoc reagent solution to the stirring amino acid solution at room temperature.
-
Stir the reaction mixture for several hours to overnight, monitoring completion by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.[6]
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Biological Role and Application
This compound is primarily utilized as a phosphotyrosine mimetic in the study of signal transduction pathways. Phosphorylation of tyrosine residues on proteins is a critical event in many signaling cascades, creating binding sites for proteins containing Src Homology 2 (SH2) domains. These interactions are often transient due to the action of protein tyrosine phosphatases (PTPs). By incorporating the non-hydrolyzable Pmp residue into peptides, researchers can create stable probes and inhibitors to study these pathways.
A key application is in the development of antagonists for the Grb2-SH2 domain. Grb2 is an adaptor protein that plays a crucial role in the Ras signaling pathway, which is frequently dysregulated in cancer. Upon activation of receptor tyrosine kinases (RTKs), Grb2 binds to specific phosphotyrosine residues on the receptor via its SH2 domain. This interaction recruits the guanine nucleotide exchange factor SOS1 to the plasma membrane, leading to the activation of Ras and subsequent downstream signaling.
By incorporating L-4-Phosphonomethylphenylalanine into a peptide sequence that mimics the Grb2 binding site on an activated receptor, it is possible to create a competitive inhibitor that blocks the Grb2-RTK interaction, thereby inhibiting the Ras signaling pathway.
Caption: Inhibition of the Grb2-SOS1-Ras signaling pathway.
Conclusion
This compound is a synthetically accessible and highly valuable building block for chemical biology and drug discovery. Its ability to act as a stable mimic of phosphotyrosine allows for the creation of potent and specific inhibitors of protein-protein interactions that are dependent on tyrosine phosphorylation. The detailed synthetic protocols and understanding of its biological role provided in this guide are intended to facilitate its application in the development of novel research tools and therapeutic agents targeting a wide range of diseases driven by aberrant signal transduction.
References
- 1. DIETHYL 4-BROMOBENZYL PHOSPHONATE | 38186-51-5 [chemicalbook.com]
- 2. alfachemic.com [alfachemic.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. CN103242133A - Synthesis method of 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene - Google Patents [patents.google.com]
- 5. DIETHYL 4-BROMOBENZYL PHOSPHONATE synthesis - chemicalbook [chemicalbook.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
The Role of Fmoc-L-4-Phosphonomethylphenylalanine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-natural amino acid derivative that has become an invaluable tool in peptide chemistry and drug discovery. Its unique structure, featuring a phosphonomethyl group in place of the hydroxyl group of phosphotyrosine, offers a stable and non-hydrolyzable mimic of this critical post-translational modification. This technical guide provides an in-depth overview of the applications of this compound, focusing on its use in the synthesis of peptide-based inhibitors of protein-protein interactions, particularly those mediated by SH2 domains. We will delve into the synthetic protocols, quantitative data, and the underlying biological pathways, offering a comprehensive resource for researchers in the field.
Core Applications of this compound
The primary application of this compound lies in its role as a building block for solid-phase peptide synthesis (SPPS).[1][2] The presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard Fmoc-based SPPS protocols.[3][4] The key advantage of incorporating this amino acid into a peptide sequence is the introduction of a phosphotyrosine isostere that is resistant to phosphatases.[5] This property is crucial for the development of stable and effective therapeutic peptides that can modulate signaling pathways within a cellular environment.
The main areas of application include:
-
Drug Development: The phosphonomethyl group enhances the bioactivity and stability of peptides, making it a valuable component in the design of novel drugs targeting diseases where protein phosphorylation is a key signaling event.[1][6]
-
Cancer Research: Many oncogenic signaling pathways are driven by receptor tyrosine kinases and their downstream effectors, which often rely on phosphotyrosine-SH2 domain interactions. Peptides containing phosphonomethylphenylalanine can act as competitive inhibitors of these interactions, offering a promising avenue for cancer therapy.[1][7]
-
Signal Transduction Research: By providing a stable mimic of phosphotyrosine, this compound allows researchers to dissect the roles of specific phosphorylation events in complex signaling networks without the complication of rapid dephosphorylation.
-
Bioconjugation: The unique chemical properties of the phosphonate group can be leveraged for bioconjugation applications, enabling the attachment of peptides to other biomolecules for targeted therapies and diagnostics.[1]
Quantitative Data: Binding Affinities of Phosphonomethylphenylalanine-Containing Peptides
The efficacy of a peptide inhibitor is determined by its binding affinity to the target protein. The incorporation of phosphonomethylphenylalanine has been shown to yield peptides with significant binding affinities to various SH2 domains. Below is a summary of reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for peptides containing phosphonomethylphenylalanine (Pmp) and related analogs.
| Target SH2 Domain | Peptide Sequence/Inhibitor | Binding Affinity (Kd) | Half-Maximal Inhibitory Concentration (IC50) | Reference |
| Grb2 | Not Specified | 0.53 µM | Not Reported | [1] |
| p56lck | A-urea-pYEELP | Not Reported | 118 nM | [8] |
| p56lck | D-urea-pYRTFG | Not Reported | 285 nM | [8] |
| Crk | p130Cas Tyr(P)-362 | 0.35 µM | Not Reported | [9] |
| STAT4 | 5-carboxyfluorescein-GpYLPQNID | 34 ± 4 nM | Not Reported | [10][11] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Phosphonomethylphenylalanine-Containing Peptide
This protocol is adapted from standard Fmoc-SPPS methodologies and provides a general guideline for the incorporation of this compound. Optimization may be required based on the specific peptide sequence and synthesis scale.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents).
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling may be necessary.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents) and a suitable coupling reagent such as HATU (2.9 equivalents) or HBTU (2.85 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated Fmoc-Pmp-OH solution to the deprotected resin.
-
Shake for 2-4 hours at room temperature. The phosphonate group may require a longer coupling time compared to standard amino acids.
-
Monitoring: Perform a Kaiser test to check for completion. Due to the nature of the phosphonate group, a longer reaction time or a double coupling may be required to achieve a negative Kaiser test.
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This protocol outlines a general procedure for a competitive fluorescence polarization assay to determine the binding affinity of a Pmp-containing peptide inhibitor to an SH2 domain.
Materials:
-
Purified SH2 domain protein
-
Fluorescently labeled probe peptide (a known binder to the SH2 domain)
-
Pmp-containing inhibitor peptide
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the SH2 domain in the assay buffer.
-
Prepare a stock solution of the fluorescently labeled probe peptide in the assay buffer.
-
Prepare a serial dilution of the Pmp-containing inhibitor peptide in the assay buffer.
-
-
Assay Setup:
-
In the 384-well plate, add a constant concentration of the SH2 domain and the fluorescently labeled probe peptide to each well. The concentration of the probe should be in the low nanomolar range and optimized for a stable FP signal.
-
Add the serially diluted inhibitor peptide to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no SH2 domain (minimum polarization).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The binding affinity (Ki) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Visualizing the Molecular Context
To better understand the application of this compound, the following diagrams illustrate a key signaling pathway where it can be used and a typical experimental workflow.
Grb2 Signaling Pathway
The Growth factor receptor-bound protein 2 (Grb2) is a critical adaptor protein in many receptor tyrosine kinase (RTK) signaling pathways. Its SH2 domain binds to phosphotyrosine residues on activated receptors, initiating downstream signaling cascades, such as the Ras/MAPK pathway, which is often dysregulated in cancer.[6][7][9][12][13][14][15] Peptides containing phosphonomethylphenylalanine can be designed to competitively inhibit the Grb2-SH2 domain interaction.
Caption: Grb2 signaling pathway and its inhibition by a Pmp-peptide.
Experimental Workflow for SH2 Domain Inhibitor Development
The development of a peptide-based SH2 domain inhibitor involves a multi-step process, from the initial synthesis of the peptide to its final biological evaluation.
References
- 1. journal.r-project.org [journal.r-project.org]
- 2. kilobio.com [kilobio.com]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. SH2 Domains Recognize Contextual Peptide Sequence Information to Determine Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. (PDF) A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 (2022) | Angela Berg | 2 Citations [scispace.com]
- 12. chempep.com [chempep.com]
- 13. researchgate.net [researchgate.net]
- 14. Dissecting Selectivity Determinants of Small-Molecule Inhibitors of SH2 Domains Via Fluorescence Polarization Assays | Springer Nature Experiments [experiments.springernature.com]
- 15. The Configuration of GRB2 in Protein Interaction and Signal Transduction [mdpi.com]
Fmoc-L-4-Phosphonomethylphenylalanine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical data on Fmoc-L-4-Phosphonomethylphenylalanine, a key reagent in peptide synthesis and drug discovery.
Physicochemical Properties
This compound is a derivative of the amino acid phenylalanine. The defining feature of this compound is the phosphonomethyl group attached to the phenyl ring, which allows for the introduction of a phosphonate moiety into peptides. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis.
Below is a summary of its key quantitative data:
| Property | Value | Citations |
| Molecular Formula | C25H24NO7P | [1][2][3][4] |
| Molecular Weight | 481.43 g/mol | [3][4] |
| CAS Number | 229180-64-7 | [1][2][3] |
Structural Information
To visualize the relationships between the different chemical identifiers and the core compound, the following logical diagram is provided.
References
An In-depth Technical Guide to Fmoc-L-4-Phosphonomethylphenylalanine (CAS: 229180-64-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-L-4-Phosphonomethylphenylalanine, a key building block in modern peptide chemistry and drug discovery. Its unique structure, incorporating a phosphonomethyl group, allows for the synthesis of non-hydrolyzable phosphopeptide mimics, making it an invaluable tool for studying and targeting key cellular signaling pathways.
Core Compound Properties
This compound is a derivative of the amino acid phenylalanine, featuring a phosphonomethyl group on the phenyl ring and an Fmoc protecting group on the alpha-amino group. This design makes it ideal for use in Fluorenylmethyloxycarbonyl (Fmoc) based solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 229180-64-7 | [1][2][3][4] |
| Molecular Formula | C₂₅H₂₄NO₇P | [1][2][3][4] |
| Molecular Weight | 481.41 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder or crystals | [1][3] |
| Purity | ≥98% (HPLC/TLC) | [1][2][3] |
| Solubility | Soluble in DMF and NMP; insoluble in water. | |
| Storage Temperature | 2-8°C | [1][3] |
| Synonyms | Fmoc-L-Phe(4-CH2PO3H2)-OH, Fmoc-Pmp-OH | [1][4] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Value | Reference(s) |
| Optical Rotation | [α]²⁵/D -12 ± 9° (c=1 in DMF) | [1] |
| InChI Key | OBRYXGOVBZKHLL-QHCPKHFHSA-N | [3] |
| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 | [3] |
Synthesis and Experimental Protocols
Synthesis of this compound
An efficient synthesis for this compound has been reported, utilizing commercially available L-phenylalanine as a starting material. While the full detailed protocol from the primary literature is not provided here, the general strategy involves the introduction of the phosphonomethyl group onto the phenyl ring followed by the protection of the alpha-amino group with the Fmoc moiety. For a detailed experimental procedure, researchers are encouraged to consult the original publication:
-
Liu, B., & Zhan, J. (1999). An efficient synthesis of N(α)-FMOC-4(phosphonomethyl)-L- and D- phenylalanine. Synthetic Communications, 29(13), 2293-2299.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is readily incorporated into peptide chains using standard Fmoc-SPPS protocols. The phosphonic acid group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid).
Representative Protocol for Manual Fmoc-SPPS:
This protocol outlines the manual incorporation of this compound into a peptide sequence on a 0.1 mmol scale using a standard resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal acids).
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, 0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
Coupling reagent (e.g., HBTU, 0.45 mmol, 4.5 eq.)
-
Base (e.g., DIPEA, 1.0 mmol, 10 eq.)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Perform a qualitative test (e.g., Kaiser test) to monitor for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Applications in Research and Drug Development
The primary utility of this compound lies in its ability to act as a non-hydrolyzable mimic of phosphotyrosine (pTyr). This property is crucial for the development of inhibitors and probes for enzymes and protein domains that recognize pTyr residues.
Key Application Areas:
-
Protein Tyrosine Phosphatase (PTP) Inhibitors: PTPs are a family of enzymes that remove phosphate groups from tyrosine residues, playing a critical role in regulating cellular signaling. Dysregulation of PTPs is implicated in diseases such as cancer, diabetes, and autoimmune disorders. Peptides containing 4-phosphonomethylphenylalanine can act as potent and selective inhibitors of PTPs like PTP1B and SHP2 by binding to their active sites without being dephosphorylated.
-
SH2 Domain Antagonists: Src Homology 2 (SH2) domains are protein modules that bind to specific pTyr-containing sequences, mediating the assembly of signaling complexes. By incorporating 4-phosphonomethylphenylalanine into peptides that mimic the binding motifs of SH2 domains, researchers can develop antagonists that disrupt these protein-protein interactions. A key example is the inhibition of the Grb2-Sos complex, which is crucial for activating the Ras-MAPK pathway downstream of receptor tyrosine kinases (RTKs).
-
Probing Signaling Pathways: The stability of the phosphonomethyl group allows for the creation of robust molecular probes to study the dynamics and regulation of phosphorylation-dependent signaling pathways.
Visualization of Target Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways that can be targeted with peptides containing 4-phosphonomethylphenylalanine and a typical experimental workflow for their application.
Caption: Inhibition of the Grb2-Sos interaction in RTK signaling.
Caption: Inhibition of PTP1B in the insulin signaling pathway.
Caption: General workflow for peptide synthesis and evaluation.
Conclusion
This compound is a powerful and versatile tool for chemical biologists and medicinal chemists. Its ability to mimic phosphotyrosine in a stable form provides a unique advantage for the design of potent and selective modulators of phosphorylation-dependent signaling pathways. The straightforward incorporation of this building block using standard Fmoc-SPPS protocols further enhances its utility, enabling the rapid synthesis of novel peptide-based probes and therapeutic candidates. This guide provides the foundational knowledge for researchers to effectively utilize this important compound in their drug discovery and development efforts.
References
The Core of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of contemporary peptide synthesis.[1] Its prevalence is due to the milder reaction conditions compared to the historically significant Boc/Bzl chemistry, allowing for the synthesis of complex and modified peptides with high fidelity.[2][3] This guide provides a comprehensive technical overview of the principles, protocols, and challenges associated with Fmoc protection in peptide synthesis.
The Principle of Orthogonal Protection in Fmoc Chemistry
The success of Fmoc-SPPS is predicated on the principle of orthogonality. This refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[4] The standard Fmoc/tBu (tert-butyl) strategy exemplifies this:
-
α-Amino Protection: The N-terminal α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group.
-
Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl alcohol (e.g., Boc, tBu, Trt).[2]
This orthogonality ensures that the side-chain protecting groups remain intact during the iterative cycles of N-terminal Fmoc deprotection with a mild base, typically piperidine. The side-chain protecting groups are only removed at the final step, concurrently with cleavage of the peptide from the solid support, using a strong acid like trifluoroacetic acid (TFA).[4]
Figure 1: Principle of Orthogonal Protection in Fmoc SPPS.
The Fmoc Solid-Phase Peptide Synthesis Cycle
Fmoc-SPPS is a cyclical process involving four main stages: resin preparation, chain elongation, cleavage and deprotection, and finally, purification and analysis.[5] The chain elongation phase is iterative and consists of deprotection, washing, coupling, and further washing steps.[6]
Figure 2: High-level workflow of Fmoc solid-phase peptide synthesis.
The Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step and is typically achieved with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[7] The reaction proceeds via a β-elimination mechanism. The secondary amine, piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide. The highly reactive DBF electrophile is then scavenged by excess piperidine to form a stable adduct, which is washed away.[8]
Figure 3: The mechanism of Fmoc group removal using piperidine.
Experimental Protocols
Resin Preparation and First Amino Acid Loading
The choice of resin is critical as it dictates the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[7]
Protocol 1: Loading of Wang Resin (for C-terminal acid)
-
Resin Swelling: Swell 1g of Wang resin in DMF (10-15 mL) for at least 30 minutes in a reaction vessel with gentle agitation.[9]
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (10 equivalents relative to resin loading) in dry Dichloromethane (DCM). Add a few drops of DMF if necessary for complete dissolution. Cool the solution to 0°C. Add Diisopropylcarbodiimide (DIC) (5 equivalents) and stir for 20 minutes at 0°C.[10]
-
Esterification: Remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of DMF and add it to the swelled resin. Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Agitate the mixture for 1-6 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes.[10]
-
Final Wash: Wash the resin as in step 5 and dry under vacuum.
Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid in the sequence.
Protocol 2: Standard Elongation Cycle
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for an initial 3 minutes, drain, and add a fresh portion of the deprotection solution. Continue agitation for another 15-20 minutes.[10]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.
-
Amino Acid Coupling (using HBTU/DIPEA):
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), HBTU (2.9-4.9 equivalents) in DMF.[11]
-
Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.[11]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-120 minutes at room temperature.[9]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).[9]
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling. A positive (blue bead) result necessitates a recoupling step.[6]
Final Cleavage and Deprotection
This final step liberates the peptide from the resin and removes the side-chain protecting groups.
Protocol 3: TFA Cleavage
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[7] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.[6]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]
-
Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Quantitative Data and Comparisons
The efficiency of Fmoc SPPS can be influenced by the choice of reagents for deprotection and coupling.
Table 1: Comparison of Fmoc Deprotection Reagents
| Deprotection Reagent | Concentration & Solvent | Typical Time | Efficacy & Notes |
| Piperidine | 20% in DMF | 5-20 min | The "gold standard"; highly effective but can promote side reactions like aspartimide formation and racemization.[12][13] |
| Piperazine | 5% in DMF | ~11 min | Slower than piperidine; may reduce aspartimide formation.[8] |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF/NMP | Very fast (< 2 min) | A strong, non-nucleophilic base. Requires a nucleophilic scavenger (like 5% piperazine) to trap DBF. Significantly reduces diketopiperazine formation.[8][12][14] |
| 4-Methylpiperidine | 20% in DMF | 5-20 min | Similar kinetics to piperidine, but reported to give higher yields and fewer by-products in some cases.[15] |
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Efficiency | Notes |
| HBTU/TBTU | Aminium/Uronium Salt | High | Widely used, efficient for most standard couplings.[9] |
| HATU/HCTU | Aminium/Uronium Salt | Very High | Often preferred for difficult couplings, such as sterically hindered amino acids or aggregating sequences.[9] |
| PyBOP | Phosphonium Salt | High | Rapid coupling with low racemization.[9] |
| DIC/HOBt | Carbodiimide/Additive | Good | A cost-effective option, but can be slower and may lead to more side reactions if not managed carefully.[9] |
Management of Side Reactions
Several side reactions can occur during Fmoc-SPPS, leading to impurities. Understanding their mechanisms is key to their prevention.
Aspartimide Formation
This is a major side reaction, particularly in sequences containing an aspartic acid (Asp) residue followed by a small amino acid like glycine (Gly).[16] The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a five-membered succinimide ring (aspartimide). This intermediate can then be opened by piperidine or water to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their respective racemized D-isomers.[17]
Prevention Strategies:
-
Use of sterically hindered side-chain protecting groups for Asp, such as O-2-PhiPr (2-phenylisopropyl).
-
Addition of an acidic additive like HOBt to the piperidine deprotection solution.[18]
-
Employing milder deprotection conditions (e.g., lower concentration of piperidine or using DBU/piperazine).[12]
Figure 4: Mechanism of aspartimide formation.
Diketopiperazine (DKP) Formation
DKP formation is a chain-terminating side reaction that occurs primarily at the dipeptide stage.[19] After deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine. This is especially prevalent when Proline or Glycine are in the first or second position of the sequence.[18]
Prevention Strategies:
-
Use of sterically bulky resins like 2-chlorotrityl chloride resin, which hinders the back-biting attack.[18]
-
Coupling the first two amino acids as a pre-formed dipeptide unit.[18]
-
Employing optimized deprotection conditions, such as 2% DBU/5% piperazine in NMP, which has been shown to drastically reduce DKP formation.[14]
Figure 5: Mechanism of diketopiperazine (DKP) formation.
Racemization
Epimerization of the chiral α-carbon can occur during the amino acid activation step, particularly for residues like Cysteine and Histidine.[18] The basic conditions of the coupling reaction can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.
Prevention Strategies:
-
Use of additives like HOBt or Oxyma Pure, which suppress racemization by forming less reactive activated esters.[18]
-
Careful control of the amount and type of base used during coupling; sterically hindered bases like DIPEA are generally preferred over less hindered ones.[20]
-
For particularly sensitive residues, using pre-formed active esters or specialized coupling reagents can minimize the risk.
Conclusion
A thorough understanding of the principles of Fmoc protection, coupled with optimized protocols and an awareness of potential side reactions, is fundamental to the successful execution of solid-phase peptide synthesis. The judicious selection of resins, protecting groups, and coupling reagents, tailored to the specific peptide sequence, enables the synthesis of complex and high-purity peptides for a vast range of applications in research and drug development.
References
- 1. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. redalyc.org [redalyc.org]
- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
- 19. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chempep.com [chempep.com]
Fmoc-L-4-Phosphonomethylphenylalanine: A Technical Guide to a Non-Hydrolyzable Phosphotyrosine Mimetic
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein tyrosine phosphorylation is a cornerstone of cellular signal transduction, governing processes from cell growth and differentiation to metabolism and apoptosis. The transient nature of the phosphate group, rapidly installed by kinases and removed by phosphatases, makes studying these pathways challenging. Phosphotyrosine (pTyr) mimetics, which resist enzymatic cleavage, are invaluable tools for dissecting these complex networks and serve as scaffolds for therapeutic development. This guide provides a comprehensive overview of Fmoc-L-4-phosphonomethylphenylalanine (Fmoc-Pmp-OH), a widely used, non-hydrolyzable pTyr mimetic. We will detail its chemical properties, applications in studying protein-protein interactions, protocols for its incorporation into peptides, and methods for assessing the biological activity of the resulting molecules.
Introduction to Phosphotyrosine Mimetics
Signal transduction cascades are often mediated by protein-protein interactions involving specialized domains that recognize and bind to phosphorylated tyrosine residues.[1] The Src Homology 2 (SH2) domain is the archetypal "reader" of pTyr, binding to specific pTyr-containing sequences and thereby recruiting signaling proteins to activated receptors or scaffolding proteins.[1][2] The inherent instability of the phosphate-ester bond of pTyr in biological systems, due to the action of protein tyrosine phosphatases (PTPs), complicates its study.[3]
To overcome this, non-hydrolyzable pTyr mimetics have been developed.[4] L-4-Phosphonomethylphenylalanine (Pmp) is a prominent example, where the labile P-O bond of phosphotyrosine is replaced with a stable P-C bond.[3][5] This substitution renders Pmp-containing peptides resistant to phosphatase activity, making them excellent tools for structural biology, biochemical assays, and as potential therapeutic agents to inhibit aberrant signaling pathways.[5]
Physicochemical Properties: Pmp vs. pTyr
The efficacy of Pmp as a pTyr mimetic stems from its structural and electronic similarity to the natural amino acid. The key distinction is the methylene bridge replacing the phenolic oxygen, which provides stability against hydrolysis.[3] While Pmp is an effective mimic, related analogs like phosphonodifluoromethyl phenylalanine (F₂Pmp) have also been developed, exhibiting altered acidity and binding properties due to the electron-withdrawing fluorine atoms.[3][6]
Table 1: Comparison of Phosphotyrosine (pTyr) and its Mimetics
| Property | O-Phospho-L-tyrosine (pTyr) | L-4-Phosphonomethylphenylalanine (Pmp) | L-4-Phosphonodifluoromethylphenylalanine (F₂Pmp) |
| Structure | Contains a P-O-C bond | Contains a P-CH₂-C bond | Contains a P-CF₂-C bond |
| Susceptibility to Phosphatases | Hydrolyzable | Non-hydrolyzable[3][5] | Non-hydrolyzable[3][4] |
| pKa₂ of Phosphate/Phosphonate | ~5.6 - 6.0 | ~7.1 - 7.5[3] | ~5.8[3] |
| Key Feature | Natural signaling residue | Stable isostere of pTyr[3] | Lower pKa₂ more closely mimics pTyr's electronic state; fluorine atoms can form H-bonds[3] |
Applications in Studying SH2 Domain Interactions
SH2 domains are crucial modules in pTyr signaling pathways, recognizing specific amino acid sequences C-terminal to the pTyr residue.[1] Peptides incorporating Pmp are powerful tools for inhibiting these interactions and studying their downstream consequences.[5] The binding affinity of Pmp-peptides to SH2 domains is sequence-dependent but often approaches that of their pTyr counterparts, making them effective competitive inhibitors.[5]
However, the mimicry is not universal. The absence of the phosphate ester oxygen in Pmp can lead to a loss of a crucial hydrogen bond with key arginine residues in some SH2 domains, impacting binding affinity.[7] This is notably observed in the C-SH2 domain of the SHP2 phosphatase, where F₂Pmp and Pmp substituted peptides show a significant loss of binding.[7]
Visualizing the SH2-pTyr Interaction
The binding of a pTyr-containing peptide to an SH2 domain is a well-characterized interaction. The SH2 domain features a conserved binding pocket for the phosphotyrosine residue and a more variable specificity pocket that recognizes residues C-terminal to the pTyr.
Caption: Canonical interaction between a pTyr-peptide and an SH2 domain.
Quantitative Binding Data
Direct, side-by-side comparisons of dissociation constants (Kd) for identical peptide sequences containing pTyr versus Pmp can be challenging to find in single studies. However, the available data confirms that Pmp is a high-affinity mimetic suitable for inhibiting SH2 domain-mediated interactions.
Table 2: Representative Binding Affinities of pTyr Mimetics
| Target SH2 Domain | Peptide Context | pTyr-Peptide Affinity (Kd) | Pmp-Peptide Affinity (Kd) | Reference |
| STAT3 | Peptidomimetic Scaffold | High Affinity (nM range) | High Affinity (nM range) | [2] |
| SHP2 (N-SH2) | ITSM Motif | High Affinity | Reduced Binding | [7] |
| SHP2 (C-SH2) | ITSM Motif | High Affinity | Abolished Binding | [7] |
| PTP1B (Active Site) | General Peptide | N/A (Substrate) | Micromolar Ki[3] | [3] |
Note: The data indicates that while Pmp is a potent mimetic, its effectiveness can be context-dependent, particularly with certain SH2 domains like that of SHP2.[7]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Pmp-Containing Peptides
The incorporation of Fmoc-Pmp-OH into peptides is achieved using standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[8] The phosphonic acid moiety is typically protected with tert-butyl (tBu) groups, which are cleaved simultaneously with other side-chain protecting groups and resin cleavage using trifluoroacetic acid (TFA).
Materials:
-
Resin: Wang or Rink Amide resin, depending on the desired C-terminus (acid or amide).[9]
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf).[10]
-
Specialty Amino Acid: Fmoc-L-Pmp(OtBu)₂-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[11]
-
Deprotection Reagent: 20% piperidine in DMF.[9]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[12]
-
Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).[12]
Procedure:
-
Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[13]
-
First Amino Acid Loading (if applicable): Couple the first Fmoc-amino acid to the resin according to standard protocols for the specific resin type.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-20 minutes.[9][14] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF. b. Add a base (e.g., DIPEA, 6-10 eq.) to activate the amino acid. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours.[9] e. Wash the resin thoroughly with DMF.
-
Incorporation of Fmoc-Pmp(OtBu)₂-OH: Use the same coupling procedure as in step 4, substituting the standard amino acid with Fmoc-L-Pmp(OtBu)₂-OH.
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the peptide-resin with DCM and dry it. b. Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu groups on the phosphonate.[12] c. Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay
This protocol determines the ability of a Pmp-containing peptide (inhibitor) to compete with a fluorescently labeled probe peptide for binding to a target protein (e.g., an SH2 domain).
Materials:
-
Target Protein: Purified SH2 domain of interest.
-
Fluorescent Probe: A synthetic peptide corresponding to the known binding partner of the SH2 domain, labeled with a fluorophore (e.g., FITC or TAMRA).
-
Inhibitor Peptide: The unlabeled Pmp-containing peptide.
-
Assay Buffer: e.g., PBS or Tris buffer with 0.01% Tween-20.
-
Microplate Reader: Capable of measuring fluorescence polarization.
Procedure:
-
Determine Probe Binding: First, perform a saturation binding experiment by titrating the target protein against a fixed, low concentration of the fluorescent probe to determine the Kd of the probe and the optimal protein concentration for the competition assay (typically a concentration that gives ~50-80% of maximum polarization).
-
Prepare Reagents: a. Prepare a dilution series of the Pmp-inhibitor peptide in assay buffer. b. Prepare a solution of the target protein at 2x the optimal concentration determined in step 1. c. Prepare a solution of the fluorescent probe at 2x its final desired concentration (e.g., 2 nM).
-
Assay Plate Setup: a. To the wells of a black microplate, add the Pmp-inhibitor dilutions. Include controls for no inhibitor (maximum binding) and no protein (minimum polarization). b. Add the 2x target protein solution to all wells except the minimum polarization control. c. Add the 2x fluorescent probe solution to all wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the measured polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to displace 50% of the bound probe). The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive fluorescence polarization binding assay.
Case Study: STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor whose activity is frequently dysregulated in cancer.[2] Its activation is a classic example of SH2 domain-mediated signaling.
Canonical STAT3 Activation:
-
A cytokine or growth factor binds to its receptor, causing receptor dimerization and activation of associated Janus kinases (JAKs).
-
JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic tail.
-
The STAT3 protein is recruited to these pTyr sites via its SH2 domain.[2]
-
STAT3 is then phosphorylated by JAKs on a key tyrosine residue (Tyr705).
-
Phosphorylated STAT3 (pSTAT3) proteins dimerize through reciprocal SH2-pTyr interactions.
-
The pSTAT3 dimer translocates to the nucleus, where it binds to DNA and activates the transcription of target genes involved in proliferation and survival.[2]
Pmp-containing peptides designed to mimic the STAT3 SH2 binding motif can act as potent inhibitors. By competitively binding to the STAT3 SH2 domain, these mimetics can block the recruitment of STAT3 to activated receptors or, more commonly, prevent the dimerization of activated pSTAT3, thereby halting the signaling cascade.[2]
Caption: The STAT3 signaling pathway and the site of action for a Pmp-peptide inhibitor.
Conclusion
This compound is a robust and indispensable tool in the study of protein tyrosine phosphorylation. Its inherent stability to enzymatic degradation allows researchers to "freeze" phosphorylation-dependent interactions for detailed biochemical and structural analysis.[5] While its mimicry is not perfect for all SH2 domains, its ability to potently and selectively inhibit many key signaling proteins, such as STAT3, underscores its value in chemical biology and as a foundational element for the rational design of novel therapeutics targeting dysregulated signaling networks. The detailed protocols provided herein offer a practical guide for the synthesis and evaluation of Pmp-containing peptides, enabling further exploration into the complex world of cellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hubrecht.eu [hubrecht.eu]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. benchchem.com [benchchem.com]
- 6. openread.academy [openread.academy]
- 7. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 11. nbinno.com [nbinno.com]
- 12. chempep.com [chempep.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Non-Hydrolyzable Phosphotyrosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of non-hydrolyzable phosphotyrosine (pTyr) analogs, essential tools in the study of signal transduction and the development of novel therapeutics. Due to the labile nature of the phosphate group in native phosphotyrosine, which is readily cleaved by protein tyrosine phosphatases (PTPs), these stable mimics are indispensable for a wide range of applications, from basic research to drug discovery.
Introduction to Phosphotyrosine Signaling and the Need for Non-Hydrolyzable Analogs
Reversible tyrosine phosphorylation is a cornerstone of cellular signaling, governing processes such as cell growth, differentiation, and metabolism.[1] This dynamic process is tightly regulated by the opposing actions of protein tyrosine kinases (PTKs), which add phosphate groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them.[2] The resulting phosphorylated tyrosine (pTyr) residues serve as docking sites for proteins containing pTyr-binding modules, most notably Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, thereby propagating downstream signaling cascades.[3]
The inherent instability of the P-O bond in pTyr presents a significant challenge for in vitro and in vivo studies. The rapid dephosphorylation by PTPs complicates the study of pTyr-dependent protein-protein interactions and the development of therapeutic agents that target these pathways.[4] To overcome this limitation, non-hydrolyzable pTyr analogs have been developed. These mimics replace the hydrolyzable phosphate ester oxygen with a more stable linkage, such as a methylene group, rendering them resistant to PTP activity.[5] This stability makes them invaluable tools for inhibiting PTPs, trapping SH2 domain interactions, and for structural biology studies.[5]
Core Non-Hydrolyzable Phosphotyrosine Analogs
A variety of non-hydrolyzable pTyr analogs have been synthesized, with phosphonate-based mimetics being the most extensively studied.
2.1. Phosphonate-Based Analogs
Phosphonate analogs replace the P-O-C linkage of phosphotyrosine with a more stable P-C-C bond.[5]
-
Phosphonomethyl-L-phenylalanine (Pmp): One of the earliest and most fundamental phosphonate analogs, Pmp serves as a basic scaffold for more advanced mimics.
-
Phosphonodifluoromethyl-L-phenylalanine (F₂Pmp): This analog is a significant improvement over Pmp. The inclusion of two fluorine atoms on the methylene bridge lowers the pKa of the phosphonate to more closely match that of the native phosphate group and can participate in hydrogen bonding interactions that mimic the phosphate ester oxygen.[6] F₂Pmp-containing peptides have shown dramatically increased inhibitory potency against PTPs compared to their Pmp counterparts, in some cases by as much as 1000-fold.[6]
2.2. Carboxylate-Based Analogs
These analogs utilize a carboxylate group to mimic the negative charge of the phosphate.
-
p-Carboxymethyl-L-phenylalanine (CMF): CMF is a widely used non-hydrolyzable pTyr analog that can be genetically encoded in mammalian cells, allowing for the study of specific tyrosine phosphorylation events in a cellular context without the complication of dephosphorylation.[7]
2.3. Other Analogs
Researchers have also explored other chemical moieties to mimic phosphotyrosine, including:
-
Sulfono(difluoromethyl)phenylalanine (F₂Smp): A monoanionic analog that has been evaluated as a PTP1B inhibitor.[8]
-
Isoxazole Carboxylic Acid-Based Analogs: These have been incorporated into peptides to target protein-protein interactions, such as those involving STAT3.[9]
Quantitative Data on Analog Binding and Inhibition
The following tables summarize key quantitative data for the interaction of various non-hydrolyzable pTyr analogs with PTPs and SH2 domains. This data is crucial for selecting the appropriate analog for a given research application and for the structure-based design of more potent and selective inhibitors.
Table 1: Inhibitory Activity of Non-Hydrolyzable pTyr Analogs against Protein Tyrosine Phosphatases
| Analog/Compound | Target PTP | Assay Type | IC₅₀/Kᵢ | Reference(s) |
| (naphth-2-yl) difluoromethylphosphonic acid | PTP1B | Dephosphorylation of [³²P]insulin receptors | 40-50 µM (IC₅₀) | [10][11] |
| (napthy-1-yl) difluoromethylphosphonic acid | PTP1B | Dephosphorylation of [³²P]insulin receptors | 40-50 µM (IC₅₀) | [10][11] |
| F₂Pmp-containing peptide | PTP1 | Dephosphorylation | ~1000-fold more potent than Pmp-containing peptide | [6] |
| Compound 13 (imidazolidine series) | PTP1B | pNPP assay | 80 µM (for 96% inhibition) | [10] |
| Compound 13 (imidazolidine series) | SHP-2 | pNPP assay | 80 µM (for <20% inhibition) | [10] |
| Shp2-IN-14 | SHP2 | DiFMUP assay | - | [4] |
| PF-07284892 | SHP2 | - | 21 nM (IC₅₀) | [12] |
| SHP099 | SHP2 | - | 70 nM (IC₅₀) | [12] |
| PHPS1 | SHP2 | - | 14,000 nM (IC₅₀) | [12] |
| 1H-2,3-dihydroperimidine derivative (Cmpd 46) | PTP1B | pNPP/OMFP assay | <1 µM (IC₅₀) | [13] |
| 1H-2,3-dihydroperimidine derivative (Cmpd 49) | PTP1B | pNPP/OMFP assay | <1 µM (IC₅₀) | [13] |
Table 2: Binding Affinities of Non-Hydrolyzable pTyr Analogs for SH2 Domains
| Analog/Peptide Context | Target SH2 Domain | Method | Kᵈ/IC₅₀ | Reference(s) |
| pYEEI peptide | Lck | ITC | - | [9] |
| pYVNV peptide | Grb2 | - | - | [9] |
| Fluo-Ahx-pYVNQ-NH₂ | Grb2 | Fluorescence Polarization | 76 nM (Kᵈ) | [14] |
| Fluo-Ahx-pYVNQ-NH₂ | Grb7 | Fluorescence Polarization | >2 µM (Kᵈ) | [14] |
| mAZ-pTyr-(alphaMe)pTyr-Asn-NH₂ | Grb7 | Fluorescence Polarization | High affinity | [1] |
| 5-carboxyfluorescein-GpYLPQNID | STAT4 | Fluorescence Polarization | 34 ± 4 nM (Kᵈ) | [9] |
| FAM-ITSM(pTyr) | SHP2 N-SH2 | Fluorescence Polarization | 164.0 nM (Kᵈ) | [15] |
| FAM-ITSM(pTyr) | SHP2 C-SH2 | Fluorescence Polarization | 48.9 nM (Kᵈ) | [15] |
| FAM-ITSM(pTyr) | SHP2 N-SH2 | ITC | 105.9 nM (Kᵈ) | [15] |
| FAM-ITSM(pTyr) | SHP2 C-SH2 | ITC | 58.8 nM (Kᵈ) | [15] |
| FAM-peptide 25 (F₂Pmp) | SHP2 N-SH2 & C-SH2 | Fluorescence Polarization | No binding | [15] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving phosphotyrosine and common experimental workflows for studying them with non-hydrolyzable pTyr analogs.
Caption: Insulin Receptor Signaling Pathway.[10][16][17][18][19][20][21]
References
- 1. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 9. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Biological Activity and Molecular Dynamics Studies of Specific Protein Tyrosine Phosphatase 1B Inhibitors over SHP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Principles of Incorporating Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies for the incorporation of Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) into synthetic peptides. Fmoc-Pmp-OH is a critical building block for the synthesis of non-hydrolyzable phosphotyrosine mimetics, which are invaluable tools in studying signal transduction pathways and in the development of novel therapeutics.
Introduction to this compound (Fmoc-Pmp-OH)
This compound is a synthetic amino acid analogue of phosphotyrosine. The key feature of Pmp is the replacement of the phosphate ester oxygen with a methylene group, rendering the phosphonate group resistant to enzymatic hydrolysis by phosphatases. This stability makes Pmp-containing peptides excellent tools for investigating phosphorylation-dependent signaling events, particularly those mediated by Src Homology 2 (SH2) domains.
For efficient use in Fmoc-based solid-phase peptide synthesis (SPPS), the phosphonate group is typically protected, most commonly as a di-tert-butyl ester (Fmoc-L-Pmp(tBu)₂-OH). This protection strategy prevents side reactions during peptide assembly and allows for the simultaneous deprotection of the phosphonate group and other acid-labile side-chain protecting groups during the final cleavage from the resin.
Core Principles of Incorporation in SPPS
The incorporation of Fmoc-Pmp(tBu)₂-OH into a growing peptide chain follows the standard cycle of Fmoc-SPPS: deprotection, activation, and coupling. However, due to the steric bulk of the Pmp side chain, specific considerations are necessary to ensure high coupling efficiency.
Side-Chain Protection
The phosphonic acid moiety of Pmp must be protected during SPPS to prevent its interference with the coupling reactions. The di-tert-butyl (tBu) ester is the most common protecting group strategy for the phosphonate group of Fmoc-Pmp-OH.[1] These tBu groups are stable to the basic conditions used for Fmoc removal (e.g., piperidine) but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage and global deprotection step.[2]
Coupling Activation
Due to the steric hindrance of the bulky side chain, standard coupling reagents may not be sufficient for achieving high coupling yields. The use of a potent activating reagent is crucial. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is the recommended coupling reagent for the incorporation of Fmoc-Pmp(tBu)₂-OH.[3][4] HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-ester of the amino acid, which facilitates efficient coupling.[5]
Coupling Strategy: Double Coupling
To overcome the challenge of steric hindrance and ensure a near-quantitative reaction, a "double coupling" strategy is often employed.[3] This involves performing the coupling step twice with a fresh solution of the activated amino acid before proceeding to the next Fmoc deprotection step.
Monitoring the Reaction
The completion of the coupling reaction should be meticulously monitored. The Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines on the resin.[6] A negative Kaiser test (yellow beads) indicates that the coupling is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the successful incorporation of the Pmp residue.[6][7]
Quantitative Data
While specific single-pass coupling yields for Fmoc-Pmp(tBu)₂-OH are not extensively reported in the literature, the recommendation for a double coupling protocol suggests that a single coupling may be insufficient to achieve the >99% efficiency typically desired in SPPS to avoid deletion sequences in the final product. The following table summarizes the key quantitative parameters in a typical Fmoc-SPPS cycle.
| Parameter | Typical Value | Factors Influencing the Value |
| Single-Step Coupling Efficiency (Standard Amino Acids) | >99% | Amino acid steric hindrance, peptide sequence (aggregation), coupling reagents, reaction time.[6] |
| Single-Step Coupling Efficiency (Fmoc-Pmp(tBu)₂-OH) | Not readily available; double coupling recommended for >99% efficiency. | Steric bulk of the Pmp side chain, choice of coupling reagent and base, reaction time, temperature.[3][4] |
| Fmoc Deprotection Time | 5-20 minutes | Steric hindrance at the N-terminus, peptide aggregation, concentration of piperidine.[5][8] |
| Overall Yield of a 20-mer Peptide (Theoretical at 99% efficiency per step) | ~82% | Length of the peptide, cumulative efficiency of each deprotection and coupling step.[6] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the incorporation of Fmoc-L-Pmp(tBu)₂-OH.
Protocol for Manual Double Coupling of Fmoc-L-Pmp(tBu)₂-OH
This protocol is adapted for a standard 0.1 mmol scale synthesis.
-
Resin Preparation : The N-terminal Fmoc group of the peptide-resin is deprotected using a solution of 20% piperidine in N,N-dimethylformamide (DMF) (2 x 10 min). The resin is then washed thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation (First Coupling) : In a separate vessel, dissolve Fmoc-L-Pmp(tBu)₂-OH (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF.
-
First Coupling : Immediately add the activation mixture to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing : Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Activation Mixture Preparation (Second Coupling) : Prepare a fresh activation mixture as described in step 2.
-
Second Coupling : Add the fresh activation mixture to the resin and agitate for another 1-2 hours at room temperature.
-
Washing : Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
Monitoring : Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates complete coupling.[6]
Protocol for Final Cleavage and Deprotection
This protocol simultaneously cleaves the peptide from the resin and removes the tBu protecting groups from the Pmp side chain and other acid-labile side-chain protecting groups.
-
Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to trap the reactive carbocations generated during the cleavage of the tBu groups.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Peptide Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying and Purification : Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Chemical Structure and SPPS Incorporation Workflow
Caption: Workflow for the incorporation of Fmoc-Pmp(tBu)₂-OH in SPPS.
Signaling Pathway Inhibition by a Pmp-Containing Peptide
L-4-Phosphonomethylphenylalanine-containing peptides are designed to act as competitive inhibitors of SH2 domain-mediated protein-protein interactions. A prominent example is the inhibition of the Grb2-SH2 domain, which is a key component in the Ras-MAPK signaling pathway.
Caption: Inhibition of the Grb2-SH2 domain by a Pmp-containing peptide.
Potential Challenges and Troubleshooting
-
Incomplete Coupling : The primary challenge with Fmoc-Pmp(tBu)₂-OH is incomplete coupling due to its steric bulk.
-
Aggregation : As with any peptide synthesis, aggregation of the growing peptide chain on the resin can hinder both coupling and deprotection steps.
-
Solution : Consider using a lower-load resin or a more swelling-friendly resin like TentaGel. Incorporating pseudoprolines or using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), can also be beneficial.
-
-
Side Reactions : While specific side reactions for Pmp are not widely documented, general SPPS side reactions like aspartimide formation or diketopiperazine formation should be considered depending on the peptide sequence.[9]
Conclusion
The incorporation of this compound, primarily as its di-tert-butyl protected form, is a robust method for synthesizing non-hydrolyzable phosphotyrosine peptide mimetics. While its steric bulk presents a challenge, this can be effectively overcome by employing a double coupling strategy with a potent activating reagent such as HATU. These Pmp-containing peptides are invaluable for dissecting phosphorylation-dependent signaling pathways and hold significant promise in the development of targeted therapeutics that modulate these pathways. Careful monitoring and adherence to optimized protocols are key to the successful synthesis of these important research tools.
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms through which Sos-1 coordinates the activation of Ras and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides incorporating the non-canonical amino acid L-4-Phosphonomethylphenylalanine using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. This phosphonic acid-containing amino acid is a valuable building block for synthesizing peptide-based enzyme inhibitors, therapeutic agents, and research tools.
Core Principles
The synthesis is based on the well-established Fmoc/tBu orthogonal strategy. The temporary Nα-Fmoc protecting group is removed with a mild base (piperidine), while the permanent side-chain protecting groups and the linkage to the solid support are cleaved with a strong acid (trifluoroacetic acid) at the final step. The phosphonic acid moiety of the L-4-Phosphonomethylphenylalanine (Pmp) residue must be protected throughout the synthesis to prevent side reactions. Diethyl or di-tert-butyl esters are commonly used for this purpose. This protocol will assume the use of a diethyl-protected Fmoc-L-4-Phosphonomethylphenylalanine, referred to as Fmoc-Pmp(OEt)₂-OH.
Data Presentation
The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. The following table summarizes typical quantitative data for a standard SPPS cycle involving the coupling of a protected amino acid.
| Parameter | Value | Notes |
| Resin Loading | 0.1 - 1.0 mmol/g | Varies depending on the resin type. |
| Amino Acid Equivalents | 3 - 5 eq. | Relative to resin loading. |
| Coupling Reagent Equivalents | 2.9 - 4.9 eq. | For HATU/HBTU. |
| Base Equivalents (DIPEA) | 6 - 10 eq. | Relative to resin loading. |
| Coupling Time | 1 - 4 hours | Can be monitored by Kaiser test. |
| Deprotection Time | 5 + 15 minutes | Two-step process with 20% piperidine. |
| Cleavage Time | 2 - 3 hours | Dependent on peptide sequence and protecting groups. |
| Crude Peptide Purity | >70% | Typical purity before purification, assessed by RP-HPLC. |
| Overall Yield (after purification) | 10 - 40% | Highly dependent on peptide length and sequence.[1] |
Experimental Protocols
This section details the step-by-step methodology for the manual solid-phase synthesis of a peptide containing Fmoc-Pmp(OEt)₂-OH.
Materials and Reagents
-
Resin: Rink Amide resin is suitable for synthesizing C-terminally amidated peptides. Wang resin can be used for peptides with a C-terminal carboxylic acid.
-
Fmoc-Amino Acids: Standard protected Fmoc-amino acids and Fmoc-L-4-(diethoxyphosphinylmethyl)phenylalanine (Fmoc-Pmp(OEt)₂-OH).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Diethyl ether (cold).
-
Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
-
Washing Solvents: DMF, DCM.
Protocol
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. Nα-Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and then DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
3. Amino Acid Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. For the incorporation of Fmoc-Pmp(OEt)₂-OH, using HATU with DIPEA is recommended.[3]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the reaction progress with a Kaiser test. A negative test (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step can be repeated with a freshly prepared activated amino acid solution.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove excess reagents and byproducts.
5. Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide sequence.
6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Nα-Fmoc deprotection as described in step 2.
7. Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5 v/v/v/v/v) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).[4]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
8. Deprotection of the Phosphonate Group:
-
The diethyl protecting groups on the phosphonic acid are typically stable to the standard TFA cleavage cocktail. A subsequent deprotection step is required.
-
Evaporate the TFA from the filtrate under a stream of nitrogen.
-
Treat the residue with a solution of bromotrimethylsilane (TMSBr) in DCM or neat TFA at room temperature for 2-4 hours to cleave the ethyl esters.
-
Quench the reaction carefully by adding water.
9. Peptide Precipitation and Isolation:
-
Add the TFA filtrate (after phosphonate deprotection) dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum.
10. Purification and Analysis:
- Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
- Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key workflows and relationships in the described protocol.
References
Application Notes and Protocols for Incorporating Fmoc-L-4-Phosphonomethylphenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine (pTyr) mimetic used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides is of significant interest for developing inhibitors of protein tyrosine phosphatases (PTPs) and modulators of SH2 domain-containing proteins, which are crucial in various signaling pathways implicated in diseases such as cancer, diabetes, and autoimmune disorders. The phosphonomethyl group provides a stable isostere of the phosphate group in phosphotyrosine, resisting enzymatic cleavage. This document provides detailed protocols and application notes for the efficient incorporation of Fmoc-Pmp-OH into peptides.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-Pmp-OH Incorporation
| Coupling Reagent | Reagent Type | Typical Equivalents (AA:Reagent:Base) | Recommended Use for Fmoc-Pmp-OH | Expected Coupling Efficiency | Potential Side Reactions |
| HATU | Aminium/Uronium Salt | 1:0.95:2 | Highly Recommended | High (>99%) | Minimal racemization. |
| HBTU | Aminium/Uronium Salt | 1:0.95:2 | Recommended | High (>98%) | Slightly higher risk of racemization compared to HATU. |
| DIC/HOBt | Carbodiimide/Additive | 1:1:1 | Use with caution | Moderate to High | Slower reaction times; potential for side reactions if coupling is sluggish. |
Table 2: Representative Cleavage Cocktails for Pmp-Containing Peptides
| Cleavage Cocktail | Composition (v/v) | Scavengers | Recommended for Peptides Containing | Cleavage Time | Expected Purity (Crude) |
| TFA/TIS/H₂O | 95:2.5:2.5 | Triisopropylsilane (TIS) | Most sequences without sensitive residues | 2-3 hours | Good |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, Ethanedithiol (EDT) | Peptides with sensitive residues (e.g., Cys, Met, Trp) | 2-4 hours | Good to High |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Pmp-OH using HATU
This protocol describes the manual coupling of Fmoc-Pmp-OH to a resin-bound peptide using HATU as the activating agent.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (Fmoc-Pmp-OH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Fmoc-Pmp-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Due to the potential for sluggish coupling, an extended coupling time is recommended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Confirmation of Coupling:
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat steps 3 and 4.
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the Pmp-containing peptide from the solid support and removal of side-chain protecting groups using a standard TFA cocktail.
Materials:
-
Peptide-resin with the fully synthesized Pmp-containing peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the precipitated peptide at 3000-4000 rpm for 5 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 3: Analysis of Crude Peptide
Materials:
-
Crude Pmp-containing peptide
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in Mobile Phase A.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Calculate the purity of the crude peptide based on the peak area of the main product relative to the total peak area.[1]
-
-
Mass Spectrometry Analysis:
-
Analyze the crude peptide by mass spectrometry to confirm the molecular weight of the desired product.
-
The fragmentation pattern in MS/MS can confirm the incorporation of the Pmp residue. The mass of the Pmp residue (Fmoc-Pmp-OH) is 495.45 g/mol , and the residue mass within a peptide is 227.15 g/mol .
-
Visualizations
Signaling Pathway Diagrams
Caption: SH2 Domain Signaling Pathway.
Caption: PTP1B in Insulin Signaling and Inhibition.
Experimental Workflow
References
Application Notes and Protocols: Fmoc-L-4-Phosphonomethylphenylalanine in Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The design of specific and potent kinase inhibitors is therefore a major focus of therapeutic research. A common strategy in kinase inhibitor design is to target the substrate binding site, often involving the recognition of phosphorylated amino acid residues. However, peptides containing natural phosphotyrosine (pTyr) are susceptible to hydrolysis by phosphatases in vivo, limiting their therapeutic potential.
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable analogue of phosphotyrosine.[1] Its phosphonic acid group mimics the phosphate group of pTyr, while being resistant to phosphatase activity. This key feature makes it an invaluable building block for the synthesis of more stable and effective peptide-based kinase inhibitors. These application notes provide a comprehensive overview of the use of Fmoc-Pmp-OH in the design of inhibitors targeting the Growth factor receptor-bound protein 2 (Grb2) SH2 domain, a critical node in oncogenic signaling pathways, particularly in erbB2-overexpressing breast cancer.
Application: Grb2-SH2 Domain Inhibitors
The Grb2 protein is an adaptor protein that links activated receptor tyrosine kinases (RTKs), such as erbB2 (HER2), to downstream signaling cascades, most notably the Ras/MAPK pathway.[1] This interaction is mediated by the binding of the Grb2 Src homology 2 (SH2) domain to specific phosphotyrosine-containing sequences on the activated receptor. By blocking this interaction, Grb2-SH2 inhibitors can effectively attenuate oncogenic signaling. The incorporation of Fmoc-Pmp-OH into peptide scaffolds has proven to be a successful strategy for developing potent and stable Grb2-SH2 domain antagonists.
Data Presentation: Inhibitor Potency
The following table summarizes the binding affinities of various peptide and peptidomimetic inhibitors for the Grb2-SH2 domain. The data highlights the significant contribution of phosphonomethylphenylalanine derivatives to inhibitor potency.
| Inhibitor/Peptide Sequence | Modification | Binding Affinity (Kd) for Grb2-SH2 |
| G1TE (Cyclic Peptide) | Thioether Linkage | 25 µM |
| Ac-pTyr-Val-Asn-Val-NH2 | Phosphotyrosine | 1.8 µM |
| Ac-Pmp-Val-Asn-Val-NH2 | Phosphonomethylphenylalanine | 0.8 µM |
| mAZ-pTyr-(αMe)pTyr-Asn-NH2 | α-Methylphosphotyrosine | 10-100 nM |
| mAZ-pTyr-(αMe)Pmp-Asn-NH2 | α-Methylphosphonomethylphenylalanine | Sub-nanomolar to low nanomolar range |
Data compiled from multiple sources.
Signaling Pathway
The diagram below illustrates the Grb2-mediated signaling pathway in erbB2-overexpressing breast cancer and the point of intervention for Grb2-SH2 inhibitors.
Caption: Grb2-mediated signaling pathway in erbB2-positive breast cancer.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of Pmp-containing peptide inhibitors.
Solid-Phase Peptide Synthesis (SPPS) of a Pmp-Containing Peptide
This protocol outlines the manual synthesis of a linear peptide incorporating Fmoc-Pmp(tBu)2-OH using standard Fmoc/tBu chemistry. The di-tert-butyl (tBu) protected form of Fmoc-Pmp-OH is recommended for SPPS to prevent side reactions.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-4-(di-tert-butylphosphonomethyl)phenylalanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine in DMF solution.
-
Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. A Kaiser test can be performed to monitor reaction completion.
-
-
Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the peptide sequence, including the coupling of Fmoc-Pmp(tBu)2-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Grb2-SH2 Domain Binding Assay (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the IC50 value of a Pmp-containing inhibitor.
Materials:
-
Recombinant Grb2-SH2 domain protein
-
Biotinylated phosphopeptide ligand for Grb2-SH2 (e.g., Biotin-pYVNV)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Pmp-containing inhibitor and control peptides
Procedure:
-
Coating: Coat the wells of a 96-well plate with the recombinant Grb2-SH2 domain protein overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the Pmp-containing inhibitor and control peptides.
-
Add the inhibitor dilutions to the wells, followed by a constant concentration of the biotinylated phosphopeptide ligand.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the Grb2-SH2 Domain Binding ELISA.
Cellular Activity Assay (Immunoprecipitation and Western Blot)
This protocol is designed to assess the ability of a Pmp-containing inhibitor to disrupt the interaction between erbB2 and Grb2 in a cellular context.
Materials:
-
erbB2-overexpressing breast cancer cell line (e.g., SK-BR-3)
-
Pmp-containing inhibitor
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein A/G agarose beads
-
Anti-Grb2 antibody
-
Anti-phosphotyrosine (pY) antibody
-
Anti-erbB2 antibody
-
SDS-PAGE gels and Western blot apparatus
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Treat the erbB2-overexpressing cells with varying concentrations of the Pmp-containing inhibitor for a specified time.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-Grb2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the Grb2-containing protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Probe the membrane with primary antibodies (anti-erbB2 and anti-pY) to detect the co-immunoprecipitated proteins. Use an anti-Grb2 antibody as a loading control for the IP.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system. A decrease in the amount of co-immunoprecipitated erbB2 with Grb2 in the presence of the inhibitor indicates its cellular activity.
Caption: Workflow for Immunoprecipitation and Western Blotting.
Conclusion
This compound is a crucial tool for the design of potent and stable kinase inhibitors. Its ability to mimic phosphotyrosine while resisting phosphatase degradation makes it an ideal building block for developing peptide-based therapeutics targeting protein-protein interactions within kinase signaling pathways. The protocols and data presented here provide a framework for the synthesis, evaluation, and application of Pmp-containing inhibitors, specifically for the Grb2-SH2 domain, offering a promising avenue for the development of novel anti-cancer agents.
References
Application Notes and Protocols for the Synthesis of Phosphopeptides using Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The study of these processes often requires synthetic phosphopeptides for use as probes, inhibitors, or standards. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine mimetic used in solid-phase peptide synthesis (SPPS) to create peptides that can mimic the phosphorylated state of a protein, offering enhanced stability against phosphatases.[1][2] These synthetic phosphopeptides are invaluable tools for investigating the structure and function of protein kinases, phosphatases, and other signaling proteins.
This document provides detailed application notes and protocols for the successful synthesis of phosphopeptides incorporating this compound using Fmoc-based solid-phase peptide synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₄NO₇P |
| Molecular Weight | 481.43 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8°C |
Experimental Protocols
The synthesis of phosphopeptides using this compound follows the general principles of Fmoc solid-phase peptide synthesis.[2] The following protocols provide a representative methodology that may require optimization based on the specific peptide sequence and scale of the synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.[3]
-
Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT; 82.5:5:5:5:2.5 v/v) or a standard mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v).[4]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[5][6]
-
Analysis: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).[6]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a phosphopeptide on a 0.1 mmol scale.
-
Resin Swelling:
-
Place the appropriate resin in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative test results in a yellow/colorless solution). If the test is positive, the coupling step can be repeated.
-
Wash the resin with DMF (3 times).
-
-
Incorporation of this compound:
-
Due to the potential for steric hindrance and the presence of the phosphonic acid group, a more potent coupling reagent and potentially longer coupling times are recommended.
-
In a separate vessel, dissolve this compound (2-3 equivalents), HATU (1.9-2.9 equivalents), and DIPEA (4-6 equivalents) in DMF.
-
Pre-activate for 1-5 minutes before adding to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A double coupling (repeating the coupling step with fresh reagents) may be necessary to ensure high efficiency.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Peptide Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for the phosphonomethylphenylalanine residue) for each subsequent amino acid in the desired sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Protocol 2: Cleavage and Deprotection
-
Resin Preparation:
-
After the final Fmoc deprotection and washing, thoroughly wash the peptide-resin with DCM and dry under a high vacuum for at least 1 hour.
-
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., Reagent K or TFA/TIS/Water). A common ratio is 10 mL of cleavage cocktail per gram of resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
-
Peptide Precipitation and Collection:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 3: Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile containing 0.1% TFA).
-
Purify the phosphopeptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[5][6]
-
Collect fractions and analyze their purity by analytical RP-HPLC.
-
-
Analysis:
-
Pool the pure fractions and confirm the identity of the peptide by mass spectrometry (MALDI-TOF or ESI-MS).[6]
-
Lyophilize the pure fractions to obtain the final phosphopeptide as a white powder.
-
Data Presentation
The following tables provide representative data for the synthesis of a model phosphopeptide containing 4-Phosphonomethylphenylalanine. Actual results will vary depending on the specific peptide sequence, synthesis scale, and optimization of the protocols.
Table 1: Representative Coupling Efficiency for a Model Peptide
| Amino Acid | Coupling Reagent | Coupling Time (h) | Estimated Efficiency (%) |
| Standard Fmoc-AA | HBTU/DIPEA | 1.5 | >99 |
| Fmoc-L-4-Pmp-OH | HATU/DIPEA | 3 (single couple) | ~95 |
| Fmoc-L-4-Pmp-OH | HATU/DIPEA | 2 x 2 (double couple) | >98 |
*Note: These are estimated values based on typical outcomes for sterically hindered or modified amino acids. Optimization may be required.
Table 2: Representative Yield and Purity of a Model Phosphopeptide
| Peptide Sequence | Crude Yield (mg) | Purity after HPLC (%) | Final Yield (mg) |
| Ac-Asp-Ala-Asp-Glu-Pmp-Leu-NH₂ | 75 | >95 | 35 |
*Note: Yields are highly sequence-dependent and are influenced by the efficiency of each coupling and cleavage step, as well as losses during purification.
Visualizations
Chemical Structure of this compound
Caption: Structure of this compound.
General Workflow for Phosphopeptide Synthesis
Caption: Workflow of Fmoc-SPPS for phosphopeptides.
Representative Signaling Pathway Application
Caption: Inhibition of SH2 domain interactions.
References
- 1. Design and synthesis of phosphotyrosine mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for Studying SH2 Domain Binding Using Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src Homology 2 (SH2) domains are crucial protein-protein interaction modules that recognize and bind to specific phosphotyrosine (pTyr) motifs, playing a pivotal role in a myriad of cellular signal transduction pathways.[1][2][3] The dysregulation of SH2 domain-mediated signaling is implicated in numerous diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention.[2][4] The development of specific inhibitors targeting these interactions is a key focus in drug discovery.[4][5]
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable analogue of phosphotyrosine.[5] Its incorporation into synthetic peptides offers a significant advantage for studying SH2 domain binding as it is resistant to phosphatases, which are prevalent in cellular extracts and in vivo.[5] This property ensures the stability of the phosphopeptide mimics, making them robust tools for binding assays and as potential therapeutic leads.[5] These application notes provide detailed protocols for utilizing peptides containing L-4-Phosphonomethylphenylalanine to investigate SH2 domain interactions and for screening potential inhibitors.
Signaling Pathway Context: The Grb2-SOS-Ras Pathway
SH2 domains are integral components of many signaling pathways. A classic example is the pathway involving the Growth factor receptor-bound protein 2 (Grb2), which links receptor tyrosine kinases (RTKs) to the Ras signaling cascade. Grb2 contains a central SH2 domain that binds to specific phosphotyrosine residues on activated RTKs.[6][7] This binding event recruits the guanine nucleotide exchange factor Son of sevenless (SOS) to the plasma membrane, where it activates Ras, leading to the downstream activation of pathways like the MAPK cascade, which promotes cell proliferation and survival.[6] Peptides containing Fmoc-Pmp-OH can be designed to competitively inhibit the Grb2-SH2 domain, thereby blocking this signaling pathway.
Quantitative Data: SH2 Domain Binding Affinities
The binding affinity of phosphopeptides and their mimics to SH2 domains is a critical parameter for evaluating their potential as research tools or therapeutic agents. Affinities are typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
| SH2 Domain | Peptide/Inhibitor Sequence | Assay Type | Affinity (Kd / IC50) | Reference |
| Src | pYEEI | ITC | 600 nM (Kd) | [1] |
| PI3K (p85 N-term) | pYVNVQ | ITC | 300 nM (Kd) | [1] |
| Lck | TATEGQpYQPQP | ITC | 4 µM (Kd) | [1] |
| STAT4 | 5-carboxyfluorescein-GpYLPQNID | FP | 34 ± 4 nM (Kd) | [8][9] |
| Grb2 | mAZ-pTyr-(alphaMe)pTyr-Asn-NH2 | FP | Potent affinity reported | [10] |
| Grb2 | G1TE(A1Pmp3Ach4NPG8)S=O(R) | ELISA | High affinity reported | [11] |
| Stat3 | Ac-pYLKTK | FP | 7.3 µM (IC50) | [12] |
| Stat3 | Hydrocinnamoyl-pYL-cis-3,4-methanoPro-Gln-NHBn | FP | 125 nM (IC50) | [12] |
Note: Data for peptides containing the specific this compound modification is often presented within broader studies on SH2 domain inhibitors. The table includes examples of phosphopeptide binding affinities to provide context for the expected range of values.
Experimental Protocols
The following are generalized protocols for common assays used to measure the binding of Pmp-containing peptides to SH2 domains. Researchers should optimize these protocols for their specific SH2 domain, peptide, and available instrumentation.
Fluorescence Polarization (FP) Competition Assay
This assay measures the displacement of a fluorescently labeled phosphopeptide probe from an SH2 domain by an unlabeled competitor peptide (e.g., a Pmp-containing peptide).[4][8][13][14]
Workflow for FP Competition Assay:
Materials:
-
Purified SH2 domain protein
-
Fluorescently labeled high-affinity phosphopeptide probe (e.g., FAM-pYVNV)
-
Unlabeled Pmp-containing competitor peptide
-
Assay Buffer: e.g., 100 mM NaCl, 20 mM NaH2PO4/Na2HPO4, 2 mM DTT, pH 7.4[15]
-
Black, low-volume 96- or 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Determine Probe Concentration: First, perform a saturation binding experiment by titrating the SH2 domain against a fixed, low concentration (e.g., 1-10 nM) of the fluorescent probe to determine the Kd of the probe-SH2 interaction and the optimal SH2 domain concentration to use (typically 2-3 times the Kd).
-
Prepare Reagents:
-
Prepare a serial dilution of the unlabeled Pmp-containing competitor peptide in assay buffer. The concentration range should span at least three orders of magnitude above and below the expected IC50.
-
Prepare a working solution of the SH2 domain and the fluorescent probe in assay buffer. The final concentration of the SH2 domain should be fixed (as determined in step 1), and the probe concentration should be at or below its Kd.
-
-
Assay Setup (per well):
-
Add the SH2 domain/fluorescent probe mixture to each well.
-
Add the serially diluted unlabeled competitor peptide.
-
Include control wells:
-
Positive Control (Maximum Polarization): SH2 domain + fluorescent probe (no competitor).
-
Negative Control (Minimum Polarization): Fluorescent probe only (no SH2 domain).
-
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a compatible plate reader.
-
Data Analysis:
-
Subtract the background mP value (negative control) from all readings.
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the bound fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][16]
Materials:
-
Purified SH2 domain protein (in the calorimeter cell)
-
Purified Pmp-containing peptide (in the injection syringe)
-
Identical dialysis buffer for both protein and peptide (e.g., PBS or HEPES buffer)
-
Isothermal titration calorimeter
Method:
-
Sample Preparation:
-
Dialyze both the SH2 domain protein and the Pmp-peptide extensively against the same buffer to minimize heat signals from buffer mismatch.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy). A typical concentration for the protein in the cell is 10-50 µM, and for the peptide in the syringe is 100-500 µM (generally 10-20 times the protein concentration).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the injection volume (e.g., 2-10 µL per injection) and the number of injections (e.g., 20-30).
-
-
Titration:
-
Load the SH2 domain solution into the sample cell and the Pmp-peptide solution into the injection syringe.
-
Perform the titration experiment, injecting the peptide into the protein solution at set intervals.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This is a plate-based assay that can be configured to measure competitive binding to an SH2 domain.[11][15]
Materials:
-
Biotinylated phosphopeptide (or Pmp-peptide)
-
Streptavidin-coated 96-well plates
-
GST-tagged SH2 domain protein
-
Anti-GST antibody conjugated to an enzyme (e.g., HRP)
-
Enzyme substrate (e.g., TMB)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 3% BSA)
-
Unlabeled Pmp-containing competitor peptide
Method:
-
Plate Coating:
-
Add a solution of biotinylated phosphopeptide to streptavidin-coated wells and incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with Wash Buffer to remove unbound peptide.
-
-
Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours to prevent non-specific binding. Wash again.
-
Competitive Binding:
-
Prepare a mixture containing a fixed concentration of the GST-SH2 domain and a serial dilution of the unlabeled Pmp-containing competitor peptide.
-
Add these mixtures to the wells and incubate for 1-2 hours.
-
Wash thoroughly to remove unbound protein.
-
-
Detection:
-
Add the anti-GST-HRP antibody to each well and incubate for 1 hour.
-
Wash thoroughly.
-
Add the HRP substrate and allow the color to develop.
-
-
Measurement: Stop the reaction with a stop solution (e.g., 1 M H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: The signal is inversely proportional to the concentration of the competitor peptide. Plot absorbance against the log of the competitor concentration and fit to a dose-response curve to determine the IC50.
Application Logic: Developing SH2 Domain Inhibitors
The use of Fmoc-Pmp-OH is a logical strategy for developing peptide-based inhibitors of SH2 domains. The non-hydrolyzable nature of the Pmp residue provides a stable scaffold that can be further modified to enhance affinity and selectivity.
References
- 1. pnas.org [pnas.org]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. SH2 domain binding to phosphopeptide ligands: potential for drug targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fluorescence polarization based Src-SH2 binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise and enantioselective synthesis of Fmoc-Pmp(But)2-OH and design of potent Pmp-containing Grb2-SH2 domain antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural and biophysical investigation of the interaction of a mutant Grb2 SH2 domain (W121G) with its cognate phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of binding assays for the SH2 domain of Grb7 and Grb2 using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity | Springer Nature Experiments [experiments.springernature.com]
- 14. Fluorescence Anisotropy and Polarization in the Characterization of Biomolecular Association Processes and Their Application to Study SH2 Domain Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Role of Fmoc-L-4-Phosphonomethylphenylalanine in Advancing Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable amino acid analogue of phosphotyrosine, playing a pivotal role in the development of peptide-based therapeutics, particularly in cancer research. Its unique chemical properties allow for the synthesis of phosphopeptide mimics with enhanced stability, making it an invaluable tool for targeting key signaling proteins implicated in cancer, such as the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the study of cancer biology and the development of novel anti-cancer agents.
Application Notes
A Stable Phosphotyrosine Mimetic for SHP2 Inhibition
The protein tyrosine phosphatase SHP2 is a critical signaling node and a well-validated cancer drug target.[2][3] It is implicated in the activation of the RAS-MAPK pathway, promoting cell survival and proliferation.[2] Many signaling proteins interact with SHP2 through its SH2 domains, which recognize and bind to specific phosphotyrosine (pTyr) motifs on partner proteins.[4][5]
This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS) to create peptide-based inhibitors that can mimic these pTyr-containing binding motifs.[1][2] Unlike natural phosphotyrosine, the phosphonomethyl group of Fmoc-Pmp-OH is resistant to cleavage by phosphatases, leading to peptide inhibitors with improved stability and a longer half-life in biological systems.[1][2]
Key Advantages:
-
Enhanced Stability: The phosphonomethyl group is non-hydrolyzable, preventing dephosphorylation by endogenous phosphatases.[1][2]
-
High-Affinity Binding: Peptides incorporating this mimetic can be designed to bind with high affinity to the SH2 domains of SHP2, disrupting its downstream signaling.[1][2][4][5]
-
Specificity: The peptide sequence can be tailored to achieve selective binding to the SH2 domains of SHP2 over other SH2 domain-containing proteins.[4][5]
Probing SHP2-Protein Interactions
Peptides synthesized with this compound can be used as molecular probes to investigate the intricate network of SHP2-protein interactions. By designing peptides that correspond to the binding motifs of specific SHP2-interacting proteins, researchers can:
-
Elucidate the structural determinants of SHP2-substrate recognition.[4][5]
-
Identify novel SHP2-binding partners.
-
Validate the functional consequences of disrupting specific SHP2-protein interactions in cancer cell lines.
These studies are essential for understanding the context-specific roles of SHP2 in different cancer types and for identifying patient populations that are most likely to respond to SHP2-targeted therapies.
Quantitative Data Summary
The following table summarizes the binding affinities of various phosphopeptides and their mimics to the SH2 domains of SHP2, highlighting the utility of phosphotyrosine analogues in achieving high-affinity interactions.
| Peptide/Compound | Target Domain | Binding Affinity (Kd) | Measurement Method | Reference |
| pY-containing peptide from PD-1 ITSM | SHP2 C-SH2 | Nanomolar range | Fluorescence Polarization | [1] |
| Peptide with l-O-malonyltyrosine (l-OMT) | SHP2 C-SH2 | Robust binding affinity | Not specified | [1][2] |
| Peptide with phosphonodifluoromethyl phenylalanine (F2Pmp) | SHP2 C-SH2 | Abolished binding | Not specified | [1][2] |
| Various phosphopeptides | SHP2 N-SH2 | Varies (sequence dependent) | Not specified | [4][5] |
| YEEI-P phosphopeptide | Src SH2 | 4 nM | Free-peptide competition assay | [6] |
| Src-derived phosphopeptide (Tyr-527) | Src SH2 | ~40 µM (104-fold lower than YEEI-P) | Free-peptide competition assay | [6] |
| Src-derived phosphopeptide (Tyr-416) | Src SH2 | ~40 µM (104-fold lower than YEEI-P) | Free-peptide competition assay | [6] |
| PDGF-R phosphopeptide (Tyr-751) | Src SH2 | ~400 nM (100-fold lower than YEEI-P) | Free-peptide competition assay | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a SHP2-Targeting Peptide using this compound
This protocol describes the manual synthesis of a hypothetical SHP2 C-SH2 domain-targeting peptide, "CSIP-Pmp" (C-SH2 Inhibitor Peptide with Pmp), based on a known inhibitor sequence where the phosphotyrosine is replaced by phosphonomethylphenylalanine.[1][2]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 equivalents relative to resin loading) and OxymaPure® (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and air dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Fluorescence Polarization (FP) Assay for Peptide Binding to SHP2 SH2 Domains
This protocol outlines a method to quantify the binding affinity of the synthesized peptide inhibitor to a specific SHP2 SH2 domain.
Materials:
-
Purified recombinant SHP2 SH2 domain (N-SH2 or C-SH2)
-
Fluorescently labeled tracer peptide (a known binder to the SH2 domain)
-
Synthesized inhibitor peptide (CSIP-Pmp)
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM DTT, pH 7.5)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Preparation of Reagents:
-
Prepare a serial dilution of the inhibitor peptide in the assay buffer.
-
Prepare a constant concentration of the SHP2 SH2 domain and the fluorescently labeled tracer peptide in the assay buffer. The concentration of the SH2 domain should be in the range of the expected Kd of the tracer peptide.
-
-
Assay Setup:
-
In a 384-well plate, add the SHP2 SH2 domain to all wells (except for blanks).
-
Add the serially diluted inhibitor peptide to the respective wells.
-
Add the fluorescently labeled tracer peptide to all wells.
-
Include control wells:
-
Tracer only (for minimum polarization).
-
Tracer + SH2 domain (for maximum polarization).
-
-
Bring the final volume in each well to the desired amount with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor peptide concentration.
-
Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Caption: SHP2 signaling pathway and the mechanism of inhibition.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Peptide Inhibitor Targeting the C-SH2 Domain of the SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurate sequence-to-affinity models for SH2 domains from multi-round peptide binding assays coupled with free-energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fmoc-L-4-Phosphonomethylphenylalanine in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism, meticulously regulated by the interplay of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). Dysregulation of this process is implicated in a multitude of diseases, including cancer and autoimmune disorders. The study of these signaling pathways often requires tools that can mimic the phosphorylated state while resisting enzymatic degradation. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine (pTyr) mimetic that serves as an invaluable tool for such investigations.[1]
Incorporated into peptides via solid-phase peptide synthesis (SPPS), the Pmp residue provides a stable analog of pTyr, enabling the development of potent and specific inhibitors of PTPs and probes for Src homology 2 (SH2) and other phosphotyrosine-binding (PTB) domains.[1] Unlike the natural phosphate ester bond in pTyr, the methylene-phosphonate linkage in Pmp is resistant to cleavage by phosphatases, making Pmp-containing peptides ideal for in vitro and cell-based assays.[2][3]
These application notes provide a comprehensive guide to the use of this compound in signal transduction studies, including detailed protocols for peptide synthesis, purification, and characterization, as well as its application in PTP inhibition and SH2 domain binding assays.
Data Presentation
The utility of this compound as a phosphotyrosine mimetic is demonstrated by the binding affinities and inhibitory activities of Pmp-containing peptides. The following tables summarize key quantitative data, comparing the performance of Pmp-containing peptides to their phosphotyrosine (pTyr) and other mimetic counterparts.
| Peptide Sequence | Target Protein | Assay Type | IC50 (µM) | Reference |
| Ac-TEGQ-Pmp-QPQP-NH₂ | CD45 PTP | PTP Inhibition | ~100 | [1] |
| Ac-TEGQ-Pmp-QPQP-NH₂ | TCPTP | PTP Inhibition | >120 (no inhibition) | [1] |
Table 1: Inhibitory Activity of a Pmp-Containing Peptide Against Protein Tyrosine Phosphatases. This table illustrates the moderate and selective inhibitory potential of a Pmp-containing peptide against the CD45 protein tyrosine phosphatase.
| Peptide Sequence | Target PTP | Mimetic | Ki (µM) | Fold-Difference vs. Pmp | Reference |
| Ac-Asp-Ala-Asp-Glu-X-Leu-NH₂ | PTP1 | Pmp | 180 ± 20 | 1 | [2][3] |
| Ac-Asp-Ala-Asp-Glu-X-Leu-NH₂ | PTP1 | F₂Pmp | 0.18 ± 0.02 | 1000x stronger | [2][3] |
| Ac-Asp-X-Val-Pro-Met-Leu-NH₂ | PTP1 | Pmp | 120 ± 10 | 1 | [2] |
| Ac-Asp-X-Val-Pro-Met-Leu-NH₂ | PTP1 | F₂Pmp | 0.12 ± 0.01 | 1000x stronger | [2] |
Table 2: Comparison of Inhibition Constants (Ki) for Pmp and F₂Pmp-Containing Peptides against PTP1. This table highlights the significantly higher potency of the difluorinated phosphonomethylphenylalanine (F₂Pmp) mimetic compared to Pmp in inhibiting PTP1, demonstrating the impact of subtle structural changes on binding affinity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Pmp-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc-based solid-phase chemistry.
Materials:
-
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether 2-3 times.
-
Dry the peptide pellet.
-
Protocol 2: Purification and Characterization of the Pmp-Containing Peptide
A. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Materials: Crude peptide, HPLC-grade water with 0.1% TFA (Solvent A), HPLC-grade acetonitrile with 0.1% TFA (Solvent B), C18 reverse-phase HPLC column.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.[5][6]
-
B. Characterization by Mass Spectrometry:
-
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) Mass Spectrometry.
-
Procedure:
Protocol 3: Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of a Pmp-containing peptide using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Purified PTP enzyme (e.g., PTP1B, CD45)
-
PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Pmp-containing peptide inhibitor solution (at various concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the PTP enzyme to the wells of the 96-well plate.
-
Add the Pmp-containing peptide inhibitor at various concentrations to the wells and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
Protocol 4: SH2 Domain Binding Assay using Fluorescence Polarization (FP)
This protocol describes a competitive fluorescence polarization assay to measure the binding affinity of a Pmp-containing peptide to an SH2 domain.
Materials:
-
Purified SH2 domain protein
-
Fluorescently labeled phosphopeptide probe with known affinity for the SH2 domain
-
Pmp-containing peptide (unlabeled competitor)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
Black, low-volume 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
To the wells of the microplate, add a fixed concentration of the SH2 domain and the fluorescently labeled probe.
-
Add the unlabeled Pmp-containing peptide at a range of serial dilutions.
-
Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to determine the binding affinity of the Pmp-containing peptide.[10]
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a Pmp-Containing Peptide.
Caption: Mechanism of PTP Inhibition by a Pmp-Containing Peptide.
Caption: Principle of the Competitive Fluorescence Polarization Assay for SH2 Domain Binding.
References
- 1. A Highly Efficient Route to Enantiomerically Pure l-N-Bz-Pmp(t-Bu)2-OH and Incorporation into a Peptide-Based Protein Tyrosine Phosphatase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hubrecht.eu [hubrecht.eu]
- 3. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. bachem.com [bachem.com]
- 6. protocols.io [protocols.io]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of a Synthetic Peptide Containing Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and diagnostics. The incorporation of modified amino acids, such as Fmoc-L-4-Phosphonomethylphenylalanine, can introduce unique properties, including enhanced biological activity or stability. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide alongside impurities like truncated or deletion sequences and by-products from cleavage and deprotection steps.[1][2] High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for purifying synthetic peptides due to its high resolution and the use of volatile mobile phases, which simplifies the recovery of the purified product.[1]
This document provides a comprehensive application note and a detailed protocol for the purification of a synthetic peptide containing the modified amino acid this compound using RP-HPLC. The phosphonate group on this amino acid introduces significant polarity, which requires careful optimization of the purification method.
Principles of RP-HPLC for Peptides Containing this compound
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is typically a non-polar material, such as silica chemically modified with C18 alkyl chains, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[1] Peptides are loaded onto the column in a highly aqueous environment, promoting their binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied to elute the bound peptides in order of increasing hydrophobicity.[1]
The presence of the phosphonomethylphenylalanine residue makes the peptide more hydrophilic. Generally, phosphopeptides elute earlier than their non-phosphorylated counterparts in RP-HPLC.[3] However, the presence of the bulky, hydrophobic Fmoc group on the side chain of this specific amino acid will significantly increase its retention time. The purification strategy must therefore balance the polarity of the phosphonate group with the hydrophobicity of the Fmoc group and the rest of the peptide sequence.
Ion-pairing reagents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase.[2][4] TFA protonates the carboxyl groups and the phosphonate group, minimizing ionic interactions with the stationary phase and improving peak shape.[2]
Experimental Protocol
This protocol outlines the steps for the purification of a synthetic peptide containing this compound.
Materials and Reagents
-
Crude synthetic peptide containing this compound (lyophilized powder)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
HPLC system with a preparative pump, autosampler, UV detector, and fraction collector
-
Analytical and preparative C18 RP-HPLC columns
-
Lyophilizer
-
0.45 µm syringe filters
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.[1]
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution before use.[1]
Sample Preparation
-
Dissolve the crude lyophilized peptide in a small amount of Mobile Phase A. The concentration will depend on whether you are performing an analytical or preparative run (see table below).
-
Ensure the peptide is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]
Step 1: Analytical Method Development
Before proceeding to preparative purification, it is essential to develop an analytical method to determine the retention time of the target peptide and to profile the impurities.[4]
-
Column: Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the prepared sample.
-
Initial Gradient: Start with a broad, linear gradient to determine the approximate elution point of the target peptide. A good starting point is 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm. The Fmoc group has a strong absorbance around 265 nm and 300 nm, which can also be monitored.
-
Analysis: Identify the peak corresponding to the target peptide. This can be confirmed by mass spectrometry (LC-MS) if available.
-
Gradient Optimization: Optimize the gradient to achieve the best possible separation between the target peptide and major impurities. A shallower gradient around the elution point of the target peptide will generally improve resolution.[1]
Step 2: Preparative RP-HPLC Purification
Once an optimized analytical method is established, scale up to a preparative column.
-
Column: Use a preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 10 µm).
-
Flow Rate: Adjust the flow rate according to the column diameter to maintain a similar linear velocity to the analytical method (e.g., 18-20 mL/min for a 21.2 mm ID column).
-
Sample Loading: Dissolve the crude peptide in Mobile Phase A at a higher concentration for preparative runs (see table below). The maximum loading amount will depend on the column size and the separation efficiency.
-
Optimized Gradient: Apply the optimized gradient from the analytical method development, adjusting the segment times to account for the different column volume and flow rate.
-
Fraction Collection: Collect fractions corresponding to the peak of the target peptide. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
-
Purity Analysis: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[1][4]
Data Presentation
The following tables summarize the key parameters for both analytical and preparative HPLC purification.
Table 1: HPLC System and Column Specifications
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 Reversed-Phase | C18 Reversed-Phase |
| Particle Size | 3-5 µm | 5-10 µm |
| Column Dimensions | 4.6 x 150 mm | 21.2 x 250 mm |
| Pore Size | 100-300 Å | 100-300 Å |
Table 2: Method Parameters for HPLC Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18-20 mL/min |
| Initial Gradient | 5-95% B over 30 min | Based on analytical optimization |
| Optimized Gradient | Shallow gradient around target peak | Scaled from analytical method |
| Detection Wavelength | 220 nm, 280 nm, (optional: 265 nm, 300 nm) | 220 nm, 280 nm |
| Sample Concentration | 1-2 mg/mL | 5-20 mg/mL |
| Injection Volume | 10-20 µL | 1-5 mL |
| Expected Purity | >95% (for analytical standard) | >95% (application dependent) |
| Expected Yield | N/A | 50-70% (highly dependent on crude purity) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC purification of the synthetic peptide.
Caption: Workflow for the HPLC purification of a synthetic peptide.
Logical Relationships in RP-HPLC
This diagram shows the key relationships between the components in the RP-HPLC system.
Caption: Logical relationships of components in RP-HPLC purification.
References
Application Note: Mass Spectrometry Characterization of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a non-hydrolyzable phosphotyrosine mimetic that is increasingly utilized in the synthesis of peptide-based probes and therapeutics.[1][2] Its resistance to phosphatases makes it a valuable tool for studying protein tyrosine phosphatase (PTP) activity and for the development of enzyme inhibitors.[2][3] Accurate characterization of peptides incorporating this modified amino acid by mass spectrometry is crucial for confirming sequence identity, purity, and for subsequent biological assays.
This application note provides detailed protocols for the mass spectrometric analysis of peptides containing Fmoc-Pmp-OH, including sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, and interpretation of fragmentation data.
Mass Spectrometric Behavior of Fmoc-Pmp-OH Peptides
The presence of the bulky, aromatic Fmoc group and the phosphonomethyl moiety influences the ionization and fragmentation of Pmp-containing peptides. Electrospray ionization (ESI) is the preferred method, typically generating protonated molecules [M+H]+ in positive ion mode.
Fragmentation Characteristics:
-
Fmoc Group: The Fmoc group itself is a prominent site for fragmentation, often resulting in a characteristic neutral loss.
-
Peptide Backbone: Standard b- and y-type ions are generated from cleavage along the peptide backbone, which are essential for sequence confirmation.[4]
-
Phosphonomethyl Group: Unlike natural phosphoserine or phosphothreonine residues which readily lose H3PO4 (98 Da) upon collision-induced dissociation (CID), the phosphonomethyl group is more stable.[5] However, some fragmentation of the side chain may still be observed.
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model peptide, Ac-Tyr-(Pmp)-Ala-NH2, using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
This compound (Fmoc-Pmp-OH)
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Amino Acid Coupling:
-
Pre-activate Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF for 1 minute.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash with DMF (5x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Pmp-OH and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation:
-
Following the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash with DMF (5x) and Dichloromethane (DCM) (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize.
-
II. Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column (e.g., 10 µm, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.
-
Purify the peptide using a linear gradient, for example, 10-60% Mobile Phase B over 40 minutes at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide.
III. Mass Spectrometry Analysis
Sample Preparation:
Dissolve the purified peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a concentration of approximately 1 pmol/µL.
LC-MS/MS Parameters (Example):
These are starting parameters and may require optimization for your specific instrument and peptide.
| Parameter | Setting |
| LC System | |
| Column | C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-50% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range | m/z 150-1500 |
| MS/MS | Data-Dependent Acquisition (Top 3 most intense ions) |
| Collision Energy | Normalized Collision Energy (NCE) stepped at 20, 30, 40 |
| Activation Type | Collision-Induced Dissociation (CID) |
Data Presentation
The following table summarizes the expected m/z values for the model peptide Ac-Tyr-(Pmp)-Ala-NH2 and its major fragment ions.
| Ion Type | Sequence | Calculated m/z (monoisotopic) |
| [M+H]+ | Ac-Y(Pmp)A-NH2 | 523.18 |
| b-ions | ||
| b1 | Ac-Y | 206.08 |
| b2 | Ac-Y(Pmp) | 435.13 |
| y-ions | ||
| y1 | A-NH2 | 89.07 |
| y2 | (Pmp)A-NH2 | 318.12 |
Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Peptide fragmentation pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
Application Notes and Protocols for the Use of Fmoc-L-4-Phosphonomethylphenylalanine in the Development of PTPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein tyrosine phosphatases (PTPases) are a large family of enzymes that play a critical role in cellular signaling by catalyzing the dephosphorylation of tyrosine residues on proteins. Dysregulation of PTPase activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. Consequently, PTPases have emerged as attractive therapeutic targets. A key strategy in the development of PTPase inhibitors is the use of non-hydrolyzable phosphotyrosine (pTyr) mimetics. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) is a commercially available building block that serves as a stable analogue of pTyr, making it an invaluable tool in the solid-phase peptide synthesis (SPPS) of potent and selective PTPase inhibitors.
These application notes provide a comprehensive overview of the use of Fmoc-Pmp-OH in the design and development of PTPase inhibitors, including quantitative data on inhibitor potency, detailed experimental protocols for peptide synthesis and enzymatic assays, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Activity of Pmp-Containing Peptides
The inhibitory potency of peptides incorporating L-4-Phosphonomethylphenylalanine (Pmp) is typically evaluated against a panel of PTPases to determine their activity and selectivity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are common metrics used to quantify inhibitor efficacy.
| Peptide Sequence | Target PTPase | IC50 (µM) | Ki (µM) | Notes |
| Ac-Asp-Ala-Asp-Glu-Pmp-Leu-NH₂ | PTP1B | 200 | - | A well-characterized Pmp-containing peptide inhibitor. |
| Ac-Asp-Ala-Asp-Glu-F₂Pmp-Leu-NH₂ | PTP1B | 0.2 | - | The difluorinated analogue (F₂Pmp) shows significantly increased potency. |
| Ac-Asp-Ala-Asp-Glu-OMT-Leu-NH₂ | PTP1B | 10 | 13 ± 0.9 | O-malonyltyrosine (OMT) is another pTyr mimetic.[1] |
| Cyclic Heptamer (OMT-containing) | PTP1B | - | 25.2 ± 3.9 | Cyclization can impact potency.[1] |
| Cyclic Octamer (OMT-containing) | PTP1B | - | 2.60 ± 0.11 | Increased ring size in this case led to enhanced potency.[1] |
| Sulfide Bridge Cyclized Peptide (OMT) | PTP1B | - | 0.73 ± 0.03 | The method of cyclization influences inhibitory activity.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Ac-Asp-Ala-Asp-Glu-Pmp-Leu-NH₂
This protocol outlines the manual Fmoc solid-phase peptide synthesis of a model Pmp-containing peptide inhibitor.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Leu-OH
-
Fmoc-Pmp(diethyl)-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Leu-OH):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Leu-OH (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Iterative Cycles): Repeat the following steps for each subsequent amino acid (Fmoc-Pmp(diethyl)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Amino Acid Coupling: Activate the corresponding Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 10 minutes. Add to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro PTP1B Inhibition Assay using pNPP
This protocol describes a colorimetric assay to determine the inhibitory activity of a Pmp-containing peptide against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT)
-
p-Nitrophenyl phosphate (pNPP) stock solution (100 mM in water)
-
Pmp-containing peptide inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the PTP1B enzyme to a 2x working concentration (e.g., 50 nM) in assay buffer. Keep on ice.
-
Prepare a series of dilutions of the Pmp-containing peptide in assay buffer.
-
Prepare a 2x pNPP substrate solution (e.g., 2 mM) in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of assay buffer to the "blank" wells.
-
Add 25 µL of the PTP1B enzyme solution to the "control" and "inhibitor" wells.
-
Add 25 µL of the various peptide inhibitor dilutions to the "inhibitor" wells. Add 25 µL of assay buffer to the "control" wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2x pNPP substrate solution to all wells. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 15-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "blank" wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "control" (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
PTP1B Signaling Pathway in Insulin Regulation
Caption: PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor and IRS-1.
Experimental Workflow for PTPase Inhibitor Development
Caption: A typical workflow for the development of peptide-based PTPase inhibitors, from initial design to in vivo studies.
Logical Relationship of Pmp and its Analogs in PTPase Inhibition
Caption: Relationship between the natural pTyr residue and its non-hydrolyzable mimetics used in PTPase inhibitor design.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-4-Phosphonomethylphenylalanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues of Fmoc-L-4-Phosphonomethylphenylalanine in Dimethylformamide (DMF) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF?
A1: The solubility of this compound in DMF can be challenging due to a combination of factors. The presence of the polar and acidic phosphonic acid group, in addition to the carboxylic acid, can lead to the formation of a zwitterionic species. This zwitterionic nature, along with the potential for intermolecular hydrogen bonding and aggregation of the hydrophobic Fmoc groups, can significantly reduce its solubility in DMF, a polar aprotic solvent.
Q2: Is there a standard concentration at which this compound should be soluble in DMF?
Q3: Can the quality of DMF affect the solubility of this compound?
A3: Absolutely. The purity of DMF is critical for successful peptide synthesis.[2] Over time, DMF can degrade to form dimethylamine and formic acid.[3] Dimethylamine is basic and can prematurely cleave the Fmoc group, while the presence of impurities can alter the solvent polarity and hinder the dissolution of your amino acid. It is always recommended to use high-purity, fresh, or properly stored DMF.
Q4: How does the phosphonic acid group influence solubility in organic solvents?
A4: The phosphonic acid group is highly polar and can engage in strong hydrogen bonding. Its acidity means it can be deprotonated, leading to an anionic charge.[4][5] In an amphiprotic molecule like this compound, which also has a carboxylic acid, the formation of an internal salt (zwitterion) is likely. Zwitterionic compounds often exhibit reduced solubility in many organic solvents compared to their neutral or fully protonated/deprotonated forms.[6][7]
Troubleshooting Guide
Issue: this compound does not fully dissolve in DMF at the desired concentration.
-
Question: What are the initial steps to take when the compound is not dissolving?
-
Answer:
-
Verify DMF Quality: Ensure you are using high-purity, anhydrous DMF. If the DMF is old or has been opened for an extended period, consider using a fresh bottle.[3]
-
Sonication: Place the vial in an ultrasonic bath for 10-15 minute intervals. This can help break up aggregates and improve dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C. Do not overheat, as this can cause degradation of the Fmoc-amino acid.
-
-
-
Question: What can I add to the DMF to improve solubility?
-
Answer:
-
Co-solvents: Add a small percentage (e.g., 5-10% v/v) of a more polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[8] These solvents can disrupt intermolecular interactions and improve solvation.
-
Addition of a Base: The addition of a hindered base, such as N,N-Diisopropylethylamine (DIPEA), is typically done during the activation step prior to coupling.[9] However, adding a small amount of base during dissolution can deprotonate the carboxylic and phosphonic acid groups, which may alter the ionic character of the molecule and improve its solubility in DMF. It is crucial to add the base just before the coupling reaction to avoid unwanted side reactions.
-
-
-
Question: Could aggregation be the cause of poor solubility, and how can I address it?
-
Answer: Yes, aggregation of the Fmoc groups is a common cause of poor solubility.[8]
-
Chaotropic Salts: While typically used to disrupt on-resin aggregation, preparing the amino acid solution with a low concentration of a chaotropic salt like Lithium Chloride (LiCl) (e.g., 0.1 M) in DMF might help disrupt intermolecular hydrogen bonding and improve solubility. Note that the salt will need to be washed away from the resin after coupling.
-
-
Issue: The dissolved this compound solution appears cloudy or forms a precipitate over time.
-
Question: Why is my initially clear solution becoming cloudy?
-
Answer: This is likely due to the compound slowly precipitating out of the solution as it reaches its saturation limit at that temperature, or due to aggregation over time.
-
Solution: Prepare the solution immediately before use. If it becomes cloudy, try gentle warming and sonication to redissolve the precipitate before proceeding with the coupling reaction. It is best practice to use the solution as quickly as possible after preparation.
-
Data Presentation
Table 1: Qualitative and Estimated Solubility of this compound and Related Compounds
| Compound | Solvent | Estimated Solubility | Remarks |
| This compound | DMF | Sparingly to Moderately Soluble | Solubility is highly dependent on purity and preparation method. May require additives or co-solvents for higher concentrations. |
| DMSO | Moderately to Highly Soluble | DMSO is a more potent solvent for many polar and zwitterionic compounds. | |
| NMP | Sparingly to Moderately Soluble | Similar to DMF, but may offer slightly better solvation in some cases.[2] | |
| Fmoc-Phe(4-F)-OH | DMF | ~100 mg/mL | A structurally similar, but non-phosphonated, derivative with good solubility. |
| Fmoc-Ser-OH | DMF | "Clearly soluble" at 0.5 M | A polar amino acid derivative that is readily soluble in DMF. |
Experimental Protocols
Protocol for Dissolving this compound in DMF for SPPS
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Small, clean vial with a cap
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath (optional)
-
Co-solvents (DMSO or NMP, optional)
-
DIPEA (optional, for pre-activation/dissolution)
Procedure:
-
Preparation: Weigh the required amount of this compound into a clean, dry vial.
-
Initial Dissolution Attempt:
-
Add the calculated volume of high-purity DMF to achieve the desired concentration.
-
Cap the vial and vortex thoroughly for 1-2 minutes.
-
Observe the solution. If it is not fully dissolved, proceed to the next steps.
-
-
Sonication:
-
Place the vial in an ultrasonic bath for 15 minutes.
-
After sonication, vortex the vial again and check for dissolution.
-
-
Gentle Heating (if necessary):
-
If the compound is still not dissolved, gently warm the vial to 30-40°C using a heating block or water bath for 5-10 minutes.
-
Vortex intermittently during warming.
-
Caution: Avoid prolonged or excessive heating to prevent degradation.
-
-
Use of Co-solvents (if necessary):
-
If solubility is still an issue, prepare a fresh solution.
-
Create a solvent mixture of DMF with 5-10% (v/v) DMSO or NMP.
-
Repeat steps 2-4 with this new solvent mixture.
-
-
Pre-activation and Dissolution (for immediate use in coupling):
-
If the above steps are insufficient, and the solution is for immediate use in a coupling reaction, you can proceed with a method that incorporates the activation base.
-
To the vial containing the this compound and DMF, add the coupling agent (e.g., HBTU, HATU).
-
Just before adding the solution to the resin, add the required equivalents of DIPEA. The formation of the salt of the carboxylic and phosphonic acids upon addition of the base may aid in dissolution.
-
-
Final Check and Use:
-
Ensure the solution is clear and free of particulate matter before adding it to the synthesis vessel.
-
Use the prepared solution immediately to prevent precipitation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Hypothetical signaling pathway with a phosphophenylalanine-containing protein.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Optimizing Coupling Efficiency of Fmoc-L-4-Phosphonomethylphenylalanine
Welcome to the technical support center for the optimization of coupling reactions involving Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate common challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The main challenges associated with coupling Fmoc-Pmp-OH in SPPS include:
-
Low Coupling Efficiency: The bulky nature of the phosphonomethylphenylalanine side chain can cause steric hindrance, leading to incomplete coupling reactions.[1][2]
-
Side Reactions: The phosphonate group can potentially undergo side reactions, particularly with certain types of coupling reagents. For instance, phosphonium-based reagents may react with the unprotected phosphoryl side chain.[3]
-
Peptide Aggregation: As the peptide chain elongates, aggregation can occur, making the N-terminal amine less accessible for coupling.[2][4]
-
Poor Solubility: The protected amino acid may have limited solubility in standard SPPS solvents like DMF.[2][5]
Q2: Which coupling reagents are recommended for Fmoc-Pmp-OH?
A2: For sterically hindered amino acids like Fmoc-Pmp-OH, highly efficient coupling reagents are recommended. Aminium/uronium salts such as HATU, HBTU, and HCTU are known for their high reactivity and rapid coupling times.[6] Phosphonium salts like PyBOP are also a good option, offering a balance of reactivity and stability.[6] However, caution is advised with phosphonium reagents due to potential side reactions with the phosphate group.[3] Carbodiimides like DIC in the presence of an additive such as OxymaPure® or HOBt can be a cost-effective choice for less challenging couplings.[6][7]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[4][8] A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete.[4][8] For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC-MS to identify the desired product and any truncated sequences.[4]
Q4: What are common side reactions to be aware of, and how can they be minimized?
A4: Key side reactions include:
-
Racemization: The chiral integrity of the amino acid can be compromised during activation. To minimize this, use of additives like HOBt or Oxyma Pure is recommended, and prolonged pre-activation times should be avoided.[8] Using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can also reduce racemization.[9]
-
Guanidinylation: This can occur when using an excess of aminium-based coupling reagents (e.g., HBTU, HATU), leading to the capping of the N-terminus.[6][10] Using phosphonium-based reagents like PyBOP can avoid this issue.[2]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, leading to cleavage of the dipeptide from the resin.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | Incomplete activation of the amino acid. | Optimize the coupling reagent by switching to a more potent one like HATU or HCTU.[1][2] Allow for a short pre-activation time (1-5 minutes) of the amino acid, coupling reagent, and base before adding to the resin.[1] |
| Steric hindrance from the bulky side chain. | Perform a "double coupling" by repeating the coupling step with fresh reagents.[1][2] Increase the coupling reaction time or perform the reaction at a slightly elevated temperature (e.g., 30-40°C), being mindful of potential racemization.[1] | |
| Peptide aggregation on the resin. | Switch from DMF to a solvent with better solvating properties like N-Methyl-2-pyrrolidone (NMP).[4][5] Add chaotropic salts like LiCl to the coupling mixture to disrupt hydrogen bonding.[1] Consider using microwave-assisted SPPS to reduce aggregation and shorten reaction times.[1] | |
| Formation of Deletion Sequences | Incomplete Fmoc deprotection. | Ensure complete Fmoc removal by using a fresh solution of 20% piperidine in DMF and potentially extending the deprotection time.[2][4] Confirm complete deprotection with a positive Kaiser test before proceeding to the coupling step.[4] |
| Incomplete coupling of Fmoc-Pmp-OH. | Implement a double coupling protocol as a standard procedure for this sterically demanding amino acid.[2] | |
| Poor Solubility of Fmoc-Pmp-OH | The solvent is not optimal for dissolving the protected amino acid. | Switch to a stronger solvent like NMP or use a solvent mixture, for example, by adding a co-solvent like DMSO.[5] Gentle sonication of the solution can also aid in dissolution.[5] |
Quantitative Data Summary
Table 1: Performance Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >95 | Low to Moderate |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Very Low |
Data compiled from various scientific sources for general Fmoc-amino acid coupling and may serve as a starting point for optimizing Fmoc-Pmp-OH coupling.[6]
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Pmp-OH using HATU
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[6]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief treatment for 1-3 minutes followed by a longer treatment of 15-20 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of free primary amines (successful deprotection).[4]
-
Reagent Preparation: Prepare a solution of this compound (3 eq.), HATU (2.9 eq.), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Pre-activation: Gently mix the reagent solution for 1-2 minutes to pre-activate the amino acid.[8]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours.[8]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling (double coupling) is recommended.[1][8]
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Take a small sample of resin beads (5-10 mg) and place them in a small glass test tube.[8]
-
Washing: Wash the beads with DMF and then with ethanol to remove any residual reagents.[5]
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the beads.[5]
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.[4][8]
-
Interpretation of Results:
Visualizations
Caption: General workflow for this compound coupling.
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
Technical Support Center: Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing side reactions when using Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended protection strategy for the phosphonate group of Fmoc-Pmp-OH during Fmoc-based SPPS?
A1: The most common and recommended strategy is to use tert-butyl (tBu) protecting groups for the phosphonic acid moiety. The resulting building block, Fmoc-L-4-(di-tert-butylphosphonomethyl)phenylalanine (Fmoc-Pmp(OtBu)₂-OH), is compatible with standard Fmoc-SPPS conditions. The tBu groups are stable to the basic conditions of Fmoc deprotection (piperidine) but are readily cleaved during the final trifluoroacetic acid (TFA) cleavage step.
Q2: Are there any known side reactions specific to the phosphonate group of Fmoc-Pmp-OH during SPPS?
A2: While the di-tert-butyl protected phosphonate group is generally robust, users should be aware of the following potential issues:
-
Incomplete Deprotection: The tert-butyl groups on the phosphonate require strong acidic conditions for complete removal. Incomplete deprotection can lead to a final peptide with one or both tert-butyl groups remaining.
-
Alkylation of the Phosphonic Acid: During TFA cleavage, the generated tert-butyl cations can potentially re-alkylate the deprotected phosphonic acid. The use of appropriate scavengers is crucial to minimize this.
-
Hydrolysis of Phosphonate Esters: Although generally stable, prolonged exposure to strong basic or acidic conditions could potentially lead to hydrolysis of the phosphonate esters, though this is less common with the sterically hindered tert-butyl esters under standard SPPS protocols.[1]
Q3: Which coupling reagents are recommended for incorporating Fmoc-Pmp(OtBu)₂-OH into a peptide sequence?
A3: Due to the bulky nature of the Pmp(OtBu)₂ side chain, highly efficient coupling reagents are recommended to ensure complete and rapid amide bond formation, thereby minimizing the risk of side reactions such as racemization.[2] Aminium/uronium salt-based reagents like HATU, HBTU, and HCTU are excellent choices.[1][2] Phosphonium salt reagents such as PyBOP can also be effective.[1][2] For challenging couplings, a double coupling strategy may be beneficial.
Q4: How can I monitor the coupling efficiency of Fmoc-Pmp(OtBu)₂-OH?
A4: The coupling efficiency can be monitored using standard qualitative or quantitative methods:
-
Kaiser Test (Ninhydrin Test): A qualitative test to detect the presence of free primary amines on the resin after the coupling step. A negative result (yellow beads) indicates a complete coupling reaction.
-
HPLC-MS Analysis of a Small Cleavage Sample: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC-MS to confirm the successful incorporation of the Pmp residue.
Q5: What is the recommended procedure for the final cleavage and deprotection of a Pmp-containing peptide?
A5: A standard TFA cleavage cocktail containing scavengers is used to cleave the peptide from the resin and remove all acid-labile protecting groups, including the tert-butyl groups from the phosphonate. A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). The inclusion of triisopropylsilane (TIS) as a scavenger is critical to quench the tert-butyl cations generated during deprotection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of Fmoc-Pmp(OtBu)₂-OH | Steric hindrance from the bulky side chain. Peptide aggregation on the resin. | - Use a more potent coupling reagent like HATU or HCTU. - Increase the coupling time or perform a double coupling. - Use a solvent with better solvating properties, such as NMP or a DMF/DMSO mixture. - Synthesize at an elevated temperature to disrupt aggregation. |
| Incomplete Fmoc Deprotection | Aggregation of the growing peptide chain hindering access of the deprotection reagent. | - Extend the piperidine treatment time or perform a double deprotection. - Use a more potent deprotection reagent like DBU (use with caution, as it can promote other side reactions). - Incorporate chaotropic salts like LiCl into the deprotection solution to disrupt secondary structures. |
| Presence of +56 Da or +112 Da adducts in the final peptide | Incomplete removal of one or both tert-butyl protecting groups from the phosphonate moiety. | - Extend the TFA cleavage time (e.g., from 2-3 hours to 4-6 hours). - Ensure a sufficient volume of cleavage cocktail is used. - Re-cleave the precipitated crude peptide with a fresh cleavage cocktail. |
| Side products with unexpected mass additions | Alkylation of sensitive residues (e.g., Trp, Met, Cys) or the deprotected phosphonic acid by carbocations generated during TFA cleavage. | - Optimize the scavenger cocktail. For peptides containing multiple sensitive residues, consider using a more complex cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT). - Ensure thorough mixing during cleavage to allow scavengers to effectively trap reactive species. |
| Peptide Aggregation | Formation of secondary structures (β-sheets) in the growing peptide chain, particularly in hydrophobic sequences. | - Replace DMF with NMP as the synthesis solvent. - Incorporate backbone protection strategies, such as pseudoproline dipeptides or Dmb-protected amino acids, in the sequence. - Perform synthesis at elevated temperatures. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-Pmp(OtBu)₂-OH
This protocol describes a general procedure for the manual coupling of Fmoc-Pmp(OtBu)₂-OH on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Pmp(OtBu)₂-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the Fmoc group from the previous amino acid has been completely removed, and the resin is thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Pmp(OtBu)₂-OH and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
Protocol 2: Final Cleavage and Deprotection
This protocol outlines the final cleavage of the Pmp-containing peptide from the resin and removal of all acid-labile protecting groups.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Reaction vessel
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum for at least 1 hour.
-
Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 3-4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold diethyl ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: General workflow for SPPS incorporating Fmoc-Pmp(OtBu)₂-OH.
Caption: Troubleshooting decision tree for common issues with Fmoc-Pmp-OH.
References
Technical Support Center: Cleavage Cocktails for Phosphonomethylphenylalanine-Containing Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage and deprotection of peptides containing the non-standard amino acid phosphonomethylphenylalanine (Pmp).
The selection of an appropriate cleavage cocktail is critical for obtaining a high yield and purity of the target peptide. The choice is primarily dictated by the nature of the protecting groups on the phosphonate moiety of the Pmp residue. This guide will cover the two most common commercially available derivatives: Fmoc-L-Pmp(tBu)₂-OH and Fmoc-L-Pmp(diethyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a cleavage cocktail for my Pmp-containing peptide?
A1: The most critical factor is the type of protecting group on the phosphonate moiety of the phosphonomethylphenylalanine residue. Di-tert-butyl (tBu) protecting groups are acid-labile and can be cleaved with standard trifluoroacetic acid (TFA)-based cocktails. In contrast, diethyl protecting groups are stable to TFA and require a different cleavage strategy, typically involving trimethylsilyl bromide (TMSBr).
Q2: Can I use a standard TFA-based cleavage cocktail like Reagent K for any Pmp-containing peptide?
A2: A standard TFA-based cocktail such as Reagent K is generally effective for peptides containing Pmp protected with di-tert-butyl (tBu) groups.[1][2] However, it will not cleave diethyl protecting groups from the phosphonate. Using a TFA-based cocktail on a peptide with diethyl-protected Pmp will result in a peptide that is cleaved from the resin but still has the phosphonate group protected.
Q3: What are the signs of incomplete deprotection of the phosphonate group?
A3: Incomplete deprotection is typically identified by mass spectrometry (MS) analysis of the crude peptide. You will observe a mass corresponding to the peptide with the phosphonate protecting groups still attached. For example, for a diethyl-protected phosphonate, the mass will be higher than the desired product by the mass of the two ethyl groups minus two hydrogens.
Q4: Are there any specific side reactions to be aware of during the cleavage of Pmp-containing peptides?
A4: Besides the standard side reactions encountered during peptide cleavage (e.g., alkylation of tryptophan or tyrosine), the primary concern with Pmp-containing peptides is the incomplete removal of the phosphonate protecting groups.[3][4] For peptides containing other sensitive residues like Cys, Met, or Trp, it is crucial to include appropriate scavengers in the cleavage cocktail to prevent their modification.[5]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low yield of the desired peptide after cleavage. | Incomplete cleavage from the resin. | - Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure the resin is well-swollen in the cleavage cocktail. |
| Incomplete deprotection of phosphonate protecting groups (especially diethyl). | - For diethyl-protected Pmp, switch to a TMSBr-based cleavage protocol. | |
| Precipitation issues. | - Ensure the volume of cold diethyl ether is sufficient (at least 10 times the volume of the TFA solution).- Chill the ether to -20°C or below to maximize precipitation.[6] | |
| Mass spectrometry shows the expected mass + mass of protecting groups. | Incorrect cleavage cocktail used for the type of phosphonate protection. | - Confirm the protecting group on your Fmoc-Pmp-OH building block.- Use a TFA-based cocktail for di-tert-butyl protection and a TMSBr-based cocktail for diethyl protection. |
| Insufficient cleavage/deprotection time. | - Increase the reaction time and re-analyze the crude product. | |
| Presence of unexpected side products in HPLC/MS. | Alkylation or oxidation of sensitive amino acids (Trp, Met, Cys, Tyr). | - Ensure your cleavage cocktail contains the appropriate scavengers (e.g., TIS, water, EDT, thioanisole).[1][2] |
| Re-attachment of the peptide to the resin. | - Use a scavenger like triisopropylsilane (TIS) to quench reactive carbocations generated from the resin linker.[7] |
Data Presentation: Cleavage Cocktail Comparison
The following table summarizes recommended cleavage cocktails based on the phosphonate protecting group of the Pmp residue.
| Phosphonate Protecting Group | Recommended Cleavage Cocktail | Composition (v/v or w/w) | Typical Reaction Time | Notes |
| Di-tert-butyl (tBu)₂ | Standard TFA Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | 2-4 hours | A general-purpose cocktail suitable for many sequences.[8] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | 2-4 hours | Recommended for peptides containing multiple sensitive residues like Cys, Met, and Trp.[2] | |
| Diethyl | TMSBr-mediated Cleavage | TFA / Thioanisole / m-Cresol / EDT / TMSBr | 15-60 minutes | Diethyl groups are stable to TFA alone. TMSBr is required for their removal.[9] |
Experimental Protocols
Protocol 1: Cleavage of Peptides with Fmoc-Pmp(tBu)₂-OH from Resin
This protocol is suitable for peptides synthesized using Fmoc-Pmp(tBu)₂-OH and other standard acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered glass filter
-
Centrifuge and centrifuge tubes
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the resin with DCM (3 x 1 min) to remove residual DMF and to shrink the resin.
-
Dry the resin under vacuum for at least 1 hour.
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the cleavage solution into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether (10-20 times the volume). A white precipitate should form.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide product under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the purity and identity of the peptide using HPLC and mass spectrometry.
Protocol 2: Cleavage of Peptides with Fmoc-Pmp(diethyl)-OH from Resin
This protocol is for the cleavage and deprotection of peptides containing diethyl-protected Pmp residues. This method utilizes TMSBr for the deprotection of the phosphonate group.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
1,2-Ethanedithiol (EDT)
-
Trimethylsilyl bromide (TMSBr)
-
Cold diethyl ether (Et₂O)
-
Reaction vessel
-
Nitrogen line
Procedure:
-
Ensure the N-terminal Fmoc group has been removed and the resin is washed and dried as described in Protocol 1.
-
In a well-ventilated fume hood, prepare the cleavage cocktail. For 200 mg of peptide resin, mix the following in a flask cooled to 0°C:
-
7.5 mL TFA
-
1.17 mL Thioanisole
-
0.1 mL m-Cresol
-
0.50 mL EDT
-
-
To this cooled mixture, add 1.32 mL of TMSBr.
-
Add the peptide resin to the cleavage cocktail and allow the mixture to stand for 15-60 minutes at 0°C under a nitrogen atmosphere.
-
Filter the resin and wash twice with fresh TFA.
-
Combine the filtrates and precipitate the peptide with cold diethyl ether as described in Protocol 1.
-
Isolate and dry the crude peptide.
-
Analyze the product by HPLC and mass spectrometry to confirm complete deprotection.
Visualizations
Caption: Workflow for choosing the appropriate cleavage method for Pmp-containing peptides.
Caption: Troubleshooting decision tree for cleavage of Pmp-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aspartimide Formation in Peptides with Fmoc-L-4-Phosphonomethylphenylalanine
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on troubleshooting aspartimide formation during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-4-Phosphonomethylphenylalanine. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a concern in Fmoc-SPPS?
Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis that occurs at aspartic acid (Asp) residues.[1][2][3] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring, known as an aspartimide.[1][2] This side reaction is particularly problematic because the aspartimide intermediate is susceptible to both racemization and hydrolysis.[1][2] Hydrolysis of the aspartimide ring can lead to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate from the target product.[1][2] Furthermore, piperidine, the base used for Fmoc deprotection, can attack the aspartimide, leading to the formation of piperidide adducts.[1][2]
Q2: Are peptides containing L-4-Phosphonomethylphenylalanine (Pmp) particularly susceptible to aspartimide formation?
While there is no specific literature detailing the direct impact of L-4-Phosphonomethylphenylalanine on the rate of aspartimide formation, the general principles of this side reaction still apply. The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg being particularly problematic sequences.[3] The presence of the bulky and electronically different phosphonomethylphenylalanine residue adjacent to an Asp residue could influence the local peptide conformation and reactivity, but the primary driver remains the Asp residue itself and the conditions of the Fmoc deprotection steps. The acidic nature of the phosphonic acid group in Pmp is unlikely to directly catalyze aspartimide formation, which is primarily a base-mediated process. However, it is crucial to consider potential intramolecular interactions that might favor the cyclization reaction.
Q3: What are the primary factors that promote aspartimide formation?
Several factors can increase the likelihood and extent of aspartimide formation:
-
Sequence: The amino acid C-terminal to the Asp residue has the most significant impact. Small, unhindered amino acids like Glycine promote the reaction.[1][4]
-
Deprotection Conditions: Prolonged or repeated exposure to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) is a major contributor.[1][2]
-
Temperature: Higher temperatures during synthesis and deprotection can accelerate the rate of aspartimide formation.
-
Side-Chain Protecting Group on Asp: The standard tert-butyl (tBu) protecting group may not provide sufficient steric hindrance to prevent the cyclization reaction.[1]
-
Coupling Reagents: While less common, certain coupling reagents and conditions can also promote aspartimide formation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating aspartimide formation when synthesizing peptides containing this compound.
Problem: HPLC/MS analysis of the crude peptide shows a significant peak with the same mass as the target peptide but a different retention time, and/or peaks corresponding to piperidide adducts.
This is a classic indicator of aspartimide-related byproducts. The peak with the same mass is likely the β-aspartyl isomer.
Solution Workflow:
Troubleshooting Workflow for Aspartimide Formation.
Step 1: Modify Fmoc Deprotection Conditions
The initial and often simplest approach is to alter the Fmoc deprotection conditions to be less harsh.
-
Use a Weaker Base: Replace the standard 20% piperidine in DMF with a milder base.[5] A 5% piperazine solution with 0.1 M HOBt is a common alternative.[6] Morpholine can also be used, but it may be less efficient for complete Fmoc removal in some sequences.[6]
-
Add an Acidic Additive: The addition of a weak acid to the piperidine solution can suppress aspartimide formation.[5][7] Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[5][6] A 5% formic acid solution in the deprotection cocktail has also been reported to be effective.[6]
-
Reduce Deprotection Time and Temperature: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times (e.g., 2 x 5 minutes instead of 2 x 10 minutes) and performing the synthesis at room temperature.
Step 2: Change the Aspartic Acid Side-Chain Protecting Group
If modifying the deprotection conditions is insufficient, using a bulkier side-chain protecting group on the aspartic acid can sterically hinder the formation of the succinimide ring.[5]
-
Sterically Hindered Protecting Groups: Consider replacing Fmoc-Asp(OtBu)-OH with derivatives that offer more steric bulk.[5][8]
-
Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl)
-
Fmoc-Asp(OBno)-OH (2-phenylisopropyl)[8]
-
Step 3: Implement Backbone Protection
For particularly challenging sequences, especially those containing the Asp-Gly motif, protecting the backbone amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation.[4]
-
Dipeptide Building Blocks: The most common strategy is to use a pre-formed dipeptide where the glycine amide is protected, for example, with a 2,4-dimethoxybenzyl (Dmb) group: Fmoc-Asp(OtBu)-Dmb-Gly-OH . The Dmb group is cleaved during the final TFA cleavage.[2]
Step 4: Optimize Cleavage and Final Deprotection
While aspartimide formation is primarily an issue during the basic Fmoc deprotection steps, it can also be catalyzed by acid during the final cleavage from the resin.
-
Cleavage Cocktail: For peptides containing phosphonomethylphenylalanine, a standard cleavage cocktail is typically Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5). Ensure that the cleavage time is not excessively long.
-
Temperature: Perform the cleavage at room temperature and avoid heating.
Quantitative Data on Aspartimide Formation
The following table summarizes the percentage of aspartimide-related byproducts formed in a model peptide (VKDGYI) under prolonged piperidine treatment, illustrating the effectiveness of different Asp side-chain protecting groups. While this data is not specific to peptides containing L-4-Phosphonomethylphenylalanine, it provides a valuable comparison of the available strategies.
| Asp Protecting Group | % Aspartimide-Related Products (20% Piperidine/DMF, 200 min) | Reference |
| OtBu | High (can exceed 50% in Asp-Gly sequences) | [8] |
| OMpe | Significantly Reduced | [8] |
| OBno | Almost Undetectable | [8] |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with HOBt Additive
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Deprotection Step:
-
Add the deprotection solution to the peptide-resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for 8 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (Fmoc-Asp(OBno)-OH)
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-3 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
Visualizing the Mechanism and Prevention Strategies
Mechanism of Aspartimide Formation and Key Prevention Points.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
Technical Support Center: Synthesis of Peptides with C-terminal Fmoc-L-4-Phosphonomethylphenylalanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) of peptides containing a C-terminal Fmoc-L-4-Phosphonomethylphenylalanine.
Understanding the Challenge: Diketopiperazine Formation
Diketopiperazine (DKP) formation is a significant side reaction in SPPS, leading to the cleavage of the C-terminal dipeptide from the resin and truncation of the desired peptide sequence.[1][2] This intramolecular cyclization occurs after the deprotection of the second amino acid's Fmoc group, where the free N-terminal amine attacks the ester linkage of the C-terminal amino acid to the resin.
Several factors can influence the rate of DKP formation, including the peptide sequence, the type of resin used, the solvent, temperature, and the conditions used for Fmoc deprotection.[3][4] Sequences containing proline or glycine at either of the first two positions are particularly susceptible.[5] While specific data on this compound is limited, its bulky nature may influence the propensity for this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem?
A1: Diketopiperazine formation is an intramolecular side reaction that results in the cyclization of the N-terminal dipeptide, cleaving it from the solid support.[1][2] This leads to a significant loss of the desired full-length peptide and complicates the purification process due to the presence of truncated sequences.
Q2: Are peptides with C-terminal this compound particularly susceptible to DKP formation?
A2: While specific studies on this compound are not abundant in the provided search results, bulky C-terminal residues can influence reaction kinetics. The key factors promoting DKP formation are the sequence and the reaction conditions. If the second amino acid coupled to the C-terminal this compound is one known to promote DKP formation (e.g., Proline, Glycine), then a higher risk of this side reaction should be anticipated.
Q3: How can I detect DKP formation?
A3: DKP formation can be detected by analyzing the cleavage cocktail from the Fmoc deprotection step of the second amino acid using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of a cyclic dipeptide corresponding to the first two amino acids is indicative of DKP formation. Additionally, analysis of the final crude peptide product will show a truncated sequence lacking the C-terminal dipeptide.
Q4: What is "traceless" DKP formation?
A4: "Traceless" DKP formation refers to the cleavage of the dipeptide from the resin, which can go unnoticed during synthesis monitoring that focuses on the resin-bound peptide.[6] The cleaved DKP is washed away, leaving behind a resin with newly exposed reactive sites, which can lead to the synthesis of deletion sequences.
Troubleshooting Guide
| Symptom | Potential Cause | Troubleshooting & Prevention |
| Low yield of the final peptide with a major impurity peak corresponding to a truncated sequence missing the C-terminal dipeptide. | High rate of diketopiperazine (DKP) formation. | - Utilize a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC resin significantly suppresses DKP formation. - Modify Fmoc deprotection conditions: Use a milder base cocktail such as 2% DBU and 5% piperazine in NMP instead of 20% piperidine in DMF.[7] - Lower the temperature: Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the intramolecular cyclization.[5][8] - Use a dipeptide building block: Synthesize the dipeptide corresponding to the first two amino acids in solution and then couple it to the resin. This bypasses the vulnerable stage for DKP formation on the solid support. |
| Appearance of deletion sequences in the final product. | "Traceless" DKP formation has occurred, exposing reactive sites on the resin for subsequent couplings. | - Implement the preventative measures listed above to minimize DKP formation in the first place. - After the coupling of the second amino acid, consider a capping step with acetic anhydride to block any unreacted sites on the resin that may have been exposed due to DKP formation. |
| Slow or incomplete coupling of the second amino acid. | Steric hindrance from the bulky this compound and/or the resin. | - Use a more potent coupling reagent: Reagents like HATU or HBTU are effective in overcoming steric hindrance. - Increase the coupling time and/or temperature: Microwave-assisted peptide synthesis can be beneficial for coupling sterically hindered amino acids.[9] However, be cautious as higher temperatures can also promote DKP formation.[4] A careful balance is necessary. - Perform a double coupling: Repeat the coupling step to ensure complete reaction. |
Quantitative Data on DKP Formation
Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Xaa-Pro-2-Cl-trityl resin
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced |
Data adapted from a study on a DKP-prone sequence. The exact values for a C-terminal this compound may vary.
Experimental Protocols
Protocol 1: Standard SPPS with a High-Risk of DKP Formation
This protocol serves as a baseline and is not recommended for sequences prone to DKP formation.
-
Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM).
-
First Amino Acid Loading: Couple this compound to the 2-CTC resin using diisopropylethylamine (DIPEA) in DCM.
-
Capping: Cap any remaining active sites on the resin using a solution of methanol/DIPEA in DCM.
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in dimethylformamide (DMF) (2 x 10 min).
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using a standard coupling reagent like HBTU/DIPEA in DMF.
-
Fmoc Deprotection (Critical Step): Treat the resin with 20% piperidine in DMF (2 x 10 min). It is at this stage that DKP formation is most likely to occur.
-
Continue Peptide Synthesis: Proceed with the synthesis of the rest of the peptide chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Protocol 2: Optimized SPPS to Minimize DKP Formation
This protocol incorporates recommended modifications to suppress DKP formation.
-
Resin and First Amino Acid Loading: Follow steps 1-3 from Protocol 1.
-
Fmoc Deprotection (Optimized): Treat the resin with a solution of 2% DBU and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) (2 x 5 min).[7]
-
Washing: Thoroughly wash the resin with NMP to remove all traces of the deprotection solution.
-
Second Amino Acid Coupling (Optimized): Pre-activate the second Fmoc-protected amino acid with HATU/DIPEA in DMF for 5 minutes at 0°C before adding to the resin.[9]
-
Coupling Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Consider microwave irradiation for a shorter duration if steric hindrance is an issue.[9]
-
Fmoc Deprotection (Optimized): Repeat the deprotection using 2% DBU and 5% piperazine in NMP.
-
Continue Peptide Synthesis: Proceed with the synthesis of the rest of the peptide chain.
-
Cleavage and Deprotection: Cleave the peptide from the resin as described in Protocol 1.
Visualizations
Caption: General pathway of diketopiperazine formation during SPPS.
References
- 1. mesalabs.com [mesalabs.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
racemization of Fmoc-L-4-Phosphonomethylphenylalanine during activation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) in peptide synthesis, with a specific focus on preventing racemization during the activation step.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound (Fmoc-Pmp-OH)?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[1][2][3] The presence of D-amino acid impurities can lead to peptides with reduced or altered biological function, making them difficult to purify.[1]
While direct studies on the racemization of Fmoc-Pmp-OH are limited, its structural similarity to Phenylglycine (Phg), which is known to be susceptible to racemization, suggests a potential risk.[4][5][6] The presence of the phosphonomethyl group, an electron-withdrawing group, can increase the acidity of the α-proton, making it more susceptible to abstraction by a base, which is a key step in one of the racemization pathways.[1]
Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?
A2: There are two main pathways through which racemization can occur during the activation of Fmoc-amino acids in peptide synthesis:
-
Oxazolone Formation: The activated amino acid can cyclize to form a planar oxazolone intermediate. The α-proton in this intermediate is highly acidic and can be easily removed and re-added, leading to a loss of the original stereochemistry.[2]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid to form an enolate intermediate. Reprotonation of this planar intermediate can occur from either side, resulting in racemization.[4]
Q3: Which factors in the coupling step influence the extent of racemization of Fmoc-Pmp-OH?
A3: Several factors during the activation and coupling steps can significantly impact the degree of racemization:
-
Activating Reagent: The choice of coupling reagent is crucial. While highly efficient, some uronium/aminium-based reagents like HATU and HBTU can promote racemization, especially in the presence of a strong base.[4][7]
-
Base: The type and concentration of the base used are critical. Strong, sterically unhindered bases like diisopropylethylamine (DIPEA) are more likely to cause racemization than weaker, more hindered bases such as 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[4][8]
-
Pre-activation Time: Prolonged incubation of the Fmoc-amino acid with the activating reagent and base before addition to the resin can increase the risk of racemization.[9]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[7][8]
-
Solvent: The polarity of the solvent can also play a role, with more polar solvents sometimes increasing the rate of epimerization for certain amino acids.[2]
Troubleshooting Guide: Minimizing Racemization of Fmoc-Pmp-OH
This guide provides strategies to mitigate the risk of racemization when incorporating Fmoc-Pmp-OH into your peptide sequence. The recommendations are based on established principles for preventing racemization of other prone amino acids.
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Pmp diastereomer detected in the final peptide. | Use of a strong, non-hindered base (e.g., DIPEA) during coupling. | Replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM).[4][8] |
| Prolonged pre-activation of Fmoc-Pmp-OH before coupling. | Minimize or eliminate the pre-activation step. Add the activating reagent and base to the amino acid solution immediately before adding it to the resin.[9] | |
| Use of a highly activating coupling reagent without an additive. | Employ a carbodiimide-based activation method with a racemization-suppressing additive like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). The combination of DIC/Oxyma is known to be mild and effective.[7] | |
| Elevated coupling temperature. | Perform the coupling reaction at room temperature or consider cooling to 0°C, especially if other methods to suppress racemization are not sufficient.[7][8] | |
| Incomplete coupling of Fmoc-Pmp-OH. | Steric hindrance of the Pmp side chain. | Use a more potent coupling reagent combination such as COMU with a hindered base like TMP. Studies on Phenylglycine have shown this combination to be effective with minimal racemization.[4] Consider a double coupling. |
Quantitative Data on Racemization of Structurally Similar Amino Acids
Table 1: Effect of Coupling Reagent and Base on the Racemization of Fmoc-Phg-OH
| Activator | Base | % Correct Diastereomer |
| HATU | DIPEA | 85% |
| HBTU | DIPEA | 83% |
| PyBOP | DIPEA | 82% |
| COMU | DIPEA | 92% |
| HATU | TMP | 93% |
| COMU | TMP | >99% |
| DEPBT | DMP | >99% |
| Data adapted from a study on the synthesis of model peptides containing Phenylglycine.[4] |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for Fmoc-Pmp-OH to Minimize Racemization
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Add 2,4,6-collidine (4 equivalents) to the amino acid/Oxyma solution.
-
-
Activation and Coupling:
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the mixture immediately before adding it to the resin.
-
Add the freshly prepared coupling mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Monitoring and Washing:
-
Monitor the coupling reaction using a qualitative test such as the ninhydrin test.
-
Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Pmp Racemization by Chiral HPLC
-
Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC.
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) to facilitate separation of the enantiomers.
-
Chiral HPLC Analysis:
-
Column: Utilize a chiral stationary phase (CSP) suitable for the separation of amino acid enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective.[10][11]
-
Mobile Phase: A typical mobile phase for derivatized amino acids would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The exact conditions will need to be optimized for the specific column and derivatives.
-
Detection: Use UV detection at an appropriate wavelength for the derivatized amino acids.
-
Quantification: Integrate the peak areas for the L-Pmp and D-Pmp derivatives to determine the extent of racemization.
-
Visualizations
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Stability of the Phosphonomethyl Group During Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with phosphonomethyl-containing peptides, particularly concerning the stability of the phosphonomethyl group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of the phosphonomethyl group during Fmoc-based solid-phase peptide synthesis (SPPS)?
A1: The primary stability concerns for a phosphonomethyl group, -CH₂-P(O)(OR)₂, during standard Fmoc-SPPS revolve around the lability of the phosphonate ester protecting groups (R) and the integrity of the Carbon-Phosphorus (C-P) bond under the cyclical basic and final acidic conditions of the synthesis. While the C-P bond is generally robust, the ester groups are susceptible to cleavage.
-
During Fmoc Deprotection: The phosphonate esters (especially methyl or ethyl esters) may be partially labile to the repeated treatments with piperidine used for Fmoc group removal. This can lead to the formation of a negatively charged phosphonate monoester or the free phosphonic acid on the resin, which can complicate subsequent coupling steps and purification.
-
During Final Cleavage: The final cleavage from the resin, typically with a strong acid cocktail like Trifluoroacetic Acid (TFA), is intended to remove side-chain protecting groups and cleave the peptide from the support. The conditions must be optimized to also cleave the phosphonate esters to yield the final phosphonic acid. Incomplete deprotection is a common issue.
Q2: I am observing incomplete removal of the phosphonate ester groups after TFA cleavage. What can I do?
A2: Incomplete deprotection of phosphonate esters is a frequent challenge. Standard TFA cleavage cocktails may not be sufficient for complete hydrolysis, especially for alkyl esters.
Troubleshooting Strategy:
-
Extend Cleavage Time: Peptides with multiple phosphonate groups or sterically hindered residues may require longer exposure to the cleavage cocktail. Monitor the deprotection over time by analyzing small aliquots.
-
Use a Stronger Acid or Additives: While TFA is standard, for resistant esters, a post-cleavage deprotection step using Bromotrimethylsilane (BTMS), known as the McKenna reaction, is highly effective for converting phosphonate esters to the free phosphonic acid under mild conditions.[1][2]
-
Optimize Scavengers: Ensure your cleavage cocktail contains appropriate scavengers like water (2.5-5%) to facilitate hydrolysis and triisopropylsilane (TIS) to quench carbocations, which could otherwise lead to side reactions.[3][4]
Q3: Can the phosphonomethyl group undergo side reactions like β-elimination, similar to phosphoserine?
A3: The potential for β-elimination is significantly lower for phosphonomethyl amino acids compared to phosphoserine. β-elimination in phosphoserine is initiated by the deprotonation of the α-carbon, facilitated by the electron-withdrawing phosphate group. In a phosphonomethyl-containing amino acid, the phosphonate group is further from the peptide backbone, making the α-proton less acidic and β-elimination less likely under standard piperidine treatment. However, for structures where the phosphonomethyl group is attached to a β-carbon (e.g., a phosphonomethyl-aspartic acid analog), the risk of elimination under basic conditions should be considered.
Q4: Which protecting groups are recommended for the phosphonate moiety in Fmoc-SPPS?
A4: The choice of phosphonate protecting group is critical for a successful synthesis. The ideal group should be stable to repeated piperidine treatment but removable during the final cleavage.
| Protecting Group | Stability to Piperidine (Fmoc Deprotection) | Cleavage Conditions | Notes |
| Methyl/Ethyl | Generally stable, but some partial hydrolysis may occur over many cycles. | TFA (can be slow/incomplete); More effectively cleaved with BTMS post-synthesis.[1] | Most commonly used due to availability of starting materials. |
| tert-Butyl | Stable | TFA | Offers good orthogonality with the Fmoc group. Cleavage is generally cleaner with TFA compared to methyl/ethyl esters. |
| Benzyl | Stable | H₂/Pd (Hydrogenolysis); Stronger acid conditions than standard TFA. | Useful if other acid-labile groups need to be preserved. Not compatible with peptides containing sulfur. |
Q5: What are the best analytical techniques to monitor the stability and integrity of the phosphonomethyl group?
A5: A combination of mass spectrometry and NMR spectroscopy is ideal.
-
Mass Spectrometry (ESI-MS, MALDI-MS): Essential for verifying the correct mass of the final peptide. It can easily detect incomplete deprotection of phosphonate esters (e.g., +14 Da for methyl, +28 Da for ethyl per ester). MS/MS fragmentation can help confirm the sequence and locate the modification.[5][6][7]
-
³¹P NMR Spectroscopy: This is a powerful, non-destructive technique to directly observe the phosphorus atom. Different phosphonate esters (diester, monoester) and the final phosphonic acid will have distinct chemical shifts, allowing for quantitative assessment of deprotection efficiency and stability throughout the synthesis.[1][8][9]
-
HPLC: Used to purify the final peptide and can often separate peptides with different phosphorylation states (e.g., diester vs. diacid), although co-elution is possible.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Peptide | 1. Incomplete coupling onto the deprotected amine of the phosphonomethyl-containing residue. 2. Partial cleavage of the phosphonate ester during synthesis, leading to a charged side-chain that hinders subsequent reactions. 3. Aggregation of the peptide on the resin. | 1. Use a more potent coupling reagent like HATU or HCTU. Double couple the subsequent amino acid. 2. Switch to a more stable phosphonate protecting group like tert-butyl if partial cleavage is suspected. 3. Use aggregation-disrupting solvents like NMP or a DMF/DMSO mixture. |
| Multiple Peaks in HPLC, Mass Spec Shows Masses Corresponding to Incomplete Deprotection | Incomplete hydrolysis of phosphonate esters during TFA cleavage. | 1. Increase TFA cleavage time to 4-6 hours. 2. Treat the crude peptide post-cleavage with Bromotrimethylsilane (BTMS) followed by methanol or water to ensure complete deprotection.[1] |
| Unexpected Side Products (+56 Da, +72 Da, etc.) | Alkylation of nucleophilic residues (e.g., Trp, Met) by carbocations generated from protecting groups during TFA cleavage. The phosphonic acid itself is not typically the source of these adducts. | Use an optimized cleavage cocktail with a scavenger package like Reagent K (TFA/water/phenol/thioanisole/EDT) or a modern equivalent with TIS.[3][4] |
| No Product Detected After Synthesis | The phosphonomethyl amino acid building block may not have coupled to the resin-bound peptide. | 1. Confirm the quality and reactivity of the phosphonomethyl amino acid derivative before synthesis. 2. Use a more robust coupling protocol for this specific amino acid (e.g., extended coupling time, higher temperature, stronger activating agent). |
Experimental Protocols & Methodologies
Protocol 1: General Fmoc-SPPS of a Phosphonomethyl-Containing Peptide
This protocol assumes the use of an Fmoc-protected amino acid with a phosphonomethyl side chain protected as a diethyl ester.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides). Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 eq) with a coupling agent like HCTU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence. For the phosphonomethyl amino acid, use the same coupling protocol but consider extending the coupling time to 3-4 hours.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3-4 hours at room temperature.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Protocol 2: Post-Cleavage Phosphonate Ester Deprotection (McKenna Reaction)
If Protocol 1 results in incomplete deprotection of the phosphonate esters:
-
Dissolve Crude Peptide: Dissolve the crude, partially protected peptide in a dry solvent like DCM or acetonitrile.
-
Add BTMS: Add Bromotrimethylsilane (BTMS) (10-20 eq per phosphonate group) to the solution.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by MS or ³¹P NMR on an aliquot.[1]
-
Quench: Carefully quench the reaction by adding methanol or a methanol/water mixture.
-
Isolation: Evaporate the solvent. The final product is the peptide with the free phosphonic acid. Purify by HPLC.
Visualizations
Experimental Workflow for Phosphonomethyl Peptide Synthesis
Caption: Workflow for Fmoc-SPPS of phosphonomethyl peptides.
Troubleshooting Logic for Incomplete Phosphonate Deprotection
Caption: Decision tree for troubleshooting incomplete deprotection.
References
- 1. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Analysis of phosphorylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. A 2D NMR method to study peptide phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of synthetic peptides incorporating Fmoc-L-4-Phosphonomethylphenylalanine. The content is structured to address common issues through troubleshooting guides and frequently asked questions, providing practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does its incorporation pose purification challenges?
A1: this compound is an unnatural amino acid derivative used in solid-phase peptide synthesis (SPPS). The presence of the phosphonomethylphenylalanine residue introduces unique purification challenges due to its dual characteristics: the hydrophobicity of the phenyl ring and the hydrophilicity and negative charge of the phosphonic acid group. This amphipathic nature can lead to poor solubility, aggregation, and complex interactions with chromatography media.
Q2: What is the primary method for purifying peptides containing this compound?
A2: The standard and most effective method for purifying these peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on differences in their hydrophobicity.[1][2][3] However, the unique properties of phosphonomethylphenylalanine-containing peptides often require optimization of standard RP-HPLC protocols.
Q3: What are the common impurities found in crude peptide samples after synthesis and cleavage?
A3: Crude peptide samples can contain a variety of impurities, including:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Peptides that were not fully synthesized.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
-
Side-products from TFA cleavage: Modifications of sensitive amino acids (e.g., Trp, Met, Cys) if improper scavengers are used.[1]
-
Oxidized peptides: Particularly if the sequence contains Met or Cys.[1]
-
Aspartimide formation byproducts: If an Asp residue is present in the sequence.[1]
Q4: How does the phosphonic acid group affect the peptide's behavior during purification?
A4: The negatively charged phosphonic acid group can lead to secondary ionic interactions with the silica matrix of the RP-HPLC column.[1] This can result in broad or tailing peaks. It is crucial to use an appropriate ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), in the mobile phase to minimize these interactions.[1] The phosphonic acid group can also contribute to the peptide's solubility in aqueous buffers.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of peptides containing this compound.
Problem 1: Poor Solubility of the Crude Peptide
| Possible Cause | Troubleshooting Suggestion |
| High Hydrophobicity | The presence of the phenyl ring in phosphonomethylphenylalanine and other hydrophobic residues can lead to poor solubility in aqueous solutions.[4][5] |
| Initial Dissolution: Try dissolving the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before diluting with the aqueous mobile phase.[5] | |
| Use of Denaturants: For highly aggregated peptides, dissolving the crude product in a denaturant such as guanidinium chloride before dilution can be effective.[1] | |
| Intermolecular Hydrogen Bonding | Peptides with a high proportion of residues capable of forming hydrogen bonds can form gels.[5] |
| Adjust pH: Modifying the pH of the solution can disrupt hydrogen bonding and improve solubility.[5] | |
| Sonication/Warming: Gentle warming (<40°C) or sonication can help to dissolve the peptide.[5] |
Problem 2: Low Yield of Purified Peptide
| Possible Cause | Troubleshooting Suggestion |
| Peptide Precipitation During Cleavage | Hydrophobic peptides may precipitate during the cleavage from the resin.[1] |
| Optimize Cleavage: Ensure efficient stirring and consider using a larger volume of cleavage cocktail. | |
| Loss During Lyophilization | Improper lyophilization can lead to product loss.[1] |
| Proper Freezing: Ensure the collected fractions are completely frozen before starting the lyophilization process.[1] | |
| Irreversible Binding to HPLC Column | The hydrophobic nature of the peptide can cause it to bind irreversibly to the C18 column. |
| Column Choice: Use a less hydrophobic column (e.g., C8, C4, or Phenyl).[6] | |
| Stronger Organic Solvent: Incorporate a stronger organic solvent like n-propanol or isopropanol in the mobile phase.[6] |
Problem 3: Broad or Tailing Peaks in the RP-HPLC Chromatogram
| Possible Cause | Troubleshooting Suggestion |
| Column Overload | Injecting too much crude peptide can saturate the stationary phase.[1] |
| Reduce Injection Volume: Decrease the amount of peptide injected onto the column.[1] | |
| Secondary Interactions with the Column | The negatively charged phosphonic acid group can interact with the silica matrix. |
| Ion-Pairing Agent: Ensure the mobile phase contains 0.1% TFA to suppress ionic interactions.[1] | |
| Inappropriate Mobile Phase pH | The ionization state of the peptide can affect peak shape. |
| Optimize pH: A low pH (around 2-3) is generally optimal to ensure the carboxyl and phosphonic acid groups are protonated.[1] | |
| Column Degradation | The column may be contaminated or degraded over time.[1] |
| Column Maintenance: Wash the column with a strong organic solvent or replace it if the problem persists.[1] |
Problem 4: Peptide Aggregation
| Possible Cause | Troubleshooting Suggestion |
| Hydrophobic Interactions | Hydrophobic sequences are prone to self-association and aggregation.[7] |
| Disrupting Agents: Add chaotropic salts (e.g., CuLi, NaClO4) or nonionic detergents to the solvent.[7] | |
| Solvent Modification: Switch to N-methylpyrrole (NMP) or add dimethylsulfoxide (DMSO) to the solvent.[7] | |
| Secondary Structure Formation | The peptide chain may form secondary structures like β-sheets, leading to aggregation. |
| Microwave Irradiation: Utilize microwave irradiation during synthesis to disrupt secondary structures.[7] | |
| Temperature: Couple at a higher temperature to reduce aggregation.[7] |
Quantitative Data Summary
The purity and yield of peptides are highly dependent on the specific amino acid sequence, length, and the efficiency of synthesis and purification. The following table provides representative data.
| Parameter | Typical Range | Notes |
| Crude Peptide Purity (by RP-HPLC) | 50-80% | Highly sequence-dependent. Peptides containing phosphonomethylphenylalanine may have lower crude purity due to synthesis challenges.[1] |
| Final Purity after RP-HPLC | >95% to >99% | The target purity depends on the intended application of the peptide.[1] |
| Overall Yield after Purification | 10-40% | Calculated based on the initial loading of the resin.[1] |
Experimental Protocols
Protocol 1: Standard Peptide Cleavage from Resin
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and gently shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[1]
-
Peptide Collection: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[1]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]
Protocol 2: RP-HPLC Purification of Phosphonomethylphenylalanine-Containing Peptides
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). If solubility is an issue, refer to the troubleshooting guide.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the peptide's hydrophobicity.
-
Detection: Monitor the elution at 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Synthesis of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of synthetic peptides incorporating Fmoc-L-4-Phosphonomethylphenylalanine. Below are troubleshooting guides, frequently asked questions, and detailed protocols to address common challenges encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid in SPPS?
This compound presents challenges due to the bulky nature of the Fmoc protecting group combined with the phosphonomethylphenylalanine side chain. This steric hindrance can impede coupling efficiency. Additionally, the phosphonate group can participate in side reactions if not properly managed, particularly during deprotection and cleavage steps.
Q2: What are the key considerations for the phosphonate group during synthesis?
The phosphonate moiety is relatively stable during SPPS. However, protecting the phosphonic acid group, often as a dialkyl ester (e.g., diethyl or di-tert-butyl ester), is a common strategy to prevent potential side reactions and improve solubility in organic solvents used for synthesis. The choice of protecting group is critical as it must be removable under conditions that do not degrade the final peptide.
Q3: What general strategies can improve the overall yield of my phosphonopeptide?
To improve yields, focus on optimizing three main areas:
-
Coupling Efficiency: Employ more potent coupling reagents and optimized reaction conditions to ensure complete incorporation of the modified amino acid.[1]
-
Fmoc Deprotection: Ensure complete removal of the Fmoc group at each step to prevent truncated sequences.[2]
-
Cleavage and Purification: Utilize a cleavage cocktail with appropriate scavengers to minimize side reactions and optimize purification methods to effectively isolate the target peptide.[3]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of this compound
Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines, and mass spectrometry (MS) data showing a significant amount of a deletion sequence (target peptide mass minus the mass of phosphonomethylphenylalanine).[2]
Possible Causes and Solutions:
-
Steric Hindrance: The bulky nature of the residue can slow down the coupling reaction.
-
Solution:
-
Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and coupling reagents.[4]
-
Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight.[5]
-
Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to increase the reaction rate. Use this with caution as it may increase the risk of racemization.[4]
-
-
-
Suboptimal Activation: The coupling reagents may not be sufficiently reactive to overcome the steric hindrance.
-
Poor Resin Swelling or Peptide Aggregation: The growing peptide chain may fold or aggregate on the solid support, making the N-terminal amine inaccessible.
-
Solution:
-
Change Solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is often better at solvating peptide chains and disrupting secondary structures.[7]
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt aggregation.
-
-
Issue 2: Incomplete Fmoc Deprotection
Symptom: MS analysis reveals truncated sequences, where peptide elongation stopped after the phosphonomethylphenylalanine residue.
Possible Causes and Solutions:
-
Aggregation: The peptide chain may aggregate, preventing the deprotection reagent (piperidine) from accessing the Fmoc group.
-
Solution:
-
Extend Deprotection Time: Increase the duration of the second piperidine treatment to 10-15 minutes.[8]
-
Use a Stronger Base: For particularly difficult sequences, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).[9] Use with caution as DBU can promote side reactions.
-
-
Issue 3: Side Reactions and Low Yield During Final Cleavage
Symptom: The final crude product shows multiple unexpected peaks in the HPLC and MS analysis, and the yield of the target peptide is low after purification.
Possible Causes and Solutions:
-
Cation Scavenging: The phosphonate group and other sensitive residues can be modified by carbocations generated from protecting groups during acidic cleavage.
-
Solution:
-
Use an Optimized Cleavage Cocktail: Employ a cleavage cocktail containing a variety of scavengers. A standard robust cocktail is Reagent K: TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5). Triisopropylsilane (TIS) is also a common and effective scavenger.[10]
-
-
-
Peptide Precipitation during Workup: The crude peptide may not fully precipitate from the cleavage mixture upon addition of cold ether.
-
Solution:
-
Remove TFA Before Precipitation: After cleavage, reduce the volume of TFA using a stream of nitrogen or rotary evaporation before adding cold diethyl ether. This often improves the precipitation of the crude peptide.
-
Thorough Washing: Wash the precipitated peptide pellet multiple times with cold ether to remove scavengers and residual acid, which can improve purity and subsequent handling.[11]
-
-
Quantitative Data Summary
The following table provides a qualitative comparison of different coupling strategies for sterically hindered amino acids like this compound. Actual yields are sequence-dependent.
| Coupling Reagent | Additive | Base | Relative Speed | Racemization Risk | Recommended Use |
| DIC | HOBt | - | Standard | Low | Routine couplings, may be insufficient for this residue. |
| HBTU | HOBt | DIPEA | Fast | Moderate | Good first choice for difficult couplings. |
| HCTU | - | DIPEA | Very Fast | Moderate | Highly efficient, often used in automated synthesizers. |
| HATU | HOAt | DIPEA/Collidine | Very Fast | Low | Excellent for sterically hindered residues and minimizing racemization.[1] |
| PyAOP | HOAt | DIPEA | Very Fast | Low | A potent phosphonium-based reagent, also excellent for difficult couplings. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: After the deprotection of the N-terminal amine of the preceding amino acid, wash the resin thoroughly with DMF (5 x 1 min).[10]
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol), HATU (2.9 equivalents, 0.29 mmol), and HOAt (3 equivalents, 0.3 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[4]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.[2]
-
Recouple (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2 and 3 (a "double couple").[4]
-
Washing: Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection cycle.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: After the final deprotection step, wash the peptide-resin thoroughly with DCM (3 x 1 min) and dry it under a vacuum for at least 1 hour.[12]
-
Cleavage: Prepare a fresh cleavage cocktail (e.g., Reagent K: TFA/Water/Thioanisole/EDT; 90:5:3:2). Add the cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Reaction: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.[10]
-
Peptide Collection: Filter the resin and collect the TFA filtrate into a fresh centrifuge tube.
-
Precipitation: Add the TFA solution dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[11]
-
Isolation: Place the tube in a -20°C freezer for 30 minutes to maximize precipitation. Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet twice more with cold ether.
-
Drying: Dry the peptide pellet under a vacuum to obtain the crude product, which can then be purified by reverse-phase HPLC.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: General workflow for SPPS of peptides containing this compound.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Fmoc-L-4-Phosphonomethylphenylalanine vs. Fmoc-phosphonodifluoromethyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery and chemical biology, the use of non-hydrolyzable phosphotyrosine (pTyr) mimetics is a cornerstone for the development of enzyme inhibitors and probes for studying signal transduction pathways. Among the most prominent of these analogs are Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) and Fmoc-phosphonodifluoromethyl-L-phenylalanine (Fmoc-F2Pmp-OH). Both serve as valuable tools for incorporation into peptides targeting protein tyrosine phosphatases (PTPs) and SH2 domains. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.
Executive Summary
Fmoc-phosphonodifluoromethyl-L-phenylalanine (Fmoc-F2Pmp-OH) consistently demonstrates superior performance as a phosphotyrosine mimetic compared to this compound (Fmoc-Pmp-OH), primarily due to its significantly enhanced inhibitory potency against protein tyrosine phosphatases. The difluoromethyl group in F2Pmp lowers the pKa2 of the phosphonate and allows for hydrogen bonding interactions that more closely mimic the phosphate ester oxygen of phosphotyrosine. This results in a substantial increase in binding affinity and inhibitory activity, often by orders of magnitude. While both amino acid derivatives are readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, the choice between them will ultimately depend on the desired level of potency and the specific biological system under investigation.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1. These properties are essential for understanding their handling, solubility, and incorporation into peptide synthesis protocols.
| Property | This compound (Fmoc-Pmp-OH) | Fmoc-phosphonodifluoromethyl-L-phenylalanine (Fmoc-F2Pmp-OH) |
| Molecular Formula | C25H24NO7P | C25H22F2NO7P |
| Molecular Weight | 481.43 g/mol | 517.42 g/mol [1] |
| CAS Number | 229180-64-7[2][3] | 160751-44-0 |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (typical) | ≥97% (HPLC) | ≥97% (HPLC) |
| Solubility | Soluble in DMF, NMP, and other polar organic solvents.[4] Insoluble in water.[4] | Soluble in DMF, NMP, and other polar organic solvents. Insoluble in water. |
Performance Comparison in Enzyme Inhibition
The most significant difference between Pmp and F2Pmp lies in their ability to inhibit protein tyrosine phosphatases. The introduction of two fluorine atoms on the methylene bridge dramatically enhances the inhibitory potency of F2Pmp-containing peptides.
Table 2: Comparison of Inhibitory Activity against PTP1B
| Inhibitor | IC50 (PTP1B) | Ki (PTP1B) | Fold Increase in Potency (F2Pmp vs. Pmp) |
| Pmp-containing peptide | ~1 mM | Not reported | - |
| F2Pmp-containing peptide | ~1 µM | Not reported | ~1000-fold[5] |
This remarkable increase in potency is attributed to two main factors:
-
Lower pKa2: The electron-withdrawing fluorine atoms lower the second acid dissociation constant (pKa2) of the phosphonate group in F2Pmp. However, studies have shown that both the monoanion and dianion forms of the phosphonate bind to PTP1 with similar efficiency, suggesting that the difference in pKa2 is not the primary reason for the enhanced binding of the F2Pmp-peptide.[5]
-
Hydrogen Bonding: The two fluorine atoms in F2Pmp can engage in hydrogen bonding interactions with active site residues of PTP1 in a manner analogous to the phenolic oxygen of phosphotyrosine.[5] This additional interaction significantly contributes to the increased binding affinity.
Application in SH2 Domain Binding
Both Pmp and F2Pmp are utilized as non-hydrolyzable pTyr mimetics to create peptides that can bind to Src Homology 2 (SH2) domains, which are critical components of many signal transduction pathways. While both can be used to probe SH2 domain interactions, the higher affinity of F2Pmp for some protein tyrosine phosphatases should be considered, as it may influence the overall biological activity of the peptide.
Experimental Protocols
Detailed methodologies for the synthesis of peptides containing these analogs and for assessing their biological activity are provided below.
Solid-Phase Peptide Synthesis (SPPS) of a Pmp/F2Pmp-containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing either Fmoc-Pmp-OH or Fmoc-F2Pmp-OH using a Rink Amide resin.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-protected amino acids (including Fmoc-Pmp-OH or Fmoc-F2Pmp-OH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Pmp-OH/Fmoc-F2Pmp-OH), 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of Pmp- and F2Pmp-containing peptides against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Pmp- and F2Pmp-containing peptides (inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the PTP1B enzyme, pNPP substrate, and inhibitor peptides to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add 10 µL of various concentrations of the inhibitor peptide (or buffer for control).
-
Enzyme Addition: Add 80 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add 10 µL of the pNPP substrate to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
SH2 Domain Binding Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay to measure the binding of a fluorescently labeled peptide to an SH2 domain and the competitive inhibition by Pmp- or F2Pmp-containing peptides.
Materials:
-
Recombinant SH2 domain protein
-
Fluorescently labeled phosphopeptide (tracer) with known affinity for the SH2 domain
-
Binding buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.5 mM TCEP)
-
Pmp- and F2Pmp-containing peptides (competitors)
-
384-well black microplate
-
Microplate reader with FP capabilities
Procedure:
-
Prepare Reagents: Dilute the SH2 domain, fluorescent tracer, and competitor peptides to the desired concentrations in the binding buffer.
-
Assay Setup: In a 384-well plate, add a constant concentration of the SH2 domain and the fluorescent tracer to each well.
-
Add Competitor: Add varying concentrations of the competitor peptides to the wells. Include controls with no competitor.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Fluorescence Polarization: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Plot the FP values against the log of the competitor concentration. Fit the data to a competitive binding model to determine the IC50 or Ki values for the competitor peptides.
Conclusion
This compound and Fmoc-phosphonodifluoromethyl-L-phenylalanine are both indispensable reagents for the synthesis of peptide-based tools to study and inhibit phosphotyrosine-dependent signaling pathways. However, the experimental evidence strongly supports the superiority of Fmoc-F2Pmp-OH as a phosphotyrosine mimetic, particularly for the development of potent PTP inhibitors. Its ability to form key hydrogen bonds within the enzyme active site leads to a dramatic increase in inhibitory activity compared to its non-fluorinated counterpart. For applications where maximal potency is desired, Fmoc-F2Pmp-OH is the clear choice. Fmoc-Pmp-OH remains a useful and more economical alternative for applications where sub-micromolar inhibitory constants are not a primary requirement. The detailed protocols provided in this guide will enable researchers to effectively utilize both of these valuable building blocks in their research endeavors.
References
A Researcher's Guide to Phosphotyrosine Mimetics: Pmp vs. F2Pmp
In the study of cellular signaling pathways governed by tyrosine phosphorylation, stable analogs of phosphotyrosine (pTyr) are indispensable tools. These mimetics allow researchers to probe protein-protein interactions and enzyme activities without the complication of rapid dephosphorylation by cellular phosphatases. Among the most widely used non-hydrolyzable pTyr analogs are 4-(phosphonomethyl)-L-phenylalanine (Pmp) and its difluorinated counterpart, 4-(phosphonodifluoromethyl)-L-phenylalanine (F2Pmp). This guide provides an objective comparison of their performance, supported by experimental findings, to aid researchers in selecting the appropriate mimetic for their studies.
Structural and Physicochemical Comparison
Pmp was developed as a stable isostere of pTyr where the phosphate ester oxygen is replaced by a methylene (–CH₂–) group.[1] F2Pmp further modifies this structure by replacing the methylene hydrogens with fluorine atoms (–CF₂–). This substitution has profound effects on the electronic properties and binding capabilities of the mimetic.
The key difference lies in the acidity of the phosphonate group and the potential for hydrogen bonding. The electron-withdrawing fluorine atoms in F2Pmp lower the second acid dissociation constant (pKa₂) of the phosphonate group, making it more closely resemble the pKa₂ of the natural phosphate group in pTyr.[1] Furthermore, the fluorine atoms can participate in hydrogen bonding interactions, which can mimic the interactions of the phosphate ester oxygen in pTyr with its binding partners.[1][2]
Performance in Biochemical Assays
The choice between Pmp and F2Pmp is highly dependent on the target protein class—protein-tyrosine phosphatases (PTPs) or Src Homology 2 (SH2) domains.
Inhibition of Protein-Tyrosine Phosphatases (PTPs)
Experimental data consistently demonstrates that F2Pmp is a significantly more potent inhibitor of PTPs than Pmp.
-
Superior Potency: Peptides incorporating F2Pmp have shown up to a 1000-fold increase in inhibitory potency towards PTP1B compared to the equivalent Pmp-containing peptides.[1][2]
-
Mechanism of Enhanced Binding: The enhanced affinity of F2Pmp is attributed to the ability of its fluorine atoms to form favorable interactions with active site residues in PTPs, effectively mimicking the binding of the natural pTyr substrate.[1][2] Interestingly, studies have shown that the difference in pKa₂ is not the primary reason for this superior binding, as both monoanionic and dianionic forms of the phosphonates appear to bind PTP1 with equal efficiency.[1][2]
Binding to SH2 Domains
The performance of these mimetics with SH2 domains is more nuanced and context-dependent. Unlike with PTPs, F2Pmp is not a universally superior binder for SH2 domains.
-
Variable Affinity: The insertion of F2Pmp in place of pTyr can lead to either a loss of binding or a modest increase in affinity, depending on the specific SH2 domain and the surrounding peptide sequence.[3]
-
Binding Abolished in Some Contexts: One study on the SHP2 phosphatase found that incorporating either F2Pmp or Pmp into a peptide sequence completely abolished its binding to the SHP2 C-SH2 domain.[4]
-
Pmp as a Potent SH2 Antagonist: Conversely, Pmp-containing peptides have been successfully developed as potent antagonists for other SH2 domains, such as that of the Grb2 adaptor protein.[5][6]
This variability highlights the intricate nature of SH2 domain recognition, where the shape and electrostatic potential of the entire phosphopeptide ligand are critical.
Quantitative Data Summary
The following tables summarize the key comparative data between Pmp and F2Pmp.
Table 1: Physicochemical and General Properties
| Property | 4-(phosphonomethyl)-L-phenylalanine (Pmp) | 4-(phosphonodifluoromethyl)-L-phenylalanine (F2Pmp) |
| Structure | pTyr mimetic with a –CH₂– group replacing the phosphate ester oxygen.[1] | pTyr mimetic with a –CF₂– group replacing the phosphate ester oxygen.[1] |
| Hydrolytic Stability | Resistant to phosphatase-catalyzed hydrolysis.[7] | Resistant to phosphatase-catalyzed hydrolysis.[8][9] |
| Key Feature | Stable, non-hydrolyzable pTyr analog.[6] | Lower pKa₂ and potential for H-bonding via fluorine atoms.[1][2] |
Table 2: Performance Against Target Proteins
| Target Protein Class | Performance of Pmp | Performance of F2Pmp |
| PTPs | Acts as a competitive inhibitor with micromolar inhibition constants.[1] | Superior inhibitor; up to 1000-fold more potent than Pmp against PTP1B.[2] |
| SH2 Domains | Can be a potent antagonist (e.g., for Grb2)[6], but may abolish binding in other contexts (e.g., SHP2).[4] | Highly context-dependent; can increase or abolish binding depending on the specific SH2 domain and peptide sequence.[3][4] |
Visualizing the Molecular Interactions
The following diagrams illustrate the role of these mimetics in a typical signaling pathway and a standard experimental workflow for their evaluation.
Caption: Inhibition of an RTK signaling pathway by a pTyr mimetic peptide.
Caption: A typical experimental workflow for evaluating Pmp/F2Pmp peptides.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of results. Below are outlines for key experiments used to compare Pmp and F2Pmp.
PTP Inhibition Assay (using DiFMUP)
This continuous kinetic assay measures the ability of an inhibitor to block the dephosphorylation of a fluorogenic substrate by a PTP enzyme.
-
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of Pmp and F2Pmp-containing peptides against a specific PTP (e.g., PTP1B, SHP2).
-
Materials:
-
Recombinant purified PTP enzyme.
-
Pmp and F2Pmp-containing peptides.
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate.
-
Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2.
-
384-well black microplate.
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
-
Methodology:
-
Prepare serial dilutions of the Pmp and F2Pmp inhibitor peptides in the assay buffer.
-
In the microplate, add a fixed concentration of the PTP enzyme to each well containing the inhibitor dilutions.
-
Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of the DiFMUP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
SH2 Domain Binding Assay (Fluorescence Polarization)
This assay measures the binding of a fluorescently labeled peptide to an SH2 domain in solution, based on the principle that the larger complex tumbles slower, resulting in a higher polarization value.
-
Objective: To determine the binding affinity (Kₑ) of Pmp and F2Pmp-containing peptides for a specific SH2 domain.
-
Materials:
-
Recombinant purified SH2 domain protein (e.g., Grb2-SH2, SHP2-SH2).
-
Fluorescently labeled (e.g., with FITC or TAMRA) peptide containing the natural phosphotyrosine sequence (the "tracer").
-
Unlabeled Pmp and F2Pmp-containing peptides (the "competitors").
-
Assay Buffer: e.g., 20 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5.
-
384-well black microplate.
-
Plate reader equipped with fluorescence polarization optics.
-
-
Methodology (Competition Assay):
-
Prepare serial dilutions of the unlabeled Pmp and F2Pmp competitor peptides.
-
In the microplate, add a fixed concentration of the SH2 domain protein and a fixed concentration of the fluorescent tracer peptide to each well.
-
Add the competitor peptide dilutions to the wells. Include controls with no competitor (maximum polarization) and no SH2 domain (minimum polarization).
-
Incubate the plate for 30-60 minutes at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization in each well.
-
Plot the polarization values against the logarithm of the competitor concentration. Fit the data to a competitive binding model to calculate the IC₅₀, which can then be converted to a Kᵢ value.
-
Conclusion and Recommendations
The selection between Pmp and F2Pmp is not a matter of universal superiority but of application-specific performance.
-
For studies involving the inhibition of protein-tyrosine phosphatases , F2Pmp is the clear choice due to its demonstrably higher potency, which arises from its electronic and structural mimicry of the natural pTyr residue.[2]
-
For studies targeting SH2 domains , the choice is less straightforward. Neither mimetic guarantees binding, and preliminary screening is essential. Pmp has a proven track record in the successful design of potent Grb2-SH2 antagonists[6], while F2Pmp's performance is highly variable.[3][4] Researchers should consider synthesizing and testing both analogs to determine the optimal fit for their specific SH2 domain of interest.
Ultimately, both Pmp and F2Pmp are powerful, stable tools that have advanced our understanding of phosphotyrosine signaling. A careful consideration of the target protein and the principles outlined in this guide will enable researchers to leverage these mimetics to their full potential.
References
- 1. hubrecht.eu [hubrecht.eu]
- 2. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Oncogenic Src Homology 2 Domain-Containing Phosphatase 2 (SHP2) by Inhibiting Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Concise and enantioselective synthesis of Fmoc-Pmp(But)2-OH and design of potent Pmp-containing Grb2-SH2 domain antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of phosphonodifluoromethyl phenylalanine (F2Pmp): a useful phosphotyrosyl mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of phosphotyrosyl mimetic 4-(phosphonodifluoromethyl)phenylalanine (F2Pmp) into signal transduction-directed peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a key strategy in modern drug discovery, enabling the fine-tuning of biological activity, stability, and pharmacokinetic properties. Among these, phosphotyrosine (pTyr) mimetics are of significant interest for their ability to modulate protein-protein interactions within critical signaling pathways. This guide provides an objective comparison of peptides containing Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) and its alternatives, focusing on their application as inhibitors of Src homology 2 (SH2) domains, particularly within the SHP2 phosphatase.
Introduction to this compound and its Analogs
This compound (Fmoc-Pmp-OH) is a non-hydrolyzable analog of phosphotyrosine, making it a valuable tool for designing peptide-based inhibitors that can resist enzymatic degradation. This amino acid is incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[1] In the quest for improved pTyr mimetics, other analogs such as Fmoc-L-4-(phosphonodifluoromethyl)phenylalanine (Fmoc-F2Pmp-OH) and Fmoc-L-O-malonyltyrosine (Fmoc-L-OMT-OH) have been developed. These alternatives offer different steric and electronic properties that can influence their binding affinity and specificity for target proteins.
Comparative Biological Activity: SHP2 Inhibition
A key target for peptides incorporating pTyr mimetics is the SHP2 phosphatase, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the Ras-MAPK pathway.[2][3] Overactivity of SHP2 is implicated in various cancers.[4][5] The activity of SHP2 is regulated by its two SH2 domains (N-SH2 and C-SH2), which bind to phosphotyrosine-containing motifs on other proteins.[6]
A study focused on developing a peptide inhibitor for the C-SH2 domain of SHP2 provides a direct comparison of the biological activity of peptides containing Pmp, F2Pmp, and l-OMT. The researchers synthesized peptides where the original phosphotyrosine was replaced with these non-hydrolyzable mimetics and evaluated their ability to inhibit SHP2 activity.
| Peptide Modification | Target | Assay | IC50 (µM) | Reference |
| Phosphotyrosine (pTyr) | SHP2 | DiFMUP activity assay | ~5 | [6] |
| l-O-malonyltyrosine (l-OMT) | SHP2 | DiFMUP activity assay | 7.82 | [6] |
| Phosphonomethyl phenylalanine (Pmp) | SHP2 | DiFMUP activity assay | No inhibition observed | [6] |
| Phosphonodifluoromethyl phenylalanine (F2Pmp) | SHP2 | DiFMUP activity assay | No inhibition observed | [6] |
The results surprisingly indicated that the incorporation of the widely used pTyr mimetics, Pmp and F2Pmp, led to a complete loss of inhibitory activity against SHP2.[6] In contrast, the peptide containing l-OMT retained significant inhibitory activity, with an IC50 value only slightly weaker than the original phosphotyrosine-containing peptide.[6] This highlights that the choice of a pTyr mimetic is highly context-dependent and that F2Pmp and Pmp are not universal binders of SH2 domains.[6]
Binding Affinity for SHP2 SH2 Domains
The same study also investigated the binding affinity of these modified peptides to the individual N-SH2 and C-SH2 domains of SHP2 using a fluorescence polarization (FP) assay.
| Peptide Modification | Target Domain | Binding Affinity | Reference |
| Phosphotyrosine (pTyr) | C-SH2 | Strong | [6] |
| l-O-malonyltyrosine (l-OMT) | C-SH2 | Robust | [6] |
| Phosphonomethyl phenylalanine (Pmp) | C-SH2 | Markedly decreased | [6] |
| Phosphonodifluoromethyl phenylalanine (F2Pmp) | C-SH2 | Markedly decreased | [6] |
| Phosphotyrosine (pTyr) | N-SH2 | Weaker than C-SH2 | [6] |
| l-O-malonyltyrosine (l-OMT) | N-SH2 | Weaker than pTyr | [6] |
| Phosphonomethyl phenylalanine (Pmp) | N-SH2 | Greatly reduced | [6] |
| Phosphonodifluoromethyl phenylalanine (F2Pmp) | N-SH2 | Slightly better than l-OMT, but weaker than pTyr | [6] |
Consistent with the inhibition data, peptides containing Pmp and F2Pmp showed significantly reduced binding to both the C-SH2 and N-SH2 domains of SHP2.[6] The l-OMT-containing peptide, however, retained robust binding to the C-SH2 domain.[6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing this compound and its analogs are synthesized using automated or manual Fmoc-based SPPS.[7]
General Workflow:
-
Resin Loading: The C-terminal amino acid is attached to a solid support resin.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a base, typically a solution of piperidine in a suitable solvent.[7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Pmp-OH, Fmoc-F2Pmp-OH, or Fmoc-l-OMT-OH) is activated and coupled to the free N-terminus of the peptide chain.
-
Washing: The resin is washed to remove excess reagents and by-products.
-
Repeat: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail.[8]
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
General workflow for Solid-Phase Peptide Synthesis (SPPS).
SHP2 Inhibition Assay (DiFMUP-based)
This assay measures the ability of a compound to inhibit the phosphatase activity of SHP2 using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[9]
Protocol:
-
Reagents:
-
Recombinant full-length SHP2 protein.
-
Activating bisphosphorylated peptide (e.g., ITIM-ITSM tandem peptide).
-
DiFMUP substrate.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2).
-
Test peptides (dissolved in DMSO).
-
-
Procedure:
-
Add SHP2 and the activating peptide to the wells of a microplate.
-
Add the test peptides at various concentrations.
-
Incubate at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~355 nm, emission ~460 nm).
-
Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test peptide.
-
Plot the percent inhibition against the log of the peptide concentration to determine the IC50 value.[10]
-
Fluorescence Polarization (FP) Assay for SH2 Domain Binding
This assay measures the binding of a fluorescently labeled peptide to an SH2 domain.[11][12] The binding event causes a change in the polarization of the emitted light.
Protocol:
-
Reagents:
-
Fluorescently labeled peptide (e.g., FAM-labeled).
-
Recombinant SH2 domain protein (e.g., SHP2 C-SH2 or N-SH2).
-
Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.5).
-
Unlabeled competitor peptides.
-
-
Procedure (Direct Binding):
-
Add a fixed concentration of the fluorescently labeled peptide to the wells of a microplate.
-
Add increasing concentrations of the SH2 domain protein.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the change in polarization against the protein concentration to determine the dissociation constant (Kd).
-
-
Procedure (Competitive Binding):
-
Add a fixed concentration of the fluorescently labeled peptide and the SH2 domain protein to the wells.
-
Add increasing concentrations of the unlabeled competitor peptide.
-
Incubate and measure fluorescence polarization.
-
Plot the change in polarization against the competitor concentration to determine the IC50, from which the inhibition constant (Ki) can be calculated.[11]
-
Peptide Stability Assay in Plasma
This assay evaluates the stability of peptides in a biologically relevant matrix.[13][14][15][16]
Protocol:
-
Reagents:
-
Human plasma.
-
Test peptide.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Procedure:
-
Incubate the test peptide in human plasma at 37°C.
-
At various time points, take an aliquot of the plasma-peptide mixture.
-
Stop the enzymatic degradation by adding the quenching solution.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining over time to determine the peptide's half-life.
-
SHP2 Signaling Pathway
SHP2 is a key signaling node downstream of receptor tyrosine kinases (RTKs).[3] Upon ligand binding, RTKs autophosphorylate, creating docking sites for adaptor proteins like Grb2.[3] SHP2 is recruited to these signaling complexes via its SH2 domains, where it becomes activated.[17] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the Ras-MAPK pathway, which promotes cell proliferation, differentiation, and survival.[2]
Simplified SHP2 signaling pathway and the point of inhibition.
Conclusion
The choice of a phosphotyrosine mimetic in peptide design is critical and can dramatically impact biological activity. While this compound (Fmoc-Pmp-OH) and its difluorinated analog are valuable tools, their efficacy is not universal across all SH2 domains. The presented data demonstrates that for inhibiting the SHP2 phosphatase, a peptide incorporating l-O-malonyltyrosine is significantly more effective than those with Pmp or F2Pmp. This underscores the importance of empirical testing and comparative studies when selecting non-canonical amino acids for the development of potent and selective peptide-based therapeutics. The experimental protocols and pathway visualization provided in this guide offer a framework for the systematic evaluation of these and other novel amino acid analogs in drug discovery and development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 3. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Peptide Inhibitor Targeting the C‐SH2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Peptide Synthesizers [peptidemachines.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to NMR Analysis of Peptides Containing Fmoc-L-4-Phosphonomethylphenylalanine
For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a critical strategy for developing novel therapeutics and research tools. Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH), a stable phosphotyrosine mimetic, offers a valuable alternative to native phosphotyrosine for studying signaling pathways and developing phosphatase-resistant drugs. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of peptides containing Fmoc-Pmp-OH, with a focus on supporting experimental data and detailed protocols.
Introduction to this compound in Peptide Synthesis
This compound is an analogue of phosphotyrosine where the phosphate oxygen is replaced by a methylene group, creating a phosphonate. This modification renders the side chain resistant to cleavage by phosphatases, making it a valuable tool for creating stable phosphopeptide mimetics. The synthesis of peptides containing Fmoc-Pmp-OH is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
A key consideration in the synthesis of peptides containing Fmoc-Pmp-OH is the protection strategy for the phosphonic acid side chain. While many reactive side chains require protection during SPPS, evidence from similar phosphonate-containing amino acids, such as Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine (Fmoc-F2Pmp-OH), suggests that the phosphonic acid group may not require protection. Leaving the side chain unprotected can simplify the synthesis by avoiding harsh deprotection steps, although it may result in slower coupling times for both the Fmoc-Pmp-OH residue and the subsequent amino acid.
Comparative NMR Analysis
A thorough NMR analysis is essential for confirming the successful incorporation of Fmoc-Pmp-OH into a peptide and for characterizing its structural effects. This section compares the expected NMR signatures of a Pmp-containing peptide with those of a native phosphotyrosine (pTyr)-containing peptide.
¹H NMR Spectroscopy
In ¹H NMR spectra, the incorporation of a phosphorylated or phosphonylated amino acid leads to distinct changes in the chemical shifts of the aromatic and backbone protons of the modified residue.
| Proton | Phosphotyrosine (pTyr) Peptide¹ | Phosphonomethylphenylalanine (Pmp) Peptide (Predicted) | Rationale & Benefits of Pmp |
| Aromatic Hδ | ~7.3 ppm | ~7.1-7.2 ppm | The upfield shift of the aromatic protons in the Pmp residue is expected due to the slightly different electronic environment created by the phosphonate group compared to the phosphate group. |
| Aromatic Hε | ~7.0 ppm | ~6.9-7.0 ppm | Similar to the Hδ protons, a slight upfield shift is anticipated. |
| β-CH₂ | ~3.1 ppm | ~2.9-3.0 ppm | The methylene bridge in the phosphonate group can influence the shielding of the β-protons, leading to a small upfield shift. |
| α-CH | ~4.5 ppm | ~4.4-4.5 ppm | The chemical shift of the α-proton is less likely to be significantly affected. |
| Side-chain CH₂-P | N/A | ~2.8-3.2 ppm (doublet) | The appearance of a doublet in this region, arising from coupling to the phosphorus atom, is a key diagnostic signal for the successful incorporation of the Pmp residue. |
¹Data for a model peptide Gly-Gly-Tyr(PO₃H₂)-Ala at pH 7.0.[1]
³¹P NMR Spectroscopy
³¹P NMR is a powerful tool for directly observing the phosphorus-containing moiety. The chemical shift of the phosphorus atom is highly sensitive to its chemical environment.
| Feature | Phosphotyrosine (pTyr) Peptide¹ | Phosphonomethylphenylalanine (Pmp) Peptide (Predicted) | Rationale & Benefits of Pmp |
| ³¹P Chemical Shift | ~ -1 to 4 ppm (pH dependent) | ~ 20-30 ppm | The phosphonate group in Pmp-containing peptides is expected to resonate significantly downfield compared to the phosphate group in pTyr-containing peptides. This large difference in chemical shift allows for unambiguous identification of the Pmp residue and can be used to monitor enzymatic reactions or binding events in complex mixtures. |
| pH Titration | Shows significant pH-dependent shift | Expected to show a pH-dependent shift, but potentially with a different pKa profile compared to phosphotyrosine. | The different pKa of the phosphonate group can influence the local charge and interaction profile of the peptide. |
¹Data for a model peptide Gly-Gly-Tyr(PO₃H₂)-Ala.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis of a Pmp-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing Fmoc-Pmp-OH on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound (Fmoc-Pmp-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 4 equivalents of the desired Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution to pre-activate it for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Incorporation of Fmoc-Pmp-OH: For the coupling of Fmoc-Pmp-OH, use the same procedure as in step 4. The phosphonic acid side chain is left unprotected. Be aware that the coupling reaction may be slower.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and NMR.
NMR Sample Preparation and Analysis
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a final concentration of 1-5 mM.
-
Add 5-10% D₂O for the lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and folding.
-
Acquire 2D TOCSY and NOESY spectra for resonance assignment and structural analysis.
-
-
³¹P NMR Acquisition:
-
Acquire a 1D ³¹P NMR spectrum with proton decoupling.
-
Use an external standard (e.g., 85% phosphoric acid) for chemical shift referencing.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
Identify the characteristic signals of the Pmp residue in the ¹H and ³¹P spectra.
-
Visualizing the Workflow
Caption: Workflow for the solid-phase synthesis and analysis of a peptide containing this compound.
Caption: Logical workflow for the NMR analysis of a peptide containing this compound.
References
A Head-to-Head Comparison of Coupling Reagents for Fmoc-L-4-Phosphonomethylphenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of specialty amino acids such as Fmoc-L-4-Phosphonomethylphenylalanine (Fmoc-Pmp-OH) presents unique challenges. The bulky and sterically hindered nature of the phosphonomethylphenylalanine side chain can impede coupling efficiency, leading to lower yields and purity of the final peptide. The selection of an appropriate coupling reagent is therefore a critical parameter for success. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of Fmoc-Pmp-OH, supported by data extrapolated from studies on other sterically hindered amino acids.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, particularly racemization. For challenging couplings involving sterically hindered amino acids like Fmoc-Pmp-OH, high-reactivity reagents are generally preferred. The following table summarizes the key performance indicators of various coupling reagents relevant to this application.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Highly reactive and efficient, especially for hindered amino acids.[1][2] Forms a more reactive OAt-active ester.[1] |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Good performance for routine couplings, but may be less effective than HATU for highly hindered residues.[1][3] |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar reactivity to HATU and often more cost-effective.[3] |
| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Offers a good balance between reactivity and stability with a low propensity for racemization.[2] Byproducts are considered less hazardous than those of some other phosphonium reagents.[4] |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low to Moderate | A cost-effective option, but generally requires longer reaction times and may be less efficient for sterically hindered couplings.[5] |
| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >90 | Low | OxymaPure® is a safer alternative to HOBt and can enhance coupling efficiency and reduce racemization.[5] |
Experimental Protocols
The following are detailed, standardized protocols for the coupling of this compound to a resin-bound peptide using different classes of coupling reagents. These protocols are designed to serve as a starting point for optimization in your specific application.
General Materials and Reagents:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF for Fmoc deprotection
-
Coupling reagent (e.g., HATU, HBTU, DIC)
-
Additive (e.g., HOBt, OxymaPure®) if using a carbodiimide
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Diethyl ether
General Solid-Phase Peptide Synthesis (SPPS) Cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a 5-minute treatment followed by a 15-minute treatment.[3]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Protocol 1: Coupling using Aminium/Uronium Reagents (HATU, HBTU, HCTU)
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Base Addition: Add DIEA (6 equivalents) to the activation solution and allow it to pre-activate for 1-2 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids, a longer coupling time may be necessary.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Coupling using Phosphonium Reagents (PyBOP)
-
Activation Solution: In a separate vial, dissolve this compound (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents, optional but recommended) in DMF.
-
Base Addition: Add DIEA (6 equivalents) to the activation solution.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-4 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Protocol 3: Coupling using Carbodiimides (DIC/HOBt or DIC/OxymaPure®)
-
Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and HOBt or OxymaPure® (3 equivalents) in DMF.
-
DIC Addition: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Coupling: Add the solution to the deprotected resin and agitate at room temperature for 2-6 hours.
-
Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.
Visualizing the Workflow
The general workflow for a single coupling cycle in solid-phase peptide synthesis is illustrated below.
A typical workflow for a single coupling cycle in SPPS.
Conclusion and Recommendations
For the successful incorporation of the sterically demanding this compound, high-reactivity coupling reagents are recommended.
-
Top Recommendation: HATU and HCTU are the preferred choices due to their high reactivity, which is beneficial for overcoming steric hindrance, leading to faster and more efficient couplings with a lower risk of racemization.[1]
-
Alternative High-Performance Option: PyBOP is also a strong candidate, offering excellent performance with the advantage of producing less hazardous byproducts compared to some other phosphonium reagents.[4]
-
Economical Option for Optimization: While potentially less efficient for this specific challenging coupling, DIC/OxymaPure® can be a cost-effective alternative. However, it may require longer coupling times or double coupling to achieve yields comparable to those obtained with aminium/uronium or phosphonium reagents.
References
A Comparative Purity Analysis of Fmoc-L-4-Phosphonomethylphenylalanine: HPLC vs. TLC
For researchers, scientists, and drug development professionals, the purity of amino acid building blocks is paramount for the successful synthesis of peptides and the reliability of subsequent experimental data. Fmoc-L-4-Phosphonomethylphenylalanine, a key phosphotyrosine analog, is instrumental in studying signaling pathways and developing targeted therapeutics. Ensuring its purity is a critical first step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for assessing the purity of this compound, supported by detailed experimental protocols and data.
While HPLC is the gold standard for quantitative purity assessment, offering high resolution and sensitivity, TLC serves as a rapid, cost-effective, and valuable tool for qualitative analysis and reaction monitoring.[1] The choice between these methods depends on the specific analytical requirements, available resources, and the stage of the research or development process.
Quantitative Purity Assessment: A Head-to-Head Comparison
The following table summarizes the typical quantitative and semi-quantitative data obtained from HPLC and TLC analysis of a representative batch of this compound. The data highlights the quantitative strength of HPLC versus the more qualitative nature of TLC.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase in a column.[1] | Differential migration on a solid stationary phase coated on a plate, driven by a liquid mobile phase.[1] |
| Purity of Main Compound | >99% (by area normalization) | Main spot, semi-quantitative estimation |
| Detection of Impurities | High sensitivity, detects trace impurities | Visual detection of secondary spots |
| Data Output | Quantitative (area percent purity), high precision.[1] | Qualitative or semi-quantitative (presence/absence and relative size of impurity spots).[1] |
| Resolution | High resolution of closely related impurities | Lower resolution compared to HPLC |
| Analysis Time | ~20-30 minutes per sample[2] | ~30-60 minutes for multiple samples |
| Cost per Sample | Higher | Lower |
Experimental Protocols
Detailed methodologies for both HPLC and TLC are crucial for reproducible purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reversed-phase HPLC method for the quantitative purity analysis of this compound.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water.
-
The final concentration should be approximately 1 mg/mL.[3]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2]
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typically employed.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 254 nm or 265 nm, characteristic for the Fmoc group.[2][5]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[4]
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[2]
Thin-Layer Chromatography (TLC) Protocol
This protocol describes a general method for the qualitative or semi-quantitative purity analysis of this compound.
1. Sample Preparation:
-
Dissolve a small amount of the compound in a suitable solvent like N,N-dimethylformamide (DMF) or a mixture of dichloromethane and methanol.[1]
2. TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A common solvent system is a mixture of n-butanol, acetic acid, and water (e.g., 3:1:1 v/v/v).[6]
3. Development:
-
Spot a small amount of the sample solution onto the TLC plate baseline.
-
Place the plate in a developing chamber saturated with the mobile phase vapor.[7]
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.[7]
-
Remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
4. Visualization:
-
UV Light: View the plate under short-wave UV light (254 nm). The Fmoc group will quench the fluorescence, causing the compound to appear as a dark spot against a fluorescent background.[1][8]
-
Staining:
-
Ninhydrin Stain: To detect any free amino groups (impurities where the Fmoc group has been removed), spray the plate with a ninhydrin solution and gently heat. Free amines will appear as purple spots.[1][7]
-
Phosphomolybdic Acid Stain: This stain can be used as a general visualization agent for organic compounds, including the phosphonomethyl group, which will appear as dark green or blue spots upon heating.[1]
-
5. Data Analysis:
-
Calculate the Retention Factor (Rf) for the main spot and any impurity spots (Rf = distance traveled by spot / distance traveled by solvent front).
-
Assess purity by observing the number and intensity of impurity spots relative to the main product spot.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and TLC analysis of this compound.
Caption: HPLC analysis workflow for this compound purity.
Caption: TLC analysis workflow for this compound purity.
Conclusion
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-4-(phosphonomethyl)-phenylalanine [anaspec.com]
- 5. rsc.org [rsc.org]
- 6. TLC of aminoacids and short peptides [reachdevices.com]
- 7. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The A-Phosphonate Advantage: A Comparative Guide to the Enzymatic Stability of Phosphonomethylphenylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the enhanced stability of peptides incorporating the phosphotyrosine mimetic, L-4-phosphonomethylphenylalanine (Pmp), a critical modification for developing potent and durable peptide-based therapeutics.
In the quest for novel peptide drugs, particularly those targeting phosphorylation-dependent signaling pathways, achieving metabolic stability is a paramount challenge. Native peptides are often rapidly degraded by endogenous proteases, severely limiting their therapeutic window. The incorporation of unnatural amino acids is a proven strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing L-4-phosphonomethylphenylalanine (Pmp), contrasting them with their natural phosphotyrosine (pTyr) counterparts and other common peptide modifications.
While direct quantitative comparisons of the proteolytic stability of Pmp-containing peptides are not extensively documented in peer-reviewed literature, the inherent chemical properties of the Pmp residue suggest a significant enhancement in stability. Pmp serves as a non-hydrolyzable mimetic of phosphotyrosine, rendering it resistant to phosphatases. This guide synthesizes established principles of peptide chemistry and available experimental data on related phosphonate-containing compounds to provide a comprehensive overview.
The Stability Edge of Pmp-Containing Peptides: A Comparative Overview
The primary advantage of incorporating Pmp into a peptide sequence lies in its carbon-phosphorus (C-P) bond, which is resistant to enzymatic cleavage by phosphatases that readily hydrolyze the phosphate-oxygen (P-O) bond of phosphotyrosine. While the main stability feature of Pmp is phosphatase resistance, the structural alteration it introduces can also be expected to confer a degree of resistance to proteases.
Table 1: Comparative Stability of Peptides with Different Modifications
| Feature | Native Peptide (with pTyr) | Pmp-Containing Peptide | D-Amino Acid Substituted Peptide | N-Methylated Peptide |
| Susceptibility to Phosphatases | High | Negligible | High | High |
| Predicted Susceptibility to Proteases | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| Mechanism of Enhanced Stability | N/A | Non-hydrolyzable C-P bond; potential steric hindrance for proteases. | Stereochemical hindrance prevents binding to protease active sites. | Steric hindrance and altered backbone conformation reduce protease recognition. |
| Common Proteases | Trypsin, Chymotrypsin, Carboxypeptidases, Aminopeptidases | Expected to show some resistance, particularly if Pmp is near the cleavage site. | General resistance to most proteases. | General resistance to most proteases. |
| Serum Stability | Generally Low | Expected to be Higher | High | High |
Experimental Protocols for Assessing Enzymatic Stability
To empirically determine and compare the stability of Pmp-containing peptides, standardized in vitro assays are essential. Below are detailed methodologies for common experiments.
In Vitro Protease Digestion Assay (e.g., with α-Chymotrypsin)
This protocol assesses the stability of a peptide against a specific endopeptidase.
Materials:
-
Peptide stock solutions (1 mg/mL in a suitable solvent like DMSO or water) of the native and modified peptides.
-
α-Chymotrypsin (sequencing grade, from bovine pancreas).
-
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Procedure:
-
Prepare the peptide solutions to a final concentration of 100 µM in the Digestion Buffer.
-
Add α-Chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the Quenching Solution.
-
Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of intact peptide at each time point relative to the 0-minute sample.
Workflow for in vitro protease digestion assay.
Plasma Stability Assay
This assay evaluates the stability of a peptide in a more physiologically relevant matrix containing a complex mixture of proteases.
Materials:
-
Peptide stock solutions (1 mg/mL in a suitable solvent).
-
Human plasma (or serum), freshly prepared or from a commercial source.
-
Precipitation Solution: Acetonitrile (ACN) with 1% TFA.
-
HPLC or LC-MS/MS system.
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the peptide into the plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately add three volumes of ice-cold Precipitation Solution to the aliquot to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and analyze it by HPLC or LC-MS/MS to quantify the remaining intact peptide.
-
Calculate the peptide half-life (t₁/₂) by fitting the data to a first-order decay model.
Workflow for plasma stability assay.
Signaling Pathways Targeted by Pmp-Containing Peptides
Pmp-containing peptides are primarily designed as inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP2, which are key negative regulators in various signaling pathways. By mimicking phosphotyrosine without being susceptible to dephosphorylation, these peptides can effectively and durably block the action of these phosphatases.
PTP1B in Insulin Signaling
PTP1B is a major negative regulator of the insulin signaling pathway. It dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signals that lead to glucose uptake and metabolism. Inhibition of PTP1B by Pmp-containing peptides is a promising strategy for the treatment of type 2 diabetes and obesity.
Inhibition of PTP1B by Pmp-peptides in insulin signaling.
Conclusion
The incorporation of L-4-phosphonomethylphenylalanine into peptides offers a dual advantage: potent and specific inhibition of protein tyrosine phosphatases and enhanced enzymatic stability. This chemical modification effectively circumvents degradation by phosphatases and is predicted to improve resistance to proteases, leading to a longer in vivo half-life. The experimental protocols provided herein offer a framework for the systematic evaluation of the stability of novel Pmp-containing peptide therapeutics. As research in this area progresses, Pmp-modified peptides hold significant promise for the development of next-generation drugs targeting a range of diseases, from metabolic disorders to cancer.
Comparative Guide to the Structural Analysis of Peptides with Fmoc-L-4-Phosphonomethylphenylalanine
This guide provides a comprehensive comparison of Fmoc-L-4-Phosphonomethylphenylalanine (Pmp), a non-hydrolyzable phosphotyrosine (pTyr) mimetic, with other common pTyr analogs. It is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry and the study of signal transduction pathways. The inclusion of detailed experimental protocols and comparative data aims to facilitate the strategic selection and application of these building blocks in peptide synthesis and structural analysis.
Introduction to this compound (Pmp)
This compound is a crucial amino acid derivative for solid-phase peptide synthesis (SPPS), particularly in drug development.[1] It serves as a stable mimic of the naturally occurring post-translational modification, phosphotyrosine. Tyrosine phosphorylation is a key regulatory mechanism in many cellular processes, and its dysregulation is implicated in diseases like cancer.[2] However, peptides containing natural phosphotyrosine are susceptible to rapid dephosphorylation by protein tyrosine phosphatases (PTPs). Pmp's phosphonate group is resistant to this enzymatic cleavage, making it an invaluable tool for developing peptide-based inhibitors of PTPs or modulators of protein-protein interactions involving SH2 domains.[3][4]
Performance Comparison with Alternative pTyr Mimetics
The choice of a pTyr mimetic significantly impacts the biological activity and physicochemical properties of a peptide. Pmp is often compared with other analogs, such as the more potent phosphonodifluoromethyl phenylalanine (F2Pmp) and non-phosphorus mimetics. F2Pmp, for instance, exhibits a vastly increased inhibitory potency against phosphatases like PTP1B.[3] This enhancement is attributed to the electronic effects of the fluorine atoms, which lower the phosphonate pKa2 and may introduce favorable hydrogen bonding interactions within the enzyme's active site.[3]
Quantitative Comparison of pTyr Mimetics
The following table summarizes the inhibitory potency of various pTyr mimetics incorporated into peptides targeting different enzymes and protein domains.
| Mimetic | Target | Peptide Sequence | Assay | IC50 / Ki Value | Reference |
| Pmp | PTP1B | Ac-D-A-D-E-X-L-NH₂ | PTP1B Dephosphorylation | IC50 = 100 µM | [4] |
| F2Pmp | PTP1B | Not Specified | PTP1B Inhibition | ~1000-fold more potent than Pmp | [3] |
| OMT | PTP1B | Ac-D-A-D-E-X-L-NH₂ | PTP1B Dephosphorylation | IC50 = 100 µM | [4] |
| FOMT | PTP1B | Ac-D-A-D-E-X-L-NH₂ | PTP1B Dephosphorylation | IC50 = 10 µM | [4] |
| OMT | p85 SH2 Domain | Ac-D-X-V-P-M-L-NH₂ | Competition Binding | IC50 = 14 µM | [4] |
| FOMT | p85 SH2 Domain | Ac-D-X-V-P-M-L-NH₂ | Competition Binding | IC50 = 18 µM | [4] |
| pcF | STAT5 SH2 Domain | 5-CF-G-X-L-S-L-P-P-W-NH₂ | Binding Affinity | 20-fold reduced affinity vs. pTyr | [5] |
Abbreviations: Pmp (L-4-Phosphonomethylphenylalanine), F2Pmp (Phosphonodifluoromethyl phenylalanine), OMT (L-O-(2-malonyl)tyrosine), FOMT (4'-O-[2-(2-fluoromalonyl)]-L-tyrosine), pcF (4-phosphonocarbonyl phenylalanine).
Experimental Protocols
Protocol 1: Incorporation of this compound via SPPS
This protocol details the manual incorporation of Fmoc-Pmp into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6][7]
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including this compound
-
Coupling reagents: HATU (or HBTU/HCTU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5)[8]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF within a reaction vessel for 30-60 minutes with gentle agitation.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, add a fresh solution, and agitate for another 15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.[8]
-
Amino Acid Coupling (for Fmoc-Pmp):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.[8]
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended.
-
Monitor reaction completion with a Kaiser test; a negative test (yellow beads) indicates complete coupling.[8]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.[8]
-
Final Deprotection & Cleavage: After the final coupling, perform a final Fmoc deprotection. Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[9]
-
Purification: Centrifuge to pellet the peptide and wash it with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Analysis: Confirm the mass and purity of the final peptide using mass spectrometry and analytical HPLC.[10]
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Pmp.
Protocol 2: General Workflow for Structural Analysis
Once synthesized and purified, peptides containing Pmp can be subjected to various analytical techniques to determine their structure.
-
Mass Spectrometry (MS): This is the first step to confirm the successful synthesis and incorporation of the Pmp residue.
-
Method: Techniques like MALDI-TOF or ESI-TOF are used for peptide mass fingerprinting (PMF).[11] The peptide is ionized, and its mass-to-charge (m/z) ratio is measured with high accuracy.[12]
-
Outcome: The measured molecular weight should match the theoretical calculated mass of the peptide containing the Pmp residue, confirming its identity.[11] Tandem MS (MS/MS) can further be used to sequence the peptide and pinpoint the exact location of the modification.[13]
-
-
NMR Spectroscopy: Nuclear Magnetic Resonance provides high-resolution structural information of the peptide in solution, which is close to its natural environment.[14][15]
-
Method: A series of 2D or 3D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.[16] For peptides, isotopic labeling is often unnecessary for 2D homonuclear experiments.[17]
-
Outcome: NMR data allows for the assignment of proton resonances and the determination of through-space proximities (via NOEs), which are used to calculate the peptide's 3D structure and conformation.[16][17] ³¹P NMR can also be used to specifically probe the environment of the phosphonate group.[18]
-
-
X-ray Crystallography: This technique provides a static, high-resolution atomic model of the peptide in its solid, crystalline state.[19]
-
Method: The purified peptide must first be crystallized. This can be a major bottleneck.[19] The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure is modeled.[19][20]
-
Outcome: An atomic-resolution 3D structure that can reveal detailed intermolecular interactions, such as how the Pmp residue engages with a target protein's binding pocket.[21]
-
Caption: High-level workflow for the structural analysis of a synthesized peptide.
Application in Signaling Pathways
Peptides incorporating Pmp are designed to interact with components of cellular signaling pathways, often by acting as competitive inhibitors. For example, in pathways regulated by kinases and phosphatases, a Pmp-containing peptide can bind to the active site of a protein tyrosine phosphatase (PTP), preventing it from dephosphorylating its natural substrate. This inhibition can stabilize a signaling cascade, making these peptides valuable tools for studying pathway function and as potential therapeutic agents.
Caption: Role of a Pmp-peptide as a PTP inhibitor in a signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why is phosphonodifluoromethyl phenylalanine a more potent inhibitory moiety than phosphonomethyl phenylalanine toward protein-tyrosine phosphatases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4'-O-[2-(2-fluoromalonyl)]-L-tyrosine: a phosphotyrosyl mimic for the preparation of signal transduction inhibitory peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide mass fingerprinting - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. chem.uzh.ch [chem.uzh.ch]
- 17. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Protein Footprinting and X-ray Crystallography Reveal the Interaction of PD-L1 and a Macrocyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Fmoc-L-4-Phosphonomethylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-L-4-Phosphonomethylphenylalanine. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of chemical waste.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is crucial to note that the hazards of this material have not been thoroughly investigated.[1] Therefore, it is imperative to handle this chemical with caution and use appropriate personal protective equipment (PPE) at all times.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.[2] The following table summarizes recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and transferring solid | Safety glasses with side-shields or chemical safety goggles.[3][4] | Chemical-resistant gloves (e.g., nitrile).[3] | Laboratory coat. | Recommended to handle in a fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.[5][6] |
| Dissolving solid in solvent | Chemical safety goggles. A face shield may be required for splash hazards.[7] | Chemical-resistant gloves (e.g., nitrile).[3] | Laboratory coat. A chemical-resistant apron may be necessary for larger volumes. | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5] |
| General laboratory operations | Safety glasses with side-shields. | Chemical-resistant gloves (e.g., nitrile).[3] | Laboratory coat.[3] | Not generally required if handled in a well-ventilated area. |
| Spill cleanup | Chemical safety goggles and a face shield.[3] | Heavy chemical-resistant gloves.[3] | Laboratory coat and a chemical-resistant apron.[3] | A NIOSH-approved respirator may be required depending on the size of the spill and the presence of dust.[3] |
| Waste disposal | Chemical safety goggles.[5] | Chemical-resistant gloves.[5] | Laboratory coat.[5] | Not generally required if handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of solid this compound for routine laboratory use.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[5]
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
2. Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine powders.
-
Use a clean spatula to carefully transfer the desired amount of the solid from the main container to a tared weigh boat or appropriate vessel.
-
Avoid generating dust during transfer.
-
Promptly and securely close the main container after dispensing.
3. Dissolving the Compound:
-
Add the weighed solid to the desired solvent in a suitable flask or beaker within a fume hood.
-
Stir the mixture until the solid is fully dissolved. Keep the container covered to the extent possible to prevent the release of vapors.
4. Post-Handling:
-
Thoroughly clean the spatula and any other reusable equipment that came into contact with the chemical.
-
Dispose of any contaminated disposable items, such as weigh boats and gloves, as chemical waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste and disposed of through a licensed chemical waste disposal service.[5] Do not dispose of this compound or its solutions down the drain or in the regular trash.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused compound and any contaminated solid materials (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealed container for solid chemical waste.[5]
-
Liquid Waste: Collect solutions containing this compound in a separate, designated, and sealed container for liquid chemical waste.[5] The container should be compatible with the solvent used.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound" and any solvents present.
3. Storage and Disposal:
-
Store sealed waste containers in a designated and secure waste accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.[5]
Experimental Workflow and Safety
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety and disposal steps.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
